(3S,4R)-3-fluoropiperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3S,4R)-3-fluoropiperidin-4-ol hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride has emerged as a valuable chiral building block in medicinal chemistry. The strategic introduction of a fluorine atom into the piperidine scaffold significantly influences the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, offering critical insights for its effective utilization in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative presented as a hydrochloride salt. The cis-relationship between the fluorine at position 3 and the hydroxyl group at position 4, along with the specific (3S,4R) stereochemistry, are critical for its utility in creating novel chemical entities with defined three-dimensional structures.
Nomenclature and Structure
-
Systematic IUPAC Name: (3S,4R)-3-fluoropiperidin-4-ol;hydrochloride[1]
-
Synonyms: (3S, 4R)-3-Fluoro-4-piperidinol hydrochloride, (3S, 4R)-3-fluoropiperidin-4-ol HCl[2][3]
Physicochemical Data
Experimentally determined physicochemical data for this compound is not widely published. The following table summarizes key computed properties and available supplier information, which serve as a valuable guide for handling and experimental design.
| Property | Value/Information | Source |
| Molecular Weight | 155.60 g/mol | [2][3] |
| Exact Mass | 155.0513198 Da | [4] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Melting Point | Not available (decomposes) | |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in water. Information on solubility in organic solvents is limited. | |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Topological Polar Surface Area | 32.3 Ų | [4] |
| Storage Conditions | Room temperature, keep dry and cool.[5] |
Synthesis and Characterization
The synthesis of enantiomerically pure (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a multi-step process that requires precise stereochemical control. A key strategy involves the enantioselective synthesis of a Boc-protected intermediate, followed by deprotection to yield the final hydrochloride salt.
Synthetic Workflow
The synthesis can be logically divided into two main stages: the creation of the protected chiral core and the subsequent deprotection. The causality behind this approach lies in the need to control the stereochemistry at the C3 and C4 positions before the final, more reactive free amine is revealed.
Caption: Synthetic workflow for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a robust framework for the synthesis.
Protocol 1: Enantioselective Synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate [6]
This protocol is adapted from the enantioselective synthesis of the cis-1-Boc-3-fluoropiperidin-4-ol. The choice of an organocatalyst, such as a modified cinchona alkaloid, is crucial for establishing the desired stereochemistry during the fluorination step.
-
Fluorination: To a solution of 1-tert-butyloxycarbonyl-3-fluoropiperidin-4-ol in a suitable solvent (e.g., acetonitrile), add the enantioselective fluorinating agent (e.g., Selectfluor) in the presence of a chiral catalyst (e.g., a modified cinchona alkaloid as reported by MacMillan and colleagues).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Reduction: The resulting fluorinated ketone is then subjected to stereoselective reduction. Dissolve the crude product in a suitable solvent (e.g., methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise. The stereoselectivity of this step is critical to ensure the desired cis-diol configuration.
-
Purification: After an appropriate work-up, the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Crystallization can be employed for further enantiomeric enrichment.
Protocol 2: Boc Deprotection to form the Hydrochloride Salt
The Boc protecting group is acid-labile, and its removal is typically achieved under acidic conditions to directly yield the hydrochloride salt.
-
Dissolution: Dissolve the purified tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as 1,4-dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) to the stirred solution at room temperature.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate from the reaction mixture. The reaction progress can be monitored by TLC. Once the reaction is complete, the solid product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
Spectroscopic Characterization
While a comprehensive, publicly available dataset is limited, the expected spectroscopic features are as follows. Researchers should acquire their own analytical data for definitive characterization.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the fluorine-proton couplings. Key signals would include the proton at C4 (adjacent to the hydroxyl group), which would appear as a multiplet, and the proton at C3 (bearing the fluorine), which would exhibit a large doublet of doublets due to coupling with the fluorine and adjacent protons. The piperidine ring protons would appear as a series of multiplets.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for the piperidine ring carbons. The carbon bearing the fluorine (C3) would appear as a doublet with a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C2 and C4) would also exhibit smaller two-bond C-F couplings.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion for the free base [M+H]⁺.
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is listed as available from commercial suppliers such as ChemicalBook, which can be consulted for reference spectra.[2]
Chemical Reactivity and Stability
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a stable crystalline solid under standard laboratory conditions. The primary reactive sites are the secondary amine and the secondary hydroxyl group.
-
N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized through reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions are fundamental to incorporating the fluoropiperidinol moiety into larger molecules.
-
O-Functionalization: The secondary hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation, although the adjacent fluorine atom may influence its reactivity.
-
Stability: The compound is expected to be stable at room temperature when protected from moisture. As a hydrochloride salt, it is less prone to degradation than the corresponding free base. Long-term storage in a cool, dry place is recommended.
Applications in Drug Discovery and Development
The introduction of fluorine into drug candidates can profoundly impact their pharmacological properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.
The (3S,4R)-3-fluoropiperidin-4-ol scaffold is particularly attractive due to its rigid, chair-like conformation, which presents substituents in well-defined spatial orientations. This allows for the precise design of molecules that can fit into the binding pockets of enzymes and receptors.
-
Neuroscience: Modulation of neurotransmitter receptors and transporters.
-
Oncology: Kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: Antiviral and antibacterial agents.
The strategic use of fluorinated building blocks like (3S,4R)-3-fluoropiperidin-4-ol hydrochloride allows medicinal chemists to fine-tune the properties of lead compounds, addressing challenges related to potency, selectivity, and pharmacokinetics.[7][8][9]
Caption: Role of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.
Hazard Identification
Based on GHS classifications from available sources, the compound is considered to have the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
An MSDS for the related free base, (3R,4S)-3-Fluoropiperidin-4-ol, suggests similar irritation potential.[10]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]
-
Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid piperidine core, defined stereochemistry, and the presence of a fluorine atom provides a powerful tool for the design and synthesis of novel drug candidates with optimized properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of new and effective therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from [Link].
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Capot Chemical (2020). MSDS of (3R,4S)-3-Fluoropiperidin-4-ol. Retrieved from [Link].
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Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry, 78(17), 8892-7. Available at: [Link].
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Wang, J., et al. (2014). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 10243-10279. Available at: [Link].
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ResearchGate (2025). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link].
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link].
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ACS GCI Pharmaceutical Roundtable (n.d.). Acids Reagent Guide. Retrieved from [Link].
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ResearchGate (2025). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link].
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Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Available at: [Link].
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National Institutes of Health (n.d.). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link].
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ChemicalRegister.com (n.d.). (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers. Retrieved from [Link].
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- Google Patents (n.d.). US10189808B2 - Solid forms of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses.
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ResearchGate (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link].
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Wiley Online Library (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved from [Link].
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National Center for Biotechnology Information (n.d.). Semifluorinated compounds - Patent US-11154513-B2. Retrieved from [Link].
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Semantic Scholar (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Retrieved from [Link].
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(3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical overview of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride (CAS No. 1443380-89-9), a chiral fluorinated piperidine building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical significance, synthesis, and strategic applications, offering field-proven insights into its role in modern medicinal chemistry.
Introduction: The Strategic Advantage of Fluorinated Piperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs.[1] The strategic introduction of fluorine atoms onto this saturated N-heterocyclic system can profoundly influence a molecule's pharmacological profile.[2] Fluorine's high electronegativity and small size can alter key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[2][3][4] These modulations are critical in drug design for enhancing potency, selectivity, and pharmacokinetic properties, while potentially mitigating off-target effects like hERG channel affinity, a common cause of cardiac toxicity.[5]
(3S,4R)-3-fluoropiperidin-4-ol, with its defined stereochemistry, presents a conformationally constrained three-dimensional fragment. This distinct cis-relationship between the fluorine and hydroxyl groups offers a unique vector for molecular interactions within a protein binding site, making it a highly valued building block in fragment-based drug discovery (FBDD) and lead optimization.[5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1443380-89-9 | [3][6] |
| Molecular Formula | C₅H₁₁ClFNO | [7] |
| Molecular Weight | 155.60 g/mol | [6][7] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Purity | ≥97% (typical) | [3] |
| InChI Key | VGRYZBPWUNRGDD-UYXJWNHNSA-N | [8] |
| 1H NMR | Spectrum available | [5] |
| Storage | Room temperature (recommended) | [8] |
Safety Information: This compound is associated with the following hazard statements:
Appropriate personal protective equipment (PPE) should be used when handling this substance.[8]
Enantioselective Synthesis: A Step-by-Step Protocol
The synthesis of enantiopure (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a critical process, ensuring the correct stereochemistry for targeted biological activity. The following protocol is based on an established enantioselective fluorination methodology, followed by standard deprotection and salt formation.[6]
Synthetic Workflow Overview
The overall synthetic strategy involves the enantioselective fluorination of a protected piperidinone precursor, followed by reduction, deprotection, and formation of the hydrochloride salt.
Caption: Synthetic workflow for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
Detailed Experimental Protocol
Step 1: Enantioselective Fluorination of N-Boc-4-piperidone [6]
-
Rationale: This key step establishes the chirality of the molecule. The use of a chiral amine catalyst directs the electrophilic fluorinating agent (Selectfluor) to one face of the enamine intermediate, leading to the desired enantiomer.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add a chiral primary amine catalyst (e.g., a modified cinchona alkaloid or α-methylbenzylamine, 0.1-0.2 eq).
-
Stir the mixture for 10-15 minutes to allow for enamine formation.
-
Add N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (1.1 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-1-Boc-3-fluoro-4-piperidone.
-
Step 2: Stereoselective Reduction to cis-1-Boc-(3S,4R)-3-fluoropiperidin-4-ol
-
Rationale: The reduction of the ketone must be stereoselective to yield the cis diol, where the hydroxyl group is on the same face as the fluorine atom. Sodium borohydride is often effective for this transformation, approaching from the less sterically hindered face.
-
Procedure:
-
Dissolve the fluorinated piperidone from Step 1 (1.0 eq) in a protic solvent like methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water, followed by adjustment of the pH to ~7 with dilute HCl.
-
Extract the product with ethyl acetate. The combined organic extracts are washed, dried, and concentrated.
-
The resulting cis-1-Boc-(3S,4R)-3-fluoropiperidin-4-ol can be further purified by crystallization to achieve high enantiopurity.[6]
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt, improving the compound's stability and handling characteristics.
-
Procedure:
-
Dissolve the purified Boc-protected piperidinol from Step 2 (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M, 3-5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. The product will typically precipitate out of the solution.
-
Monitor the reaction for complete deprotection.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The (3S,4R)-3-fluoropiperidin-4-ol scaffold is a valuable building block for the synthesis of potent and selective inhibitors of various kinases, which are critical targets in oncology and immunology.
Rationale for Use in Kinase Inhibitors
Kinase inhibitors often feature a heterocyclic core that binds to the hinge region of the ATP-binding pocket. The piperidine moiety of the title compound can be functionalized at the nitrogen atom to be incorporated into larger molecules, positioning the fluorinated ring in solvent-exposed regions or other pockets of the kinase. The fluorine and hydroxyl groups can then form key interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues, thereby enhancing binding affinity and selectivity.
The introduction of fluorine can lower the pKa of the piperidine nitrogen, which can be advantageous for cell permeability and reducing off-target ion channel interactions.[5] This strategic fluorination makes the scaffold particularly suitable for developing inhibitors for targets like Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).
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The Strategic Advantage of Fluorination in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
Introduction: The Power of a Privileged Partnership
In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a foundational element in medicinal chemistry.[1] Parallel to this, the strategic incorporation of fluorine has emerged as a transformative tool for fine-tuning the properties of bioactive molecules.[3] Nearly a quarter of all small-molecule drugs on the market now contain at least one fluorine atom, a testament to its ability to enhance critical pharmacokinetic and physicochemical properties.[4][5] This guide delves into the synergistic combination of these two powerful motifs, exploring the multifaceted biological activities of fluorinated piperidine derivatives and providing a technical framework for their investigation. We will move beyond a mere cataloging of effects to dissect the underlying chemical principles and experimental considerations that drive the discovery of novel therapeutics in this promising chemical space.
The Fluorine Advantage: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine, while seemingly a minor alteration, imparts profound changes to a molecule's character.[3] The unique properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to a suite of desirable modifications in a drug candidate.[3]
Impact on Physicochemical and Pharmacokinetic Properties:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to metabolic degradation by cytochrome P450 enzymes. This increased stability can prolong the half-life of a drug in the body.[3]
-
Lipophilicity and Membrane Permeability: Fluorination can modulate a compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can enhance membrane permeability, facilitating passage across biological barriers like the blood-brain barrier.[3][6]
-
pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as the piperidine nitrogen.[7] This alteration in basicity can influence a compound's solubility, receptor binding affinity, and potential for off-target effects like hERG channel binding, which is associated with cardiac toxicity.[7][8]
Conformational Control: The Axial Fluorine Preference
A fascinating consequence of fluorinating the piperidine ring is the notable preference for the fluorine atom to occupy an axial position, a deviation from the typical equatorial preference of larger substituents.[9] This "axial-F preference" is driven by a combination of stabilizing forces, including:
-
Charge-Dipole Interactions: Upon protonation of the piperidine nitrogen, a favorable electrostatic interaction occurs between the positive charge on the nitrogen and the partial negative charge on the axial fluorine atom.[9]
-
Hyperconjugation: Delocalization of electrons from the axial C-H bonds into the antibonding orbital of the C-F bond (σC-H → σ*C-F) contributes to the stability of the axial conformer.[10]
This conformational rigidity can be strategically exploited in drug design to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target.[10]
Caption: Inhibition of the PI3K/Akt pathway by fluorinated piperidines.
Antimicrobial Activity: A Renewed Fight Against Resistance
Piperidine derivatives have long been investigated for their antimicrobial properties. [11][12][13][14]The introduction of fluorine can modulate this activity. Studies have shown that certain fluorinated N-benzyl substituted piperidines exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [15]The lipophilicity conferred by the fluorine atom may play a role in the compounds' ability to penetrate bacterial cell membranes. [15]Some piperidine derivatives have also shown antifungal activity against species like Candida albicans. [11][12]
Key Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing some of the key biological activities of fluorinated piperidine derivatives.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol determines the in vitro inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (fluorinated piperidine derivatives)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for another 15 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. [16] Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds (fluorinated piperidine derivatives)
-
Doxorubicin (positive control)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compound or doxorubicin. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values. [16]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Summary: A Quantitative Look at Biological Activity
To facilitate comparison and analysis, quantitative data on the biological activity of fluorinated piperidine derivatives should be presented in a clear and structured format.
Table 1: Comparative Inhibitory Activity against α-Glucosidase and Cholinesterases
| Compound ID | α-Glucosidase IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Acarbose (Std.) | 750.0 ± 1.5 | N/A | N/A | [17] |
| Donepezil (Std.) | N/A | 0.021 ± 0.001 | 3.58 ± 0.12 | [1] |
| Fluorinated Piperidine 2 | 15.6 ± 0.1 | 18.3 ± 0.2 | 22.4 ± 0.3 | [17] |
| Fluorinated Piperidine 4 | 9.8 ± 0.1 | 25.1 ± 0.3 | 30.7 ± 0.4 | [17] |
| Fluorinated Piperidine 5 | 12.3 ± 0.2 | 33.2 ± 0.4 | 41.5 ± 0.5 | [17] |
| Fluorinated Piperidine 6 | 10.5 ± 0.1 | 40.8 ± 0.5 | 55.6 ± 0.6 | [17] |
N/A: Not Applicable or Not Assessed
Table 2: In Vitro Cytotoxic Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Vindoline-Piperazine 23 | MDA-MB-468 | Breast Cancer | 1.00 | [18] |
| Vindoline-Piperazine 25 | HOP-92 | Non-Small Cell Lung | 1.35 | [18] |
| Doxorubicin (Std.) | Various | N/A | Varies (typically <1) | General Knowledge |
Conclusion and Future Perspectives
The strategic fluorination of the piperidine scaffold represents a powerful and versatile approach in modern drug discovery. The unique physicochemical and conformational effects of fluorine can be harnessed to enhance the potency, selectivity, and pharmacokinetic profiles of these privileged heterocycles. The diverse biological activities observed, ranging from potent enzyme inhibition relevant to diabetes and Alzheimer's disease to promising anticancer and antimicrobial effects, underscore the vast therapeutic potential of this compound class.
Future research should focus on expanding the chemical diversity of fluorinated piperidines, exploring novel substitution patterns and stereochemical arrangements. A deeper understanding of the structure-activity relationships, aided by computational modeling and detailed mechanistic studies, will be crucial for the rational design of next-generation therapeutics. Furthermore, the development of efficient and stereoselective synthetic methodologies will be essential to accelerate the discovery and optimization of new drug candidates. [4][5][19]As our understanding of the intricate interplay between fluorine substitution and biological function continues to grow, fluorinated piperidine derivatives are poised to make significant contributions to the development of innovative medicines for a wide range of human diseases.
References
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
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Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]
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Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. Available at: [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
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Talukdar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]
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Lashkari, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]
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Sławiński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Pizzi, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Olaru, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]
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Li, S., et al. (2007). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Acta Pharmacologica Sinica. Available at: [Link]
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Berger, F., et al. (2018). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]
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Altynbekov, K., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]
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Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]
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Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry. Available at: [Link]
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Chernykh, A. V., et al. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry. Available at: [Link]
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Pizzi, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Sharma, R. K., et al. (2013). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Pradere, U., et al. (2021). Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents. ResearchGate. Available at: [Link]
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Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Available at: [Link]
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Sokołowska, J., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Journal of Surfactants and Detergents. Available at: [Link]
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Szabó, N., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]
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Li, C., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Unlocking the Therapeutic Potential of 3-Fluoropiperidin-4-ol Analogs: A Technical Guide to their Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the core mechanistic principles governing the action of 3-fluoropiperidin-4-ol analogs. Moving beyond a superficial overview, this document provides a foundational understanding of the unique structural and electronic properties of this scaffold, and outlines a systematic approach to elucidating the precise biological interactions that underpin their therapeutic potential. As Senior Application Scientists, we aim to equip you with the strategic insights and detailed methodologies required to accelerate your research and development efforts in this promising chemical space.
The Strategic Advantage of the 3-Fluoropiperidin-4-ol Scaffold: A Structural and Conformational Perspective
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 4-position imparts a unique set of properties that significantly influence the molecule's interaction with biological targets.
1.1. The Dominance of the Axial Fluorine Conformation:
A critical feature of the cis-3-fluoropiperidin-4-ol scaffold is the strong preference for the fluorine atom to occupy an axial position.[2][3][4] This conformational rigidity is a departure from the typically equatorial preference of substituents on a cyclohexane ring and is driven by a combination of stereoelectronic effects:
-
Hyperconjugation: Donation of electron density from anti-periplanar C-H bonds into the low-lying σ* orbital of the C-F bond stabilizes the axial conformation.[3][4]
-
Charge-Dipole Interactions: In the protonated state, a favorable interaction between the positive charge on the nitrogen and the partial negative charge on the fluorine further stabilizes the axial conformer.[4][5]
-
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium, with more polar solvents tending to further stabilize the more polar axial conformation.[2][3]
This fixed conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The defined spatial orientation of the fluorine and hydroxyl groups provides a precise vector for interactions within a binding pocket.
1.2. Modulation of Physicochemical Properties:
The electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the piperidine nitrogen. This modulation of basicity is a key strategy in drug design to:
-
Reduce Off-Target Effects: A lower pKa can mitigate interactions with targets such as the hERG potassium channel, reducing the risk of cardiovascular toxicity.[1]
-
Enhance Oral Bioavailability: Fine-tuning the pKa can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The hydroxyl group at the 4-position provides a crucial hydrogen bond donor and acceptor, enabling strong and specific interactions with target proteins.
Elucidating the Mechanism of Action: A Multi-pronged Approach
Given the versatility of the piperidine scaffold, 3-fluoropiperidin-4-ol analogs have the potential to interact with a wide range of biological targets. A systematic investigation into their mechanism of action is paramount. The following sections outline key experimental workflows to identify and characterize the molecular targets and signaling pathways modulated by these compounds.
2.1. Target Identification and Validation:
The initial step is to identify the primary biological target. A combination of computational and experimental approaches is recommended.
2.1.1. In Silico Target Prediction:
Utilize computational tools to screen the 3-fluoropiperidin-4-ol analog against databases of known protein structures. This can provide initial hypotheses about potential target classes, such as:
-
G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in many GPCR ligands.[6][7][8]
-
Ion Channels: Modulation of ion channel activity is a known mechanism for piperidine-containing compounds.[1][9][10][11]
-
Enzymes: The scaffold can be designed to fit into the active sites of various enzymes, acting as inhibitors.[12][13]
2.1.2. Experimental Target Fishing:
Broad, unbiased screening is crucial to identify potential targets.
-
Phenotypic Screening: Assess the effect of the analog on cell viability, proliferation, or other functional readouts in various cell lines (e.g., cancer, neuronal, immune cells). The MTT assay is a common method to assess cytotoxicity.[14]
-
Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics can be used to isolate binding partners from cell lysates.
Once a putative target is identified, validation is essential. This involves confirming a direct interaction and observing a functional consequence of this interaction.
2.2. Characterizing the Target Interaction: A Focus on GPCRs and Ion Channels
Based on the prevalence of the piperidine scaffold in neurologically active agents, a detailed investigation into interactions with GPCRs and ion channels is often a logical starting point.
2.2.1. GPCR Interaction Workflow:
The following diagram outlines a typical workflow for characterizing the interaction of a 3-fluoropiperidin-4-ol analog with a GPCR.
Caption: Workflow for characterizing GPCR activity.
2.2.1.1. Detailed Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific GPCR.
-
Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound (3-fluoropiperidin-4-ol analog).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.2.2. Ion Channel Modulation Workflow:
The following diagram illustrates a workflow for investigating the modulation of ion channels.
Caption: Workflow for investigating ion channel modulation.
2.2.2.1. Detailed Protocol: Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the effect of a compound on ion channel currents.
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest on glass coverslips.
-
Use the cells 1-3 days after plating.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Pull micropipettes from borosilicate glass and fire-polish the tips. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
-
Whole-Cell Recording:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit ion channel currents.
-
Record baseline currents.
-
Perfuse the test compound (3-fluoropiperidin-4-ol analog) at various concentrations and record the resulting changes in current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the compound.
-
Construct a concentration-response curve to determine the IC50 or EC50.
-
Analyze the voltage-dependence of channel activation and inactivation to further characterize the mechanism of modulation.
-
Structure-Activity Relationship (SAR) and Data Interpretation
A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of 3-fluoropiperidin-4-ol analogs.
3.1. Key Modifications and Expected Outcomes:
-
Substitution on the Piperidine Nitrogen: This is a key handle for modulating potency and selectivity. Large, hydrophobic substituents may favor binding to certain GPCRs, while smaller, more polar groups could be explored for other targets.
-
Stereochemistry: The relative stereochemistry of the fluorine and hydroxyl groups (cis vs. trans) will have a profound impact on activity. The enantiomers of the active diastereomer should also be synthesized and tested, as biological targets are chiral.[14]
-
Aryl Substituents: If the scaffold is further decorated with aryl groups, their electronic and steric properties will significantly influence activity.
3.2. Data Summary and Interpretation:
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
| Compound | Target | Assay Type | Potency (IC50/EC50, nM) | Max Effect (% of control) |
| Analog 1 | GPCR X | Binding (Ki) | 50 | N/A |
| Analog 1 | GPCR X | cAMP | 120 (IC50) | 95% inhibition |
| Analog 2 | Ion Channel Y | Patch-Clamp | 250 (IC50) | 85% block |
| ... | ... | ... | ... | ... |
This structured data allows for the identification of key structural features that contribute to activity and provides a rational basis for the design of next-generation analogs.
Conclusion and Future Directions
The 3-fluoropiperidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. Its unique conformational and physicochemical properties provide a solid foundation for achieving high potency and selectivity. A thorough and systematic investigation of the mechanism of action, as outlined in this guide, is essential to unlock the full potential of this chemical class. Future efforts should focus on integrating structural biology (e.g., X-ray crystallography, cryo-EM) with the described pharmacological and electrophysiological assays to gain a detailed, atomic-level understanding of the interactions between these analogs and their biological targets. This will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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Conformational analysis of fluorinated piperidines.
An In-Depth Technical Guide to the Conformational Analysis of Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the profound influence of fluorine substitution on the conformational preferences of the piperidine ring. Moving beyond simple sterics, we delve into the complex stereoelectronic forces that dictate fluorine's often counterintuitive preference for the axial position. This document synthesizes field-proven insights with technical accuracy, detailing the key analytical techniques—NMR spectroscopy, X-ray crystallography, and computational chemistry—used to elucidate these conformations. By understanding the causality behind these conformational effects, researchers can better leverage fluorination as a rational design strategy to optimize drug candidates' biological activity, metabolic stability, and pharmacokinetic profiles.
The Strategic Imperative of Fluorinating Piperidines in Drug Design
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals, prized for its three-dimensional structure and ability to interact with biological targets.[1] The introduction of fluorine, the most electronegative element, imparts a suite of transformative properties that can be leveraged during lead optimization.[2] These benefits include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at metabolically vulnerable "soft spots" can significantly enhance a drug's half-life.[3]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity (pKa) of the piperidine nitrogen.[4] This is a critical tool for medicinal chemists, as tuning pKa can mitigate off-target effects, such as hERG channel binding which is linked to cardiac toxicity, and improve properties like solubility and cell permeability.[5][6]
-
Conformational Locking: Fluorine substitution can profoundly alter the conformational equilibrium of the piperidine ring, often locking it into a specific chair conformation.[3][7] This pre-organization can enhance binding affinity to a target protein by reducing the entropic penalty of binding.
While often considered a bioisostere of a hydrogen atom, the C-F bond's unique electronic properties introduce complex conformational biases that defy classical steric arguments, necessitating a deeper analysis.[8]
Foundational Principles: Stereoelectronic Control of Conformation
The chair conformation of a piperidine ring can exist in two rapidly interconverting forms. Substituents can occupy either an axial (perpendicular to the ring plane) or equatorial (in the ring plane) position. Traditionally, bulky groups prefer the sterically less hindered equatorial position. However, fluorine's conformational preference is governed by a subtle interplay of powerful stereoelectronic and electrostatic interactions that often favor the sterically more crowded axial orientation.[9][10]
Key Stereoelectronic and Electrostatic Interactions
The preference for an axial fluorine atom is not due to a single dominant force but rather the sum of several stabilizing interactions.[11]
-
Hyperconjugation (Gauche and Anomeric Effects): The most significant stabilizing force is often hyperconjugation. This involves the donation of electron density from a filled bonding orbital (σ) into an adjacent empty antibonding orbital (σ*). This interaction is maximized when the orbitals are anti-periplanar (180° apart).
-
In 3- and 4-fluoropiperidines, the axial C-F bond's low-lying σ* orbital can accept electron density from anti-periplanar C-H bonds, a phenomenon known as the gauche effect .[9][12] This stabilizes the axial conformation.
-
In 2-fluoropiperidines, the nitrogen lone pair (n) can donate into the σ* C-F orbital when the fluorine is axial, an interaction known as the anomeric effect .[13][14]
-
-
Charge-Dipole Interactions: In the protonated piperidinium form, a powerful electrostatic attraction occurs between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on an axial fluorine atom (Cδ⁺-Fδ⁻).[8][11] This interaction strongly stabilizes the axial conformer and is a key reason for its prevalence under physiological pH conditions.
-
Solvation and Dipole Minimization: The polarity of the solvent plays a crucial role in the conformational equilibrium.[3][8] The overall molecular dipole moment can differ significantly between the axial and equatorial conformers. Polar solvents will preferentially stabilize the conformer with the larger dipole moment. Computational studies show that increasing solvent polarity can further enhance the stability of the more polar axial-F conformer.[8]
These effects collectively override the minor steric penalty of placing a fluorine atom in the axial position, leading to the observed and often desired conformational rigidity.
The Analytical Toolkit: Methodologies for Conformational Determination
A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of fluorinated piperidine conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary experimental technique for determining molecular conformation in solution.[3]
-
¹H and ¹⁹F Coupling Constants (J-coupling): The magnitude of the through-bond coupling constant between nuclei, particularly three-bond couplings (³J), is dependent on the dihedral angle between them, as described by the Karplus equation. For fluorinated piperidines, ³J(H,H) and ³J(F,H) values are invaluable.[8]
-
A large ³J(F,H) value (e.g., > 25 Hz) typically indicates an anti-periplanar (180°) relationship, which is consistent with one axial and one equatorial position.
-
A small ³J(F,H) value (e.g., < 10 Hz) suggests a gauche (60°) relationship, consistent with either two axial or two equatorial positions.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR experiments like NOESY or ROESY detect through-space interactions. The presence of an NOE cross-peak between two protons indicates they are close in space (typically < 5 Å), which can help differentiate between axial and equatorial positions and confirm chair conformations.
-
Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[3][8]
-
Data Acquisition: Acquire a standard suite of 1D (¹H, ¹⁹F, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.
-
Signal Assignment: Use the 2D correlation spectra to unambiguously assign all ¹H and ¹³C signals.
-
Coupling Constant Extraction: Analyze the multiplicity of signals in the high-resolution 1D ¹H spectrum to extract all relevant H-H and F-H coupling constants.
-
Dihedral Angle Calculation: Apply the Karplus relationship to the measured ³J values to estimate the dihedral angles.
-
NOE Analysis: Analyze the 2D NOESY/ROESY spectrum to identify key spatial proximities. For example, a strong NOE between protons at positions 1 and 3/5 (1,3-diaxial interaction) is a hallmark of a chair conformation.
-
Structure Elucidation: Combine the dihedral angle information and NOE constraints to build a model of the dominant solution-state conformation.
Single-Crystal X-ray Diffraction (XRD)
XRD provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles.[15][16] This technique is invaluable for validating the conformations predicted by other methods. However, it is important to recognize that the conformation observed in a crystal lattice may be influenced by crystal packing forces and may not be the sole or even primary conformation present in solution.[17]
Computational Chemistry
In silico methods are essential for predicting conformational energies, rationalizing experimental observations, and understanding the underlying stereoelectronic forces.[3][7]
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. Functionals like M06-2X are often used for their accuracy in describing non-covalent interactions.[3]
-
Basis Sets: A sufficiently large basis set, such as def2-QZVPP, is required for accurate calculations.[3]
-
Solvent Modeling: To simulate the solution-phase environment, implicit solvent models like the Polarizable Continuum Model (PCM) are crucial for capturing the effect of solvent polarity on conformational equilibria.[8]
-
Structure Generation: Build initial 3D structures for all plausible conformers (e.g., axial-fluorine chair, equatorial-fluorine chair).
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each conformer in the gas phase using a selected DFT method and basis set. The frequency calculation confirms the structure is a true energy minimum and provides the Gibbs free energy.
-
Solvation Calculation: Using the gas-phase optimized geometry, perform a single-point energy calculation including an implicit solvent model (PCM) to obtain the free energy of solvation.
-
Energy Analysis: Sum the gas-phase free energy and the free energy of solvation to obtain the total Gibbs free energy (ΔG) in solution for each conformer. The relative energies (ΔΔG) determine the predicted equilibrium population.
-
Validation: Compare the computationally predicted lowest-energy conformer and its geometric parameters (dihedral angles) with experimental data from NMR and/or XRD.
Data Synthesis: Quantifying the Fluorine Effect
The impact of fluorination can be quantified by examining changes in conformational free energy and basicity (pKa).
Table 1: Influence of Fluorination on Conformational Preference and Basicity
| Compound | Position of F | N-Substituent | Dominant Conformation of F | ΔpKa (vs. Parent) | Reference |
| 3-Fluoropiperidine | 3 | H (protonated) | Axial | -1.8 | [4] |
| 4-Fluoropiperidine | 4 | H (protonated) | Equatorial | -1.7 | [4] |
| 4,4-Difluoropiperidine | 4,4 | H (protonated) | - | -2.6 (0.9 for axial F) | [4] |
| 3,3-Difluoropiperidine | 3,3 | H (protonated) | - | -3.7 (1.4 for axial F) | [4] |
| cis-3,5-Difluoropiperidine | 3,5 | H (protonated) | Diaxial | N/A | [8] |
| N-TFA-3-fluoropiperidine | 3 | TFA | Axial | N/A | [3] |
Note: ΔpKa values are approximate and illustrate the trend of basicity reduction. The preference for equatorial 4-F is due to the absence of a strong gauche interaction and the dominance of a through-bond inductive effect.
Implications and Conclusion for Rational Drug Design
A thorough understanding of the conformational behavior of fluorinated piperidines is not merely an academic exercise; it is a prerequisite for their rational application in drug discovery.
By strategically placing fluorine atoms, medicinal chemists can:
-
Enforce a Bioactive Conformation: If the desired binding conformation of a piperidine-containing ligand requires a specific substituent to be axial, fluorination can be used to enforce this geometry, potentially leading to a significant increase in potency.[2]
-
Fine-Tune Physicochemical Properties: The predictable reduction in pKa can be used to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18] For example, lowering the pKa can reduce unwanted interactions with the hERG channel, a key goal in improving the cardiovascular safety profile of new chemical entities.[5][6]
-
Navigate Intellectual Property: Creating novel, conformationally distinct fluorinated analogues of existing scaffolds can open new avenues for intellectual property.
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Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Le Bideau, F., & Uriac, P. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Müller, K., & Carreira, E. M. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(23), 2254-2268. [Link]
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The Architecture of Precision: A Technical Guide to the Discovery and Synthesis of Chiral Fluorinated Building Blocks
<Technical Guide >
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The introduction of chirality into these fluorinated scaffolds further unlocks vast regions of chemical space, offering unparalleled opportunities for enhancing potency, selectivity, and metabolic stability. This guide provides an in-depth technical exploration of the contemporary strategies for the discovery and synthesis of chiral fluorinated building blocks. We will navigate the complexities of stereoselective C-F bond formation, dissecting the causal mechanisms behind leading-edge catalytic systems—including organocatalysis, transition-metal catalysis, and biocatalysis. Through a detailed examination of field-proven protocols and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the transformative power of chiral fluorinated motifs.
The Imperative of Fluorine in Medicinal Chemistry: Beyond Simple Bioisosterism
The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of electronic and conformational effects that can dramatically alter a molecule's biological profile.[2][4] These changes extend far beyond simple steric mimicry and are rooted in the fundamental properties of the carbon-fluorine bond:
-
Metabolic Stability: The high bond dissociation energy of the C-F bond often renders it resistant to enzymatic cleavage by cytochrome P450 enzymes, a common pathway for drug metabolism. This "metabolic shield" can significantly prolong a drug's half-life.
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms, influencing drug-receptor interactions and solubility.[2]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences through steric and electronic interactions, locking a molecule into a bioactive conformation.
-
Novel Binding Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to enhanced binding affinity.
The confluence of these effects underscores the critical need for robust and stereocontrolled methods to introduce fluorine into complex molecular architectures.
The Grand Challenge: Asymmetric Carbon-Fluorine Bond Formation
Despite the clear advantages of chiral fluorinated compounds, their synthesis presents a formidable challenge to organic chemists.[6] The development of enantioselective fluorination reactions has been a central theme in modern organic synthesis, with several distinct catalytic paradigms emerging as powerful solutions.[1][7]
Electrophilic Fluorination: Taming the Reagent
The advent of stable, commercially available electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, revolutionized the field.[2][4] These reagents provide a source of "F+" that can be delivered to a nucleophilic carbon center. The key to achieving enantioselectivity lies in the design of a chiral catalyst that can effectively shield one face of the nucleophile, directing the approach of the fluorinating agent.
2.1.1. Organocatalysis: A Metal-Free Frontier
Organocatalysis has emerged as a powerful and environmentally benign approach to asymmetric fluorination.[4][8] Chiral amines, such as imidazolidinones, can activate aldehydes and ketones through the formation of chiral enamines, which then react with electrophilic fluorine sources with high enantioselectivity.[9][10]
Logical Relationship: Enamine Catalysis for α-Fluorination of Aldehydes
Caption: Enamine catalysis cycle for asymmetric α-fluorination of aldehydes.
Experimental Protocol: Organocatalytic α-Fluorination of an Aldehyde
This protocol is a representative example based on established methodologies.[9][10]
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 10-20 mol%).
-
Reaction Setup: Dissolve the catalyst in a suitable solvent (e.g., CH2Cl2 or THF) and cool the solution to the desired temperature (typically -10 °C to -78 °C).
-
Substrate Addition: Add the aldehyde substrate (1.0 equiv) to the cooled catalyst solution and stir for 10-15 minutes to allow for enamine formation.
-
Fluorinating Agent Addition: Add N-fluorobenzenesulfonimide (NFSI, 1.1-1.5 equiv) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro aldehyde.
2.1.2. Transition-Metal Catalysis: Leveraging Lewis Acidity
Chiral transition-metal complexes, particularly those of copper, nickel, and palladium, have proven to be highly effective catalysts for enantioselective fluorination.[2][11][12] These catalysts function as chiral Lewis acids, coordinating to the substrate (often a β-ketoester or a similar dicarbonyl compound) to form a rigid chiral enolate. This enolate then reacts with an electrophilic fluorine source in a highly stereocontrolled manner.
Experimental Workflow: Transition-Metal Catalyzed Fluorination
Caption: General workflow for transition-metal catalyzed enantioselective fluorination.
Nucleophilic Fluorination: Activating the Fluoride Source
The use of nucleophilic fluoride sources, such as alkali metal fluorides, presents a different set of challenges, primarily the low solubility and nucleophilicity of the fluoride ion in organic solvents.[13][14] Recent advances have focused on the development of catalytic systems that can effectively deliver fluoride to an electrophilic carbon center.
2.2.1. Phase-Transfer Catalysis: Bridging the Divide
Chiral phase-transfer catalysts, such as chiral quaternary ammonium salts or hydrogen-bonding catalysts like chiral ureas and thioureas, can transport the fluoride anion from a solid or aqueous phase into the organic phase where the reaction occurs.[8][13] The chiral catalyst then forms a tight ion pair with the fluoride, creating a chiral environment that directs the nucleophilic attack.
Enzymatic Fluorination: Nature's Precision
Biocatalysis offers an attractive and sustainable alternative for the synthesis of chiral fluorinated compounds.[5][15] Enzymes, with their exquisitely defined active sites, can catalyze fluorination reactions with exceptional levels of stereoselectivity.
2.3.1. Fluorinases and Engineered Enzymes
While naturally occurring fluorinases are rare, protein engineering and directed evolution are being used to develop enzymes with tailored substrate specificities and enhanced catalytic efficiencies for C-F bond formation.[5][16] These biocatalytic approaches often operate under mild, aqueous conditions, making them highly desirable from a green chemistry perspective. Recent work has also demonstrated the use of ene reductases for the asymmetric synthesis of alkyl fluorides.[17]
Data Summary: Comparison of Asymmetric Fluorination Methodologies
| Catalytic System | Typical Substrates | Fluorine Source | Advantages | Challenges |
| Organocatalysis | Aldehydes, Ketones | Electrophilic (NFSI, Selectfluor®) | Metal-free, mild conditions, readily available catalysts | Catalyst loading can be high, limited substrate scope |
| Transition-Metal | β-Ketoesters, Oxindoles | Electrophilic (NFSI, Selectfluor®) | High enantioselectivity, low catalyst loading | Potential for metal contamination, requires chiral ligands |
| Phase-Transfer | Epoxides, Aziridines | Nucleophilic (KF, CsF) | Utilizes inexpensive fluoride sources, atom economical | Catalyst design can be complex, reaction rates can be slow |
| Biocatalysis | Diverse (engineered) | Nucleophilic (F-) | Exceptional stereoselectivity, green reaction conditions | Limited number of natural enzymes, enzyme engineering required |
Applications in Drug Discovery: Case Studies
The impact of chiral fluorinated building blocks on drug design is profound. Below are a few illustrative examples:
-
Fluorinated Amino Acids and Peptides: The incorporation of fluorinated amino acids into peptides can enhance their metabolic stability and conformational rigidity, leading to improved therapeutic properties.[18][19]
-
Fluorinated Carbohydrates: Fluorinated sugars are valuable tools for studying carbohydrate-protein interactions and have potential applications as enzyme inhibitors and antiviral agents.[20][21][22][23]
-
Chiral Fluoroaromatic Scaffolds: These building blocks are found in a wide range of pharmaceuticals and agrochemicals, where the fluorine atom can modulate the electronic properties of the aromatic ring and improve metabolic stability.[24]
Conclusion and Future Outlook
The field of chiral fluorinated building block synthesis is a dynamic and rapidly evolving area of research. While significant progress has been made in the development of catalytic asymmetric fluorination methods, several challenges remain. The development of more general and efficient methods for the enantioselective fluorination of unactivated C-H bonds is a major goal.[6] Furthermore, expanding the scope of biocatalytic fluorination through protein engineering holds immense promise for the sustainable production of these valuable compounds.[16][25] As our understanding of the intricate interplay between fluorine, chirality, and biological activity deepens, the demand for novel and efficient synthetic methodologies will undoubtedly continue to grow, paving the way for the next generation of innovative medicines and advanced materials.
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The Strategic Incorporation of Fluorine: A Technical Guide to the Physicochemical Properties of Fluorophenyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Fluorine Advantage
The piperidine ring is a cornerstone in medicinal chemistry, a privileged scaffold found in a multitude of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] Its three-dimensional structure and basic nitrogen atom allow for critical interactions with biological targets. However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and metabolic stability while minimizing off-target effects and toxicity.[2] The introduction of fluorine into the piperidine scaffold, particularly as a fluorophenyl substituent, has emerged as a powerful strategy to achieve this delicate balance.[3]
This technical guide provides an in-depth exploration of the physicochemical properties of fluorophenyl piperidine derivatives. Moving beyond a mere catalog of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causal relationships between fluorine substitution and the resulting molecular behavior. We will examine how the unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—profoundly influence key parameters such as basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference, ultimately shaping the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these compounds.[3][4]
The Impact of Fluorination on Key Physicochemical Properties
The strategic placement of fluorine on the phenyl ring of a piperidine derivative can dramatically alter its physicochemical landscape. These modifications are not merely incremental; they can be transformative, turning a lead compound with suboptimal properties into a viable drug candidate.
Basicity (pKa): A Balancing Act for Absorption and Target Engagement
The basicity of the piperidine nitrogen is a critical determinant of a drug's behavior in physiological environments. It influences solubility, membrane permeability, and the ability to form ionic interactions with target proteins. The introduction of an electron-withdrawing fluorine atom to the phenyl ring significantly reduces the pKa of the piperidine nitrogen.[5] This effect is primarily due to the strong inductive effect of fluorine, which pulls electron density away from the nitrogen, making it less likely to accept a proton.[6]
The modulation of pKa is a delicate balancing act. A lower pKa can be advantageous, as it may reduce unwanted interactions with targets like the hERG ion channel, a common cause of cardiovascular toxicity.[7] Furthermore, a less basic compound may exhibit improved oral absorption.[5] However, excessive reduction in pKa can negatively impact binding to the intended target if a protonated nitrogen is required for a key interaction.
Table 1: Influence of Fluorine Substitution on the pKa of Piperidine Derivatives
| Compound | pKa | Reference |
| Piperidine | 11.22 | [8] |
| 4-(4-Fluorophenyl)piperidine | 3.33 (Predicted) | [9] |
| Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | Significantly Reduced | [5] |
Lipophilicity (logP): Navigating the Cellular Maze
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a crucial parameter that governs a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[4] Fluorine substitution generally increases a molecule's lipophilicity.[4][6] This can enhance membrane permeability and, consequently, oral bioavailability.[10]
However, the relationship between fluorination and logP is not always straightforward. The position of the fluorine atom and the overall molecular context can lead to nuanced effects.[6] While increased lipophilicity can be beneficial, an excessively high logP can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6]
Table 2: Lipophilicity (logP) of Piperidine Derivatives
| Compound | logP | Reference |
| Piperidine | 0.84 | [8] |
| 2-Methylpiperidine | 1.1 | [8] |
| 3-Methylpiperidine | 1.1 | [8] |
| 4-Methylpiperidine | 1.1 | [8] |
Metabolic Stability: The Strength of the C-F Bond
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[4][11] By replacing metabolically labile C-H bonds with C-F bonds, the half-life of a drug can be significantly increased, leading to less frequent dosing and improved patient compliance.[4]
For example, in a series of MK2 inhibitors, the introduction of fluorine led to reduced in vivo clearance and significantly increased oral exposure.[12]
Caption: Impact of Fluorination on Metabolic Stability.
Conformational Control: Shaping the Molecule for Optimal Binding
The introduction of fluorine can also exert significant control over the conformational preferences of the piperidine ring.[3] Due to steric and electronic effects, fluorine substitution can lock the molecule into a more biologically active conformation, thereby enhancing its binding affinity and selectivity for the target protein.[4] For instance, studies on fluorinated piperidines have shown a preference for the fluorine atom to occupy an axial position, a phenomenon attributed to favorable charge-dipole interactions and hyperconjugation.[3][13] This conformational rigidity can be a powerful tool in rational drug design.
Synthesis and Characterization of Fluorophenyl Piperidine Derivatives
The synthesis of fluorophenyl piperidine derivatives can be challenging, often requiring specialized fluorinating agents and multi-step reaction sequences.[14][15] A common strategy involves the introduction of the fluorophenyl moiety early in the synthetic route.[14] Recent advances have focused on more efficient and robust methods, such as the catalytic hydrogenation of fluoropyridines.[15]
General Synthetic Approach: Catalytic Hydrogenation of Fluoropyridines
This protocol outlines a general and robust method for the synthesis of fluorinated piperidines from readily available fluoropyridines.[15]
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the substituted fluoropyridine in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add a palladium-based catalyst (e.g., palladium on carbon, Pd/C) to the reaction mixture.
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (typically at elevated pressure).
-
Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the resulting fluorinated piperidine derivative by column chromatography or distillation.
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Methodological & Application
The Strategic Incorporation of (3S,4R)-3-fluoropiperidin-4-ol in Modern Drug Discovery: Application Notes and Protocols
Abstract
The (3S,4R)-3-fluoropiperidin-4-ol scaffold has emerged as a critical building block in medicinal chemistry, offering a unique combination of stereochemical complexity and physicochemical modulation. The strategic introduction of a fluorine atom vicinal to a hydroxyl group on a piperidine ring provides medicinal chemists with a powerful tool to fine-tune drug candidates' properties, including metabolic stability, basicity (pKa), and conformational preference. This guide provides an in-depth analysis of the applications of this scaffold, detailing its impact on pharmacological properties, offering detailed protocols for its synthesis and subsequent derivatization, and exploring its potential in developing next-generation therapeutics.
Introduction: The Value Proposition of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in FDA-approved drugs, prized for its ability to confer aqueous solubility and provide vectors for engaging with biological targets.[1] The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, has become a cornerstone of modern drug design.[2] Fluorination can dramatically alter a molecule's properties in several beneficial ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Basicity (pKa) Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms. This reduction in basicity can mitigate off-target effects, such as hERG channel affinity, a common cause of cardiotoxicity.[1]
-
Conformational Control: The fluorine atom, particularly in a cis relationship with another substituent like a hydroxyl group, can lock the piperidine ring into a preferred conformation, which can be crucial for optimizing binding to a specific protein target.[3]
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity and selectivity.[2]
The (3S,4R) stereochemistry, combined with the cis-relationship between the fluorine and hydroxyl groups, presents a specific three-dimensional arrangement that is increasingly sought after for creating potent and selective drug candidates. This guide will explore how to leverage these features in a drug discovery program.
Physicochemical and Conformational Implications
The precise placement of the fluorine atom in the (3S,4R)-3-fluoropiperidin-4-ol scaffold has profound and predictable effects on its structure and properties.
Basicity (pKa) Attenuation
The electron-withdrawing nature of the fluorine atom at the 3-position significantly reduces the basicity of the piperidine nitrogen. This is a critical feature for drug design, as excessively basic amines are often associated with poor pharmacokinetic profiles and off-target toxicities.
| Compound | Predicted pKa | Rationale for Change |
| Piperidin-4-ol | ~10.5 | Baseline basicity of a secondary piperidine. |
| (3S,4R)-3-fluoropiperidin-4-ol | ~8.5 - 9.0 | The C-F bond's inductive effect withdraws electron density from the nitrogen, lowering its pKa. |
Data are estimated values based on typical effects of beta-fluorination on amine basicity.
Conformational Preference: The Axial Fluorine
Extensive studies on 3-fluoropiperidines have revealed a strong preference for the fluorine atom to occupy an axial position when the nitrogen is protonated, a phenomenon driven by stabilizing hyperconjugative and electrostatic interactions. In the case of (3S,4R)-3-fluoropiperidin-4-ol, this axial preference for fluorine forces the larger 4-hydroxyl group into an equatorial position, which is generally sterically favored. This defined conformational bias reduces the entropic penalty upon binding to a target protein and presents a well-defined vector for further chemical modification.
Caption: Preferred chair conformation with axial fluorine.
Applications in Target-Oriented Drug Design
The (3S,4R)-3-fluoropiperidin-4-ol scaffold is a versatile building block for designing inhibitors and modulators for various target classes, particularly protein kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors
In kinase inhibitor design, the piperidine nitrogen often serves as a key hydrogen bond donor or acceptor interacting with the hinge region of the kinase. The hydroxyl group can be used as an attachment point for projecting a side chain into a solvent-exposed region or a specific sub-pocket, while the fluorine atom can enhance binding affinity and modulate physicochemical properties.
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Application Notes and Protocols for the Synthesis of CGRP Receptor Antagonists Utilizing Fluoropiperidine Intermediates
Introduction: The Strategic Imperative for Fluorination in Modern CGRP Antagonist Design
The calcitonin gene-related peptide (CGRP) signaling pathway is a well-validated target in the treatment of migraine.[1][2][3][4][5] Small molecule CGRP receptor antagonists, colloquially known as 'gepants', have emerged as a significant therapeutic class, offering an alternative to triptans and monoclonal antibodies.[6] A critical innovation in the development of second-generation gepants, such as Ubrogepant and Rimegepant, has been the incorporation of fluorinated intermediates, most notably fluoropiperidines.
The strategic introduction of fluorine into drug candidates is a powerful tool in medicinal chemistry to enhance pharmacokinetic properties.[7][8] Fluorine's high electronegativity and small van der Waals radius allow it to modulate the lipophilicity, metabolic stability, and binding affinity of a molecule without significantly increasing its size.[7][8] In the context of CGRP antagonists, the substitution of hydrogen with fluorine on the piperidine ring can profoundly influence the molecule's properties, leading to improved oral bioavailability and a more favorable side-effect profile.[6][9] For instance, the presence of a fluorine atom can block sites of metabolic oxidation, a common liability for non-fluorinated analogues.[6]
These application notes provide a detailed guide for researchers in drug development, offering an in-depth understanding of the synthesis of CGRP receptor antagonists with a focus on the strategic use of fluoropiperidine intermediates. We will explore the causal relationships behind experimental choices and provide validated, step-by-step protocols.
The Role of Fluoropiperidine Scaffolds: A Mechanistic Perspective
The piperidine moiety is a prevalent scaffold in pharmaceuticals due to its ability to present substituents in a well-defined three-dimensional orientation, facilitating optimal interactions with biological targets.[9] The introduction of a fluorine atom onto the piperidine ring of a CGRP antagonist serves several key purposes:
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing the binding affinity to the CGRP receptor and for improving cell permeability.[9]
-
Enhanced Metabolic Stability: Fluorine substitution can sterically hinder or electronically deactivate adjacent C-H bonds, which are often susceptible to metabolic oxidation by cytochrome P450 enzymes. This leads to a longer half-life and improved pharmacokinetic profile.[6]
-
Conformational Control: The C-F bond can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation for optimal receptor engagement.
The following diagram illustrates the key role of the fluoropiperidine intermediate in the overall structure of a representative CGRP antagonist.
Caption: General structure of a CGRP antagonist highlighting the fluoropiperidine intermediate.
Synthetic Strategies for Chiral Fluoropiperidine Intermediates
The synthesis of enantiomerically pure fluoropiperidines is a critical challenge in the development of CGRP antagonists. The stereochemistry of the fluorine and amine substituents on the piperidine ring is crucial for biological activity. Two primary, field-proven strategies have emerged: asymmetric hydrogenation and biocatalytic asymmetric transamination.
Strategy 1: Asymmetric Hydrogenation of a Fluorinated Enamide
This approach involves the synthesis of a fluorinated enamide precursor followed by a ruthenium-catalyzed asymmetric hydrogenation to establish the desired stereocenters.
Caption: Workflow for the asymmetric hydrogenation approach.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from the work of Phillips and Xiang et al.[10]
-
Synthesis of the Fluorinated Enamide (8):
-
The synthesis begins with commercially available 3-fluoro-4-aminopyridine.
-
A multi-step sequence involving benzoylation and partial reduction of the pyridine ring yields the fluorinated enamide substrate.[9]
-
-
Ru-Catalyzed Asymmetric Hydrogenation:
-
To a solution of the fluorinated enamide (1.0 eq) in methanol, add the Ru-catalyst (e.g., Ru/Josiphos) (0.01 eq).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC for conversion.
-
Causality Note: The choice of a ruthenium catalyst with a Josiphos ligand has been shown to provide high enantioselectivity for this transformation. However, a competing C-F bond reduction can occur.[9] To mitigate this, the addition of a Lewis acid scavenger like Ti(OiPr)4 can be employed to trap fluoride ions that may poison the catalyst.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is concentrated.
-
The crude product is purified by column chromatography to yield the desired syn-3-fluoro-4-aminopiperidine derivative.
-
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >98% | [11] |
| Diastereomeric Ratio (dr) | >95:5 (syn:anti) | [11] |
| Key Catalyst | Ru/Josiphos | [11] |
Strategy 2: Biocatalytic Dynamic Kinetic Asymmetric Transamination
This more recent and cost-effective approach utilizes a transaminase enzyme to stereoselectively install the amine group onto a fluorinated ketone precursor.[10]
Caption: Workflow for the biocatalytic transamination approach.
Experimental Protocol: Dynamic Kinetic Asymmetric Transamination
This protocol is based on the process developed by Merck & Co., Inc.[10][11]
-
Synthesis of the Fluorinated Ketone (9):
-
The fluoroketone starting material is prepared from the corresponding Boc-protected ketone via conversion to the silyl enol ether and subsequent electrophilic fluorination using a reagent such as Selectfluor.[9]
-
-
Dynamic Kinetic Asymmetric Transamination (DKAT):
-
In a buffered aqueous solution (pH 10.5), dissolve the fluorinated ketone (1.0 eq).
-
Add the transaminase enzyme (e.g., from a commercially available screening kit like those from Codexis), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine).[9]
-
Causality Note: The high pH is crucial as it promotes the epimerization of the stereocenter adjacent to the ketone, allowing for a dynamic kinetic resolution process where the less reactive enantiomer is converted to the more reactive one, leading to a theoretical yield of >50%.[9]
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) for 24-48 hours, monitoring by HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified by crystallization or chromatography.
-
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >99% | [11] |
| Diastereomeric Ratio (dr) | >98:2 (syn:anti) | [11] |
| Key Enzyme | Transaminase (e.g., ATA-303 from Codexis) | [11] |
Assembly of the CGRP Receptor Antagonist: The Ullmann Coupling
Once the chiral fluoropiperidine intermediate is synthesized, it is coupled to the core scaffold of the CGRP antagonist. A robust and scalable method for this is the Ullmann coupling, which is used to form a diaryl ether linkage.[10][11]
Experimental Protocol: Ullmann Coupling
-
Reaction Setup:
-
In a suitable solvent (e.g., DMF), combine the fluoropiperidine intermediate (1.0 eq), the aryl bromide or iodide core scaffold (1.1 eq), a soluble copper(I) catalyst (e.g., CuI, 0.1 eq), a ligand (e.g., a diamine), and a base (e.g., K2CO3, 2.0 eq).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-120 °C for 4-12 hours, monitoring by LC-MS.
-
Causality Note: The use of a soluble copper(I) catalyst and a suitable ligand is essential for achieving high yields and avoiding side reactions. The base is required to neutralize the acid formed during the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and partition between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final CGRP receptor antagonist is purified by crystallization or preparative HPLC.
-
Conclusion
The synthesis of CGRP receptor antagonists is a testament to the power of modern medicinal and process chemistry. The strategic incorporation of fluorine, specifically through the use of chiral fluoropiperidine intermediates, has been instrumental in the development of orally available and effective treatments for migraine. The choice between asymmetric hydrogenation and biocatalytic transamination for the synthesis of these key intermediates will depend on factors such as scale, cost, and available expertise. The protocols outlined in these application notes provide a solid foundation for researchers to confidently embark on the synthesis and development of this important class of therapeutic agents.
References
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Blakemore, C. A., Humphrey, J. M., Yang, E., Kohrt, J. T., Morse, P. D., Howard, R. M., ... & Ryder, T. (2020). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, 24(10), 2118-2126. [Link]
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Phillips, E. M., & Xiang, B. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018. [Link]
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Request PDF. (n.d.). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. [Link]
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Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Academia.edu. (n.d.). (PDF) Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. [Link]
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University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
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On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (n.d.). SCIDAR. [Link]
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Poyner, D. R., & Hay, D. L. (2012). Structure-activity relationships for α-calcitonin gene-related peptide. British journal of pharmacology, 166(1), 13-23. [Link]
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Imane, B., & Soukaina, B. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11), 1403-1417. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
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Zaidi, M., Moonga, B. S., Bevis, P. J., Bascal, Z. A., & Breimer, L. H. (1990). Structure-activity relationship of human calcitonin-gene-related peptide. Biochemical journal, 269(3), 775-780. [Link]
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Ammar, Y. A., Mohammed, Y. S., El-Gaby, M. S., & Jacobson, K. A. (2010). Convergent Synthesis of the Potent P2Y Receptor Antagonist MG 50-3-1 Based on a Regioselective Ullmann Coupling Reaction. Molecules, 15(7), 4668-4681. [Link]
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Synthesis of a CGRP Receptor Antagonist. (n.d.). [Link]
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Hay, D. L., & Poyner, D. R. (2013). Structure-activity Relationships for α-calcitonin Gene-Related Peptide. British journal of pharmacology, 170(7), 1380-1391. [Link]
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Patel, R. N. (2007). Biocatalysis: Synthesis of Chiral Pharmaceutical Intermediates. AOCS. [Link]
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Zaidi, M., Moonga, B. S., Bevis, P. J., Bascal, Z. A., & Breimer, L. H. (1990). Structure-activity relationship of human calcitonin-gene-related peptide. Biochemical Journal, 269(3), 775-780. [Link]
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Ghislieri, D., & Turner, N. J. (2014). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 4(3), 286-307. [Link]
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Brough, P. A., & Nadin, A. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2698-2737. [Link]
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Ammar, Y. A., Mohammed, Y. S., El-Gaby, M. S., & Jacobson, K. A. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945-953. [Link]
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Tippins, J. R., Morris, H. R., Panico, M., Etienne, A., Bevis, P., & Girgis, S. (1986). Investigation of the structure/activity relationship of human calcitonin gene-related peptide (CGRP). Neuropeptides, 7(3), 233-240. [Link]
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Application Notes and Protocols for the Strategic Incorporation of Fluorinated Motifs in N-Heterocycles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, when installed in a targeted manner, can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacological profile. This guide provides an in-depth analysis of contemporary strategies for fluorinating N-heterocycles, moving beyond mere procedural lists to explain the underlying chemical principles and rationale that guide methodological choices. Detailed, field-tested protocols for high-impact transformations—including radical trifluoromethylation, dearomative N-difluoromethylation, and directed C-H fluorination—are presented, offering researchers a practical framework for implementation.
The Strategic Imperative for Fluorinating N-Heterocycles
Nitrogen-containing heterocycles are the most common structural motifs found in FDA-approved small-molecule drugs, prized for their ability to engage in specific biological interactions and provide diverse structural frameworks.[1][2] The introduction of fluorine or fluorine-containing groups (-CH₂F, -CHF₂, -CF₃) is a powerful tool for molecular optimization.[2][3] The C-F bond's high strength can block sites of metabolic oxidation, while its unique electronic properties can modulate the pKa of nearby functional groups, enhancing bioavailability and target affinity.[1][3][4][5] Furthermore, fluorination can influence molecular conformation, pre-organizing a ligand for optimal binding to a biological target.[4][5] Despite these benefits, the selective installation of fluorine into complex N-heterocycles remains a significant synthetic challenge.[3]
Navigating Synthetic Strategies
The choice of fluorination strategy is dictated by several factors: the desired fluorinated motif, the electronic nature of the N-heterocycle, the presence of other functional groups, and whether the fluorination is performed early in the synthesis or as a late-stage functionalization. A logical workflow can guide this decision-making process.
Figure 1: High-level workflow for selecting a fluorination strategy.
Application Protocols
The following protocols have been selected for their broad applicability, reliability, and relevance to modern drug discovery programs.
Protocol 1: Late-Stage Radical C-H Trifluoromethylation of N-Heterocycles
Principle & Rationale: This protocol enables the direct conversion of C-H bonds on N-heterocycles to C-CF₃ bonds. It is particularly effective for late-stage functionalization, as it often proceeds without the need for pre-installed functional groups at the target site. The method leverages a bench-stable trifluoromethyl radical source, which reacts preferentially at the innately reactive (often electron-rich) positions of the heterocycle.[6][7] The operational simplicity and broad functional group tolerance make it a powerful tool for generating analogues for structure-activity relationship (SAR) studies.
Mechanism Overview: The reaction is initiated by the generation of a trifluoromethyl radical (•CF₃) from a stable precursor. This electrophilic radical adds to the N-heterocycle, forming a radical intermediate. Subsequent oxidation and deprotonation restore aromaticity, yielding the trifluoromethylated product.
Figure 2: Simplified mechanism for radical C-H trifluoromethylation.
Key Reagents & Equipment
| Reagent/Equipment | Purpose | Supplier Example |
| Sodium triflinate (Langlois' reagent) | CF₃ radical precursor | Sigma-Aldrich, Combi-Blocks |
| tert-Butyl hydroperoxide (TBHP) | Radical initiator/oxidant | Acros Organics |
| N-Heterocycle Substrate | Starting material | As synthesized or purchased |
| Dichloromethane (DCM) | Solvent | Fisher Scientific |
| Schlenk flask or sealed vial | Reaction vessel | Chemglass |
| Magnetic stirrer/hotplate | Agitation and heating | IKA, Corning |
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-heterocycle (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Add sodium trifluoromethanesulfinate (NaSO₂CF₃, 1.2 equiv) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). Add anhydrous dichloromethane (DCM, 5 mL) via syringe.
-
Initiation: While stirring vigorously at room temperature, add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 2.5 equiv) dropwise over 1 minute.
-
Causality Insight: The combination of NaSO₂CF₃ and an oxidant like TBHP generates the key •CF₃ radical in situ. The reaction proceeds at ambient temperature, preserving sensitive functional groups.[6]
-
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoromethylated N-heterocycle.
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR (a singlet for the CF₃ group), and high-resolution mass spectrometry (HRMS).
Protocol 2: Dearomative N-Difluoromethylation with Bromo(difluoro)acetic Acid
Principle & Rationale: This protocol provides a highly practical, scalable, and transition-metal-free method for installing a difluoromethyl (-CF₂H) group directly onto the nitrogen atom of various heterocycles.[8][9][10] The use of inexpensive and commercially available bromo(difluoro)acetic acid as the CF₂H source makes this method highly attractive for large-scale synthesis.[8][9] The reaction proceeds via a dearomatization pathway, yielding valuable Fsp³-enriched motifs.[9][10]
Mechanism Overview: The reaction is believed to proceed via initial N-alkylation of the heterocycle with bromo(difluoro)acetic acid, followed by a base-mediated decarboxylation to generate a difluoromethylide equivalent that results in the final product. The success of the reaction hinges on the nucleophilicity of the heterocyclic nitrogen.[8][10]
Figure 3: Reaction workflow for dearomative N-difluoromethylation.
Key Reagents & Equipment
| Reagent/Equipment | Purpose | Supplier Example |
| Bromo(difluoro)acetic acid | CF₂H source | Oakwood Chemical |
| Potassium carbonate (K₂CO₃) | Base | J.T. Baker |
| N-Heterocycle Substrate | Starting material | As synthesized or purchased |
| Dimethylformamide (DMF) | Solvent | Sigma-Aldrich |
| Round-bottom flask | Reaction vessel | VWR |
Detailed Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a stir bar, combine the N-heterocycle (1.0 mmol, 1.0 equiv), bromo(difluoro)acetic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask.
-
Reaction: Stir the suspension at room temperature (20-25 °C) for 16-24 hours. The reaction is typically run open to the atmosphere.
-
Quenching & Workup: Pour the reaction mixture into water (50 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the N-difluoromethylated product.
Validation and Scope: The product can be identified by ¹H NMR (a characteristic triplet for the -CF₂H proton with a large J-coupling of ~55 Hz) and ¹⁹F NMR. This method is applicable to a wide range of N-heterocycles, including quinolines, quinazolines, and pyridines.[10]
Table 1: Representative Substrate Scope for N-Difluoromethylation [8][9][10]
| Substrate | Product Yield (%) |
| Quinoline | 92% |
| 6-Methoxyquinoline | 85% |
| Pyridine | 75% |
| Isoquinoline | 90% |
| Phenanthridine | 88% |
Comparative Analysis of Fluorinated Motifs
The choice of which fluorinated group to install is a critical decision in drug design, as each imparts distinct properties.
Table 2: Properties and Rationale for Common Fluorinated Motifs
| Motif | Key Properties | Common Rationale in Drug Design |
| -CH₂F | Bioisostere for -CH₃, -OH, -NH₂.[11][12][13] Modestly increases lipophilicity. | Can improve metabolic stability or subtly alter electronic properties without significant steric changes.[11] |
| -CHF₂ | Lipophilic hydrogen bond donor.[14] More electron-withdrawing than -CH₂F. | Can introduce new hydrogen bonding interactions with a target protein, enhancing binding affinity. |
| -CF₃ | Strongly electron-withdrawing, highly lipophilic, and metabolically robust. | Significantly increases metabolic stability, enhances membrane permeability, and can lower the pKa of nearby basic groups.[6][15] |
Conclusion and Future Outlook
The methodologies for incorporating fluorine into N-heterocycles have evolved dramatically, moving from harsh, classical methods to sophisticated, selective, and scalable protocols. The strategies outlined in this guide—radical, dearomative, and catalyzed C-H functionalizations—represent the forefront of this field, empowering medicinal chemists to precisely engineer molecular properties. Future advancements will likely focus on developing even milder and more selective catalytic systems, including photoredox[16] and enzymatic strategies, to further expand the synthetic toolbox for creating next-generation fluorinated therapeutics.
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Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]
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fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry. [Link]
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Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed. [Link]
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Monofluoromethylation of N-Heterocyclic Compounds. PubMed. [Link]
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Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
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Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Radical fluorination. Wikipedia. [Link]
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Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton Chemistry. [Link]
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Harnessing Biocatalysis: A Detailed Protocol for the Enzymatic Dynamic Asymmetric Transamination of Prochiral Fluoroketones
An Application Note for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry. Fluorinated functional groups can significantly enhance metabolic stability, binding affinity, and bioavailability. Among these, chiral fluoroamines are particularly valuable pharmacophores found in numerous active pharmaceutical ingredients. Their synthesis, however, presents a formidable challenge, requiring precise control of stereochemistry at the fluorine-bearing carbon center.
This application note details a robust and highly efficient protocol for the synthesis of enantiomerically pure fluoroamines via an enzymatic dynamic asymmetric transamination (DAT) of a prochiral fluoroketone. This chemoenzymatic approach leverages the exquisite selectivity of transaminase (TA) biocatalysts coupled with an in situ racemization of the starting material, enabling the quantitative conversion of a racemic ketone into a single, desired amine enantiomer.[1] This guide provides not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process.
The Principle: Fusing Dynamic Kinetic Resolution with Asymmetric Transamination
The power of this protocol lies in the elegant coupling of two concepts: enzymatic asymmetric transamination and dynamic kinetic resolution (DKR).
-
Asymmetric Transamination: Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a carbonyl acceptor (the fluoroketone).[2][3] The enzyme's chiral active site dictates the stereochemistry of the newly formed C-N bond, producing a highly enantioenriched amine.
-
Dynamic Kinetic Resolution (DKR): Standard kinetic resolution is limited to a theoretical maximum yield of 50% for the desired product from a racemic mixture. DKR overcomes this limitation.[1] In this system, the starting fluoroketone, which is chiral at the α-carbon, undergoes rapid, reversible epimerization (racemization) under the reaction conditions. The transaminase selectively consumes one enantiomer from this racemizing pool. According to Le Châtelier's principle, the equilibrium of the racemization continuously shifts to replenish the reactive enantiomer, allowing for a theoretical conversion of 100% of the starting material into a single enantiomeric product.[1]
The synergy of these processes provides a direct, atom-economical, and green route to valuable chiral fluoroamines.
Figure 1: Conceptual workflow of Dynamic Asymmetric Transamination.
Experimental Design: Key Parameters and Reagents
Successful execution of this protocol hinges on the careful selection and optimization of several core components.
| Component | Selection & Rationale | Typical Parameters |
| Transaminase (TA) | The choice of enzyme is paramount as it dictates the stereochemical outcome. Both (R)- and (S)-selective TAs are commercially available. Enzymes from sources like Arthrobacter sp. (ATA-117) or Chromobacterium violaceum are well-documented.[4] | 1–5 mg/mL enzyme loading |
| Fluoroketone Substrate | α-Fluoroketones are typical substrates. The protocol is adaptable to various aryl or alkyl side chains. Solubility in aqueous buffer systems is a key consideration. | 10–50 mM substrate concentration |
| Amine Donor | Isopropylamine is a highly effective donor. Its use drives the reaction equilibrium forward as the co-product, acetone, is volatile and can be removed. L-Alanine is an alternative, producing pyruvate.[4] | 0.5–1.5 M (10-50 equivalents) |
| Cofactor (PLP) | Pyridoxal-5'-phosphate is an essential cofactor for all transaminases and must be included in the reaction mixture for optimal activity.[2] | 1 mM |
| Buffer System | The pH is critical for both enzyme activity and substrate racemization. A slightly basic pH (8.0–9.0) often facilitates the necessary α-proton exchange for racemization while remaining within the optimal range for many TAs. | 100 mM Phosphate or Borate buffer, pH 8.5 |
| Temperature | Most transaminases operate efficiently at temperatures between 30–45 °C. Higher temperatures can increase reaction rates but risk enzyme denaturation. | 35 °C |
| Co-solvent (Optional) | For substrates with poor aqueous solubility, a water-miscible organic solvent like DMSO or a surfactant can be added. | 5–20% (v/v) DMSO |
Detailed Step-by-Step Experimental Protocol
This protocol describes a typical analytical-scale reaction (1-5 mL). It can be scaled linearly, though re-optimization may be necessary for preparative-scale synthesis.
Phase 1: Reagent and Buffer Preparation
-
Buffer Preparation (100 mM Potassium Phosphate, pH 8.5):
-
Prepare solutions of 100 mM K₂HPO₄ and 100 mM KH₂PO₄.
-
To the K₂HPO₄ solution, add the KH₂PO₄ solution dropwise while monitoring with a calibrated pH meter until the pH reaches 8.5.
-
Filter sterilize the buffer if the enzyme is to be recovered or reused.
-
-
Cofactor Stock Solution (100 mM PLP):
-
Dissolve an appropriate amount of Pyridoxal-5'-phosphate monohydrate in the prepared pH 8.5 buffer.
-
Expert Tip: PLP is light-sensitive. Prepare this solution fresh and store it in an amber vial or a tube wrapped in aluminum foil.
-
-
Substrate Stock Solution (200 mM Fluoroketone in DMSO):
-
Accurately weigh the fluoroketone substrate and dissolve it in high-purity DMSO to the final concentration.
-
Ensure the substrate is fully dissolved before use. Gentle warming may be required.
-
-
Enzyme Solution (e.g., 20 mg/mL in pH 8.5 Buffer):
-
Prepare this solution immediately before starting the reaction.
-
Weigh the lyophilized transaminase powder and gently dissolve it in the cold (4 °C) pH 8.5 buffer. Avoid vigorous vortexing to prevent denaturation; gentle inversion is sufficient.
-
Phase 2: Reaction Assembly and Execution
The following procedure is for a final reaction volume of 1.0 mL.
-
Assemble the Reaction Mixture: In a 2 mL microcentrifuge tube or a small glass vial with a magnetic stir bar, add the components in the following order:
-
815 µL of 100 mM Potassium Phosphate Buffer (pH 8.5).
-
10 µL of 100 mM PLP stock solution (final concentration: 1 mM).
-
100 µL of Isopropylamine (final concentration: ~1.3 M). Caution: Use in a fume hood.
-
25 µL of 20 mg/mL Transaminase solution (final concentration: 0.5 mg/mL).
-
-
Pre-incubation: Gently mix the solution and pre-incubate it at the reaction temperature (e.g., 35 °C) for 10-15 minutes in a shaking incubator or on a temperature-controlled stir plate. This allows the enzyme to fold correctly and bind the PLP cofactor.
-
Initiate the Reaction: Add 50 µL of the 200 mM fluoroketone stock solution (final concentration: 10 mM).
-
Incubation: Seal the reaction vessel tightly (e.g., with parafilm) to prevent the evaporation of isopropylamine and acetone. Incubate at 35 °C with gentle agitation (e.g., 200-250 rpm).
Figure 2: Step-by-step experimental workflow for the DAT protocol.
Phase 3: Reaction Monitoring and Work-up
-
Monitoring: At designated time points (e.g., 1, 4, 8, 24 hours), pause agitation and carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to 200 µL of a 1 M NaOH solution to stop the enzymatic reaction. This also ensures the product amine is in its free base form for extraction.
-
Extraction: Add 250 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)) to the quenched aliquot. Vortex vigorously for 1 minute, then centrifuge for 2 minutes to separate the layers.
-
Sample Preparation for Analysis: Carefully transfer the upper organic layer to a new vial for analysis by HPLC or GC.
-
Final Work-up (End of Reaction): Once the reaction has reached completion (typically >95% conversion), quench the entire reaction volume by making it basic with 1 M NaOH. Extract the product with an equal volume of ethyl acetate three times. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Phase 4: Product Analysis and Validation
Accurate analysis is crucial to validate the success of the protocol. This requires determining both the reaction conversion and the enantiomeric excess of the product.
1. Determining Reaction Conversion (Achiral Analysis)
-
Method: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is typically suitable.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Analysis: Monitor the disappearance of the fluoroketone substrate peak and the appearance of the fluoroamine product peak. Calculate conversion based on the relative peak areas.
2. Determining Enantiomeric Excess (Chiral Analysis)
This is the most critical analysis to confirm the "asymmetric" success of the reaction.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).[5][6]
-
Column: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating amine enantiomers.[5][7] Columns such as Chiralpak® AD-3 or Chiralcel® OD-H are excellent starting points.
-
Mobile Phase (Normal Phase): A typical mobile phase is an isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic amines, adding a small amount of an amine modifier like diethylamine (0.1%) is often necessary to improve peak shape and resolution.[8]
-
Analysis: The two enantiomers of the fluoroamine will appear as distinct peaks. Enantiomeric excess (ee) is calculated using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
| Analysis | Parameter | Typical Conditions |
| Conversion | Technique | Reverse-Phase HPLC |
| Column | C18 (4.6 x 150 mm) | |
| Mobile Phase | Water/Acetonitrile Gradient with 0.1% TFA | |
| Expected Outcome | >95% conversion after 24h | |
| Enantiomeric Excess | Technique | Chiral HPLC (Normal Phase) |
| Column | Chiralpak® AD-3 or similar | |
| Mobile Phase | n-Hexane/Isopropanol (90:10) + 0.1% DEA | |
| Expected Outcome | >99% ee |
Troubleshooting and Scientific Considerations
-
Low Conversion: If conversion stalls, consider increasing the enzyme loading or the amount of amine donor. Ensure the pH is optimal and that the vessel was properly sealed to prevent loss of isopropylamine.
-
Low Enantioselectivity: This is rare if a quality enzyme is used but could indicate that the racemization of the substrate is slow compared to the amination. Slightly increasing the pH or temperature may enhance the racemization rate.
-
Side Reactions: α-fluoroketones can sometimes undergo a competing hydrodefluorination reaction catalyzed by transaminases, leading to the corresponding non-fluorinated ketone.[4] If this side product is observed, screening different transaminases or adjusting reaction conditions (e.g., lower temperature) may be necessary.
By following this detailed protocol, researchers can effectively synthesize highly valuable, enantioenriched fluoroamines, paving the way for advancements in drug discovery and development.
References
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Kong, T., Ni, C., & Liu, J. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines | Request PDF. Available at: [Link]
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ACS Publications. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. Organic Letters. Available at: [Link]
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American Chemical Society. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. Available at: [Link]
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ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available at: [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones. Available at: [Link]
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Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Available at: [Link]
-
ResearchGate. (n.d.). The principle of the fluorogenic assay for transaminase activity detection by monitoring a fluorescent ketone. Available at: [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Available at: [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
PubMed. (2025). [Transaminases: high-throughput screening via a ketone-fluorescent probe and applications]. Available at: [Link]
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MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]
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Frontiers. (n.d.). Protein engineering of amine transaminases. Available at: [Link]
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Royal Society of Chemistry. (2015). Progress in asymmetric biomimetic transamination of carbonyl compounds. Chemical Society Reviews. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Mimicking enzymatic transaminations: attempts to understand and develop a catalytic asymmetric approach to chiral α-amino acids. Organic & Biomolecular Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Transaminase. Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives. Available at: [Link]
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ResearchGate. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. Available at: [Link]
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PubMed Central. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. Available at: [Link]
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Application Notes and Protocols for the Development of Mutant-Selective EGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Objective: This document provides an in-depth technical guide on the principles, workflows, and experimental protocols for the discovery and characterization of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. It emphasizes the rationale behind experimental design and data interpretation to accelerate the development of next-generation targeted therapies.
Introduction: The Evolving Challenge of Targeting EGFR in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In normal physiology, its activity is tightly controlled. However, in various cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling due to mutations or overexpression becomes a key driver of tumorigenesis.[2][3][4]
The discovery of activating mutations within the EGFR kinase domain, such as exon 19 deletions (del19) and the L858R point mutation in exon 21, revolutionized NSCLC treatment.[5][6][7] These mutations lock the receptor in an active state, making them highly susceptible to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[8] Despite initial dramatic responses, patients invariably develop acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20.[5][8][9] This necessitated the development of subsequent inhibitor generations, each designed to overcome specific resistance mechanisms while improving selectivity and safety profiles.
This guide details the strategic and technical considerations for developing inhibitors that selectively target these oncogenic EGFR mutants while sparing the wild-type (WT) receptor, a critical factor for minimizing dose-limiting toxicities.[10][11]
The Landscape of EGFR Mutations and Inhibitor Generations
Understanding the interplay between specific EGFR mutations and the mechanism of action of different inhibitor classes is fundamental to modern drug design.
-
First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors effective against activating mutations (L858R, del19).[5] However, the T790M mutation increases the receptor's affinity for ATP, outcompeting these drugs and rendering them ineffective.[12]
-
Second-Generation Inhibitors (e.g., Afatinib, Dacomitinib): These are irreversible covalent inhibitors that bind to a cysteine residue (Cys797) in the ATP-binding pocket.[11][13] They were developed to be more potent and can inhibit T790M-mutant EGFR. However, they are pan-ErbB inhibitors and also potently inhibit WT EGFR, leading to significant toxicities like skin rash and diarrhea.[5][10][11]
-
Third-Generation Inhibitors (e.g., Osimertinib, Lazertinib): This class represents a paradigm shift in targeted therapy.[6][14] These are irreversible inhibitors specifically designed to be potent against both activating mutations and the T790M resistance mutation, while having significantly lower activity against WT EGFR.[5][12][15][16] This mutant selectivity is achieved by exploiting the structural changes induced by the T790M mutation.[12]
-
The Next Frontier - Acquired Resistance to Third-Generation TKIs: The primary mechanism of resistance to third-generation inhibitors is the acquisition of a tertiary C797S mutation.[17][18] This mutation replaces the critical cysteine residue required for covalent bond formation, rendering irreversible inhibitors ineffective.[19][20] This has spurred the development of fourth-generation and allosteric inhibitors.[17]
Core Principle: Achieving Mutant Selectivity
The therapeutic success of third-generation inhibitors hinges on their ability to distinguish between mutant and WT EGFR. This is primarily achieved through a covalent targeting strategy. These inhibitors possess an electrophilic "warhead," typically an acrylamide group, that forms an irreversible covalent bond with Cysteine 797 (Cys797) located near the ATP-binding site.[12][13] While this cysteine is present in both WT and mutant EGFR, the T790M mutation creates a larger, more accommodating pocket that allows the inhibitor to orient correctly and react with Cys797. In WT EGFR, the smaller threonine residue at position 790 causes steric hindrance, preventing the inhibitor from binding effectively and forming the covalent bond. This structural difference is the basis for selectivity.
Integrated Workflow for Inhibitor Discovery and Characterization
A robust and systematic workflow is essential for identifying and validating potent and selective inhibitors. The process integrates computational, biochemical, and cell-based methodologies.
Key Experimental Protocols
Protocol 1: Biochemical Assay for Potency and Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified EGFR kinase domains (e.g., WT, L858R, L858R/T790M). This directly measures the compound's effect on enzyme activity.[21][22]
Methodology: An ELISA-based or radiometric assay format is commonly used.[21][23] The following protocol outlines a general ELISA-based method.
Materials:
-
Purified recombinant human EGFR kinase domains (WT, L858R, L858R/T790M).
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP (Adenosine triphosphate).
-
Test inhibitor at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Anti-phosphotyrosine antibody conjugated to HRP.
-
TMB substrate.
-
384-well microplates.
Step-by-Step Procedure:
-
Plate Coating: Coat a 384-well high-binding plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction: In a separate plate, add the kinase, assay buffer, and the test inhibitor dilutions. Pre-incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Phosphorylation: Transfer the kinase/inhibitor mixture to the substrate-coated plate. Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by washing the plate. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes.
-
Signal Development: Wash the plate again. Add TMB substrate and incubate until a blue color develops. Stop the reaction with sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Cell-Based Assay for Efficacy and Selectivity
Objective: To assess the inhibitor's ability to suppress the proliferation of cancer cells driven by specific EGFR mutations and to confirm its selectivity over WT EGFR.
Methodology: A cell viability assay, such as CellTiter-Glo®, measures the metabolic activity (and thus, viability) of cell populations after treatment with the inhibitor.[24]
Materials:
-
Cell Lines:
-
Appropriate cell culture media and supplements.
-
Test inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well or 384-well plates.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multi-well plate at a predetermined density (e.g., 1,000-3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the logarithm of inhibitor concentration and calculate the IC50 value.
Protocol 3: Target Engagement via Western Blot
Objective: To confirm that the inhibitor is acting on its intended target by measuring the phosphorylation status of EGFR and key downstream signaling proteins (e.g., ERK, AKT).
Methodology: Western blotting provides a semi-quantitative measure of protein phosphorylation. A reduction in phosphorylated EGFR (p-EGFR) upon inhibitor treatment indicates target engagement.
Materials:
-
Cell lines (as in Protocol 2).
-
Test inhibitor.
-
EGF (for stimulating WT cells).
-
Cell lysis buffer and protease/phosphatase inhibitors.
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Starve the cells in serum-free medium for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulation: For cell lines with activating mutations (H1975, PC-9), no stimulation is needed. For WT cells (A549), stimulate with EGF for 15 minutes to activate the EGFR pathway.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice. Collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and then probe with secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates effective inhibition of the signaling pathway.
Data Interpretation: The Selectivity Index
A key metric for evaluating a mutant-selective inhibitor is the Selectivity Index (SI) . It quantifies how much more potent an inhibitor is for the mutant target compared to the wild-type.
Calculation: SI = IC50 (WT EGFR) / IC50 (Mutant EGFR)
A higher SI value is desirable, as it indicates a wider therapeutic window—the ability to inhibit the cancer-driving mutation at concentrations that do not significantly affect the normal, wild-type receptor, thereby reducing side effects.[10][11]
Table 1: Illustrative Potency and Selectivity Data for EGFR Inhibitors
| Compound | Generation | IC50 EGFR (WT) (nM) | IC50 EGFR (L858R) (nM) | IC50 EGFR (L858R/T790M) (nM) | Selectivity Index (WT vs L858R/T790M) |
| Gefitinib | 1st | 150 | 10 | >5000 | <0.03 |
| Afatinib | 2nd | 10 | 1 | 25 | 0.4 |
| Osimertinib | 3rd | 250 | 5 | 8 | 31.25 |
| Compound X | 4th (Hypothetical) | 800 | 15 | 10 | 80.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
EGFR Signaling Pathway Overview
Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream cascades critical for cell behavior.[26][27] The two major pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression and cell proliferation.[14][26]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[14][26]
In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled proliferation and survival.[2] Mutant-selective inhibitors aim to shut down this aberrant signaling.
Conclusion and Future Directions
The development of mutant-selective EGFR inhibitors exemplifies a triumph of rational drug design in precision oncology. By thoroughly characterizing the potency and selectivity of novel compounds using the integrated biochemical and cellular assays described herein, researchers can identify promising candidates with a high probability of clinical success. The key to advancing the field lies in a deep understanding of the structural and molecular basis of both inhibitor binding and emergent resistance.
The ongoing challenge of the C797S mutation requires innovative strategies beyond covalent inhibition. The development of fourth-generation reversible inhibitors and allosteric inhibitors, which bind to a different site on the enzyme, represents the next wave of therapies designed to stay one step ahead of the tumor's evolution.[17][19]
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Juchum, M., et al. (2016). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Archiv der Pharmazie. Available at: [Link]
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Juchum, M., et al. (2016). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. ResearchGate. Available at: [Link]
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Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PubMed. Available at: [Link]
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Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. ResearchGate. Available at: [Link]
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Varkondi, E., et al. (2007). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. ACS Publications. Available at: [Link]
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Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature. Available at: [Link]
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Zheng, D., et al. (2017). EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. springermedizin.de. Available at: [Link]
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Ercan, D., et al. (2015). EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib. Journal of Thoracic Oncology. Available at: [Link]
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Ercan, D., et al. (2015). Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer. AACR Journals. Available at: [Link]
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Leon, L., et al. (2018). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. PubMed Central. Available at: [Link]
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Varkondi, E., et al. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. PubMed. Available at: [Link]
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Leon, L., et al. (2018). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Translational Lung Cancer Research. Available at: [Link]
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Lazzari, C., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. PubMed Central. Available at: [Link]
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Konst, Z. A., et al. (2022). Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. ACS Publications. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Lazertinib?. Available at: [Link]
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Santoni-Rugiu, E., et al. (2013). EGFR-Targeted Therapy for Non-Small Cell Lung Cancer: Focus on EGFR Oncogenic Mutation. International Journal of Medical Sciences. Available at: [Link]
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Wu, Y., et al. (2023). The advance of the third-generation EGFR-TKI in the treatment of non-small cell lung cancer (Review). Spandidos Publications. Available at: [Link]
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LUNGevity Foundation. (n.d.). EGFR Mutation and Lung Cancer: What is it and how is it treated?. Available at: [Link]
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Engel, J., et al. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ramalingam, S. S. (2018). EGFR-Targeted Therapy: A New Beginning. IASLC. Available at: [Link]
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Arai, R., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. PubMed Central. Available at: [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
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Midde, K., et al. (2015). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PubMed Central. Available at: [Link]
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Tomas, A., et al. (2019). Emerging functions of the EGFR in cancer. PubMed Central. Available at: [Link]
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Robichaux, J. P., et al. (2021). Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity. Proceedings of the National Academy of Sciences. Available at: [Link]
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D'Aveni, A., et al. (2024). EGFR-Targeted Therapies: A Literature Review. MDPI. Available at: [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
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Pratumyot, K., et al. (2012). Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. MDPI. Available at: [Link]
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Lovera, S., et al. (2018). Investigating the Selectivity of Allosteric Inhibitors for Mutant T790M EGFR over Wild Type Using Molecular Dynamics and Binding Free Energy Calculations. ACS Omega. Available at: [Link]
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Application Notes & Protocols: Strategic Use of Fluorinated Piperidines for Central Nervous System (CNS) Target Engagement
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutics.[1] When developing drugs for the Central Nervous System (CNS), the challenges intensify, primarily due to the formidable blood-brain barrier (BBB).[2] Strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tactic to overcome these hurdles.[3][4] This guide provides an in-depth exploration of the rationale, synthesis, and application of fluorinated piperidines for CNS target engagement, with a focus on their utility as Positron Emission Tomography (PET) imaging agents and therapeutic candidates. We offer field-proven protocols and insights to empower researchers in drug discovery and molecular imaging.
The Fluorine Advantage: Modulating Physicochemical Properties for CNS Efficacy
The introduction of fluorine, the most electronegative element, into a piperidine scaffold is not a trivial substitution; it is a strategic decision that profoundly alters the molecule's physicochemical and pharmacological profile.[3][5] These alterations are critical for optimizing CNS drugs, where a delicate balance of properties is required for success.[2][3]
-
Metabolic Stability: A primary role of fluorination is to block metabolic oxidation.[6] The cytochrome P450 enzymes in the liver are notorious for hydroxylating C-H bonds, leading to rapid drug clearance. Replacing a susceptible hydrogen with a fluorine atom, which forms an exceptionally strong C-F bond, effectively shields the molecule from this metabolic pathway, thereby increasing its half-life and bioavailability.[6]
-
Lipophilicity and BBB Penetration: The ability of a drug to cross the BBB is intrinsically linked to its lipophilicity (LogP). Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to permeate the lipid-rich membranes of the BBB.[2][3] However, this effect is highly context-dependent, and excessive fluorination can sometimes lead to poor solubility or increased susceptibility to efflux transporters.
-
Basicity (pKa) Modulation: The piperidine nitrogen is basic, and its protonation state at physiological pH is crucial for target interaction and off-target effects. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the nearby nitrogen atom.[7] This reduction in basicity can decrease unwanted interactions with acidic targets (e.g., hERG channel) and improve cell membrane permeability, as the neutral form of the molecule is more readily transported.[7]
-
Conformational Control: Fluorine's unique stereoelectronic properties, including a preference for specific dihedral angles (gauche effect), can be used to lock the piperidine ring into a desired conformation.[8][9] This pre-organization can enhance binding affinity and selectivity for the intended CNS target by reducing the entropic penalty of binding.[9]
Data Summary: Impact of Fluorination on Piperidine Properties
The position and number of fluorine substituents dramatically influence the molecule's properties. The following table provides representative data on how fluorination can alter the basicity (pKa) and lipophilicity (LogP) of the piperidine scaffold.
| Compound | Substitution Position | pKa (Representative) | LogP (Calculated) | Rationale for Change |
| Piperidine | None | ~11.2 | ~1.1 | Baseline reference. |
| 4-Fluoropiperidine | C4 | ~10.5 | ~1.3 | Inductive electron withdrawal lowers basicity; fluorine adds lipophilicity. |
| 3-Fluoropiperidine | C3 | ~9.8 | ~1.3 | Stronger inductive effect due to closer proximity to the nitrogen. |
| 3,3-Difluoropiperidine | C3 (geminal) | ~7.5 | ~1.5 | Additive inductive effect from two fluorine atoms drastically reduces basicity. |
Synthesis of Fluorinated Piperidines: A Robust Protocol
While numerous methods exist, the catalytic hydrogenation of readily available fluorinated pyridines is a robust and scalable approach to access a wide range of fluorinated piperidines.[1][8] This method is often highly diastereoselective, yielding predominantly cis-isomers.[8]
Protocol 2.1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
This protocol describes the synthesis of 3-fluoropiperidine, a versatile building block.
Rationale: This method utilizes a heterogeneous palladium on carbon (Pd/C) catalyst, which is effective, easy to handle, and can be removed by simple filtration.[1] The reaction is performed under hydrogen pressure to reduce the aromatic pyridine ring to a saturated piperidine ring. Because the resulting 3-fluoropiperidine can be volatile and difficult to purify, an in situ protection step using benzyl chloroformate (Cbz-Cl) is included to yield a stable, easily isolatable product.[8]
Materials:
-
3-Fluoropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-fluoropyridine (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel securely. Purge the vessel with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 bar.[10]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS by carefully depressurizing and sampling the reaction.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
In Situ Protection: Combine the filtrates and cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of benzyl chloroformate (1.2 eq).
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Cbz-protected 3-fluoropiperidine.[8]
Application in CNS Target Engagement: PET Imaging
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo.[11] By labeling a fluorinated piperidine derivative with the positron-emitting isotope fluorine-18 (¹⁸F), we can create a PET radiotracer to visualize and quantify its target engagement in the brain.[2][12] ¹⁸F is an ideal radionuclide due to its favorable 109.8-minute half-life, which allows for multi-step synthesis and imaging, and its low positron energy, which results in high-resolution images.[11][13]
Protocol 3.1: [¹⁸F]Radiolabeling of a Piperidine Precursor
This protocol provides a general method for the nucleophilic substitution of a leaving group (e.g., tosylate) on an N-protected piperidine precursor with [¹⁸F]fluoride.
Rationale: The most common method for introducing ¹⁸F is through nucleophilic substitution. [¹⁸F]Fluoride is produced in a cyclotron as an aqueous solution. It must be dried and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of potassium carbonate. The activated, "naked" [¹⁸F]fluoride then displaces a good leaving group (e.g., tosylate, mesylate, nosylate) on the precursor molecule. A final deprotection step may be necessary to reveal the active compound.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂) solution (in acetonitrile)
-
Potassium carbonate (K₂CO₃) solution (in water)
-
Acetonitrile (MeCN), anhydrous
-
Tosylate- or nosylate-functionalized piperidine precursor (e.g., N-Boc-4-(tosyloxymethyl)piperidine)
-
Automated radiosynthesis module or shielded hot cell
-
Reversed-phase HPLC system with a semi-preparative column
-
Radio-detector and UV detector
-
Rotary evaporator
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of nitrogen and vacuum, with additions of anhydrous acetonitrile to ensure complete removal of water. This step is critical for activating the fluoride.
-
Radiolabeling Reaction: Dissolve the piperidine precursor (2-5 mg) in anhydrous solvent (e.g., DMSO or MeCN) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction vessel at 80-120 °C for 10-20 minutes.
-
Deprotection (if necessary): If the precursor has a protecting group (e.g., Boc), add an appropriate deprotecting agent (e.g., HCl or TFA) and heat as required.
-
Purification: Quench the reaction with the HPLC mobile phase. Inject the crude reaction mixture onto a semi-preparative HPLC system to separate the desired [¹⁸F]-labeled product from unreacted fluoride and other impurities.
-
Formulation: Collect the product peak, remove the organic solvent via rotary evaporation (under sterile conditions), and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Analyze an aliquot of the final product via analytical HPLC to determine radiochemical purity (>95%). Calculate the molar activity (GBq/µmol), which is a measure of the ratio of radioactive to non-radioactive compound.
Data Summary: Typical [¹⁸F]Radiosynthesis Outcomes
| Parameter | Typical Value | Importance |
| Radiochemical Yield (DCY) | 20-50% (Decay-Corrected) | Efficiency of the synthesis. |
| Radiochemical Purity | >95% | Ensures that the detected PET signal comes from the desired tracer.[14] |
| Molar Activity (Aₘ) | >50 GBq/µmol | High molar activity is crucial to avoid pharmacological effects from the injected mass and to prevent saturation of the target receptors. |
| Synthesis Time | 60-90 minutes | Must be reasonably short relative to the ¹⁸F half-life of ~110 minutes.[11] |
In Vitro and In Vivo Assays for Target Engagement
Once a fluorinated piperidine is synthesized (either as a "cold" standard or a radiolabeled tracer), its ability to engage the intended CNS target must be verified.
Protocol 4.1: In Vitro Competitive Radioligand Binding Assay
Rationale: This assay determines the binding affinity (Ki) of your novel compound for its target receptor. It works by measuring how effectively your compound competes with a known radioligand (with high affinity and specificity for the target) for binding sites in a tissue homogenate or cell line expressing the target.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 11. mdpi.com [mdpi.com]
- 12. Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.eur.nl [pure.eur.nl]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Fluoropiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into piperidine scaffolds is a critical strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] However, the synthesis of fluoropiperidines presents unique challenges, including side reactions and difficulties in achieving desired stereoselectivity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of these valuable compounds.
I. Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is resulting in low yields or failing altogether. What are the primary factors to investigate?
A1: Several factors can contribute to low yields in fluorination reactions. Begin by systematically evaluating the following:
-
Anhydrous Conditions: Many fluorinating reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can quench the reagent and halt the reaction.[3]
-
Reagent Quality: The activity of fluorinating agents can degrade over time, especially if not stored under inert conditions. It is advisable to use freshly opened reagents or to titrate older batches to determine their activity.
-
Temperature Control: Fluorination reactions are often highly exothermic and temperature-sensitive. Starting the reaction at a low temperature (e.g., -78°C) and allowing it to warm slowly can prevent decomposition of the starting material and reagent, and can favor the desired substitution pathway over elimination.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent reactions with atmospheric moisture and oxygen.[3]
Q2: I am observing significant amounts of hydrodefluorination as a side product. How can this be minimized?
A2: Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is a common side reaction, particularly during the hydrogenation of fluoropyridines.[1][4] Here are some strategies to mitigate this issue:
-
Catalyst Selection: The choice of catalyst is critical. While rhodium and ruthenium catalysts can provide good enantioselectivity, they are also known to promote C-F bond cleavage.[1] Palladium on carbon (Pd/C) can be effective, but careful optimization of reaction conditions is necessary. The use of Pearlman's catalyst (Pd(OH)₂/C) in the presence of an acid like HCl has been shown to be a suitable system for the hydrogenation of fluorinated pyridines.[5][6]
-
Solvent and Additives: The solvent system can influence the extent of hydrodefluorination. Protic solvents like methanol are often used. The addition of an acid can protonate the pyridine nitrogen, which can sometimes suppress C-F bond cleavage.[5][6]
-
Protecting Groups: In some cases, protecting the piperidine nitrogen can influence the reaction outcome. However, the protecting group must be stable to the hydrogenation conditions.
Q3: How do I choose the appropriate fluorinating agent for my specific transformation?
A3: The selection of a fluorinating agent is dictated by the functional group you intend to fluorinate.
-
For Deoxyfluorination (Alcohols to Fluorides):
-
DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) are common choices. Deoxo-Fluor® is generally considered more thermally stable.[3]
-
Newer reagents like FLUOLEAD™ are crystalline solids with high thermal stability and are less prone to fuming, making them easier to handle.[7]
-
-
For Electrophilic Fluorination (e.g., α-fluorination of carbonyls):
-
For Nucleophilic Fluorination (e.g., from a leaving group):
-
Alkali metal fluorides (KF, CsF) are cost-effective but often require phase-transfer catalysts or polar aprotic solvents to overcome their low solubility and nucleophilicity.[3]
-
DMPU/HF has been reported as an effective nucleophilic fluorination reagent for the diastereoselective synthesis of 4-fluoropiperidines, offering higher yields and better diastereoselectivity compared to pyridine/HF.[8][9][10]
-
Q4: I am struggling with the stereoselectivity of my fluorination reaction. What factors influence the stereochemical outcome?
A4: Achieving the desired stereoisomer is a significant challenge in fluoropiperidine synthesis.[1] The stereochemical outcome is influenced by several factors:
-
Substrate Conformation: The conformation of the piperidine ring can dictate the facial selectivity of the fluorinating agent's approach. Computational and NMR studies have shown that fluorine substitution can significantly alter the conformational preferences of the piperidine ring, with a notable preference for an axial orientation in many cases.[11][12][13] This preference is influenced by charge-dipole interactions, hyperconjugation, and solvation effects.[11][12][13]
-
Reaction Mechanism: The mechanism of the fluorination reaction plays a crucial role. For example, in deoxyfluorination with DAST, an SN2 mechanism is generally favored, leading to inversion of stereochemistry. However, elimination can be a competing side reaction.[3]
-
Protecting Groups: The nature and size of the protecting group on the piperidine nitrogen can influence the steric environment around the reaction center, thereby affecting the stereochemical outcome.
-
Asymmetric Catalysis: For enantioselective synthesis, employing chiral catalysts, such as rhodium or ruthenium complexes with chiral phosphine ligands, can be effective.[1] Biocatalytic methods, such as enzymatic desymmetrization, also offer a powerful approach to obtaining enantiopure fluoropiperidines.[14]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during fluoropiperidine synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded fluorinating agent. 2. Presence of moisture. 3. Incorrect reaction temperature. 4. Substrate is not reactive under the chosen conditions. | 1. Use a fresh bottle of fluorinating agent or titrate to determine its activity. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere.[3] 3. Optimize the reaction temperature. Many fluorinations require low initial temperatures (-78°C) followed by slow warming.[3] 4. Consider a different fluorinating agent or a different synthetic route. |
| Formation of Elimination Byproducts | 1. Reaction temperature is too high. 2. Sterically hindered substrate. 3. Choice of solvent. | 1. Maintain a lower reaction temperature throughout the addition of the fluorinating agent and the reaction period.[3] 2. For sterically hindered alcohols, consider using a less reactive fluorinating agent. 3. Dichloromethane is a common solvent. For substrates prone to elimination, consider less polar solvents.[3] |
| Over-fluorination (Multiple Fluorine Atoms Added) | 1. Incorrect stoichiometry of the fluorinating agent. 2. Mono-fluorinated product is more reactive than the starting material. | 1. Carefully control the stoichiometry. Use a slight under-stoichiometry (e.g., 0.95 equivalents) of the fluorinating agent.[3] 2. Monitor the reaction closely by TLC or NMR and quench the reaction as soon as the starting material is consumed. Running the reaction at a lower temperature can also improve selectivity.[3] |
| Poor Diastereoselectivity | 1. Lack of facial bias in the substrate. 2. Reaction conditions favor a mixture of stereoisomers. | 1. Introduce a directing group on the piperidine ring to influence the approach of the fluorinating agent. 2. Systematically screen different solvents, temperatures, and fluorinating agents. For example, DMPU/HF has shown improved diastereoselectivity over pyridine/HF in some cases.[8][9][10] |
| Hydrodefluorination during Hydrogenation | 1. Catalyst is too active for C-F bond cleavage. 2. Reaction conditions are too harsh. | 1. Screen different catalysts. Pd(OH)₂/C with HCl has been shown to be effective.[5][6] 2. Optimize hydrogen pressure, temperature, and reaction time. |
| Difficulty with Product Purification | 1. Product is volatile. 2. Product is highly polar and water-soluble. 3. Complex mixture of isomers. | 1. For volatile products, consider derivatization to a less volatile compound before purification.[1] 2. Use reversed-phase chromatography or ion-exchange chromatography. 3. Preparative SFC or HPLC can be effective for separating stereoisomers.[15] |
III. Experimental Protocols
General Protocol for Deoxyfluorination of a Hydroxypiperidine using Deoxo-Fluor®
This is a general guideline and may require optimization for specific substrates.
Safety First: Deoxyfluorination reagents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves.[16] Handle fluorinating agents with extreme care to avoid contact with skin and eyes.[16]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-protected hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.1-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully and slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C to quench any unreacted Deoxo-Fluor®. Caution: This can be an exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2-3 times).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Hydrogenation of a Fluoropyridine
Safety First: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
Catalyst and Substrate: To a high-pressure reaction vessel, add the fluoropyridine substrate, a suitable solvent (e.g., methanol), and the catalyst (e.g., 10 mol% Pd(OH)₂/C).
-
Acid Addition: If required, add an acid such as concentrated HCl.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the required time (e.g., 12-48 hours). Monitor the reaction by GC-MS or LC-MS.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the product as necessary, which may involve extraction, crystallization, or chromatography.
IV. Visualization of Key Concepts
Workflow for Troubleshooting Low Yield in Fluoropiperidine Synthesis
Caption: A logical workflow for troubleshooting low-yield fluoropiperidine synthesis reactions.
Decision Tree for Choosing a Fluorinating Agent
Caption: A decision tree to guide the selection of an appropriate fluorinating agent based on the starting functional group.
V. Safety Considerations
Working with fluorinating agents and fluorine gas requires stringent safety protocols due to their corrosive and toxic nature.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves specifically rated for the chemicals being used. Double-gloving is often recommended.[16]
-
Ventilation: All manipulations of volatile fluorinated compounds and fluorinating agents must be performed in a certified chemical fume hood.[16] For highly hazardous reagents, a glove box may be necessary.[16]
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to HF-generating compounds, apply 2.5% calcium gluconate gel after flushing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[17]
-
-
Waste Disposal: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel.[16] Dispose of all chemical waste according to your institution's guidelines.
References
- BenchChem. (2025).
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015).
- PubMed. (2015).
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (n.d.).
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Blakemore, C. A., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development.
- PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- Kaiser, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- TCI Chemicals. (n.d.).
- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides.
- Lankin, D. C., et al. (n.d.). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.
- Glorius, F., et al. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Blakemore, C. A., et al. (n.d.).
- Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- BenchChem. (2025).
- Nairoukh, Z., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS.
- Nairoukh, Z., et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- ResearchGate. (2025).
- ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and....
- Wikipedia. (n.d.). Protecting group.
- Vereshchagin, A. N., et al. (n.d.).
- ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Glorius, F., et al. (n.d.). Accessing (Multi)
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (2025).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- National Institutes of Health. (n.d.). 4-Fluoropiperidine. PubChem.
- ResearchGate. (n.d.). Overview of the conventional route for the purification and drying of aqueous [¹⁸F]fluoride with an anion-exchange cartridge.
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. d-nb.info [d-nb.info]
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- 18. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
Technical Support Center: Purification and Separation of Fluoropiperidinol Diastereomers
Welcome to the technical support center for the purification and separation of fluoropiperidinol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these complex molecules. The introduction of fluorine atoms into piperidinol scaffolds significantly alters their physicochemical properties, often leading to subtle differences between diastereomers that complicate separation. This resource provides in-depth, field-proven insights to navigate these challenges effectively.
Section 1: Foundational Concepts & Initial Considerations
Q1: Why are fluoropiperidinol diastereomers so challenging to separate?
A1: The difficulty lies in the subtle structural differences between diastereomers, which are stereoisomers that are not mirror images of each other.[1] Unlike enantiomers, diastereomers have distinct physical properties, which makes their separation on achiral stationary phases theoretically possible.[1][2] However, the challenges are magnified for fluoropiperidinol compounds due to several factors:
-
Minimal Polarity Differences: The spatial reorientation of atoms between diastereomers may only induce very small changes in overall molecular polarity and hydrophobicity, making differentiation by standard reversed-phase (e.g., C18) or normal-phase (e.g., silica) chromatography difficult.
-
Influence of Fluorine: The highly electronegative fluorine atom can introduce intramolecular hydrogen bonds or specific dipole moments that are highly sensitive to the molecule's conformation. This can lead to similar chromatographic behavior between diastereomers if the key interacting groups are not sterically accessible for differential interaction with the stationary phase.
-
Conformational Flexibility: The piperidine ring can exist in multiple chair or boat conformations. The energetic barrier between these conformations can be low, and the dominant conformer in solution may be similar for different diastereomers, masking their structural differences from the stationary phase.
Section 2: Strategic Method Selection
The first critical step is selecting the appropriate chromatographic technique and stationary phase. This decision tree outlines a logical workflow for method development.
Caption: Workflow for selecting a separation method.
Q2: Should I start with HPLC or SFC?
A2: Both techniques are powerful, but Supercritical Fluid Chromatography (SFC) is often the superior starting point for diastereomer separation.[3]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[4] This enables the use of higher flow rates without generating excessive backpressure, leading to significantly faster separations.[2] SFC is considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption.[4][5] Studies have shown that for diverse sets of drug-like compounds, gradient non-chiral SFC was more successful than traditional HPLC for diastereomer separations.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and universally available technique.[6] It offers a vast array of column chemistries and is well-suited for both normal-phase and reversed-phase separations. If SFC is unavailable, HPLC is a reliable workhorse.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ with organic modifiers (e.g., methanol)[7][] | Organic solvents (e.g., Hexane/Ethanol) or Aqueous buffers with organic modifiers[9] |
| Analysis Speed | Faster, often in the range of minutes[5] | Generally slower than SFC[6] |
| Solvent Consumption | Significantly lower organic solvent usage[5] | Can be high, especially in normal-phase[6] |
| Selectivity | Often provides orthogonal (different) selectivity to RPLC[10] | Well-established selectivity, but can be limiting |
| Initial Cost | Higher instrument cost[6] | Moderate and widely available[6] |
Q3: Do I need a chiral column to separate diastereomers?
A3: Not necessarily. This is a common point of confusion.
-
Achiral Columns: Because diastereomers have different physical properties, they can often be separated on standard (achiral) columns.[1][11] The key is to find a stationary phase that can exploit these small differences.
-
Chiral Columns: If separation on achiral columns fails, chiral stationary phases (CSPs) are an excellent alternative.[12] CSPs create a chiral environment that can interact differently with each diastereomer, often leading to enhanced selectivity and baseline resolution where achiral columns fail. Polysaccharide-based CSPs are particularly versatile.[9]
Q4: Which achiral column should I try first for a fluoropiperidinol?
A4: For fluorinated molecules, a Pentafluorophenyl (PFP) stationary phase is the most logical starting point.
PFP phases offer multiple retention mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and charge-transfer interactions.[13][14] The highly fluorinated ring on the stationary phase can have specific interactions with the fluorine atoms and the polar piperidinol core of the analytes, a concept sometimes referred to as "fluorophilic retention."[15] This unique selectivity is often successful in resolving isomers that co-elute on traditional C18 or silica columns.[16]
Section 3: Troubleshooting Common Separation Issues
This flowchart provides a systematic approach to diagnosing and resolving poor peak resolution, a frequent problem in diastereomer separations.
Caption: Troubleshooting workflow for poor peak resolution.
Q5: My peaks are broad and tailing. What's the cause and how do I fix it?
A5: Peak tailing for piperidine-containing compounds is almost always caused by strong, undesirable interactions between the basic nitrogen of the piperidine ring and acidic silanols on the surface of silica-based columns.[17]
The Causality: The protonated (positively charged) amine sticks to deprotonated (negatively charged) silanols via ion exchange, slowing its elution in a non-uniform way and causing the peak to tail.
Solutions:
-
Add a Basic Additive: The most effective solution is to add a small amount of a competing base to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at 0.1% v/v.[9][18] This additive will preferentially interact with the active silanol sites, masking them from your analyte and resulting in sharp, symmetrical peaks.
-
Add an Acidic Additive: Alternatively, adding an acid like formic acid or acetic acid (0.1% v/v) can suppress the ionization of the silanols by keeping the mobile phase pH low. This reduces the ionic interaction causing the tailing.[9]
-
Reduce Injection Volume/Mass: Overloading the column can saturate the stationary phase, leading to broad and tailing peaks. Try injecting a smaller amount of your sample.[17]
Q6: I have two peaks, but they are not baseline resolved. How can I improve the separation?
A6: This is an efficiency problem. You have selectivity (the column can differentiate between the diastereomers), but the chromatographic system isn't efficient enough to resolve them fully.
Solutions:
-
Decrease the Flow Rate: Reducing the flow rate gives the diastereomers more time to interact with the stationary phase, allowing for better partitioning and improved resolution.
-
Run a Shallower Gradient: If using a gradient method, decrease the rate of change of the organic modifier (e.g., instead of 5-50% in 10 minutes, try 5-50% in 20 minutes). This gives the peaks more time to separate.
-
Increase Column Length: While not always practical, using a longer column or coupling two columns in series increases the number of theoretical plates and can improve resolution.[1][11]
-
Check for Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to minimize peak broadening outside the column.[19]
Q7: I've tried changing the mobile phase, but I still have no separation on my achiral column. What's next?
A7: If optimizing the mobile phase (changing solvents, adding additives, modifying the gradient) on a well-chosen achiral column like a PFP phase fails, it's time to change the stationary phase. The lack of separation indicates a fundamental lack of selectivity (α ≈ 1).
The Logic: Selectivity is primarily governed by the interactions between the analyte and the stationary phase. If one phase chemistry doesn't work, you need to introduce a completely different interaction mechanism.
Recommended Steps:
-
Try an Orthogonal Achiral Phase: If you started with a PFP (reversed-phase/aromatic interactions), switch to a bare silica or HILIC column (normal-phase/polar interactions).[10][12] The change in retention mechanism is often dramatic and can provide the needed selectivity.
-
Switch to a Chiral Stationary Phase (CSP): This is the most powerful next step. A CSP provides a three-dimensional chiral environment that can engage in specific steric and polar interactions with your diastereomers, often resolving them easily. Polysaccharide-based columns like Chiralpak® AD-H or OD-H are excellent starting points.[4][18]
Section 4: Detailed Experimental Protocol
Example Protocol: Achiral SFC Separation of a Fluoropiperidinol Diastereomer Pair
This protocol provides a robust starting point for separating a novel fluoropiperidinol diastereomer pair using SFC with a PFP stationary phase.
1. System & Column:
-
System: Analytical Supercritical Fluid Chromatography (SFC) system with UV detection.
-
Column: Pentafluorophenyl (PFP) phase, 3.0 x 150 mm, 3 µm particle size.
2. Sample Preparation:
-
Dissolve the diastereomeric mixture in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of approximately 1 mg/mL.
-
Ensure the sample solvent is miscible with the mobile phase to prevent peak distortion.[9]
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Initial Screening Condition | Rationale |
| Mobile Phase A | CO₂ | Primary mobile phase in SFC.[7] |
| Mobile Phase B | Methanol with 0.1% Diethylamine (DEA) | Methanol is a common polar modifier. DEA is added to ensure sharp peak shape for the basic piperidine moiety.[18] |
| Gradient | 5% to 40% B over 5 minutes | A broad screening gradient to find the approximate elution conditions. |
| Flow Rate | 3.0 mL/min | A typical flow rate for analytical SFC, providing fast analysis.[6] |
| Back Pressure | 150 bar | Standard back pressure to keep CO₂ in its supercritical state.[20] |
| Column Temperature | 40 °C | Elevated temperature can improve peak efficiency and alter selectivity. |
| Injection Volume | 2 µL | A small volume to prevent column overload. |
| Detection | UV at 220 nm (or as appropriate for chromophore) | Lower UV wavelengths are often necessary if the molecule lacks a strong chromophore. |
4. Optimization Steps:
-
If peaks elute too early: Decrease the starting percentage of Mobile Phase B.
-
If peaks elute too late: Increase the starting percentage of Mobile Phase B.
-
If resolution is poor but present: Decrease the gradient slope (e.g., run the gradient over 10 minutes instead of 5).
-
If peaks are tailing: Ensure the DEA concentration is sufficient.
-
If selectivity is poor: Change the modifier to isopropanol or acetonitrile to see if the elution order or spacing changes.[21]
Section 5: Frequently Asked Questions (FAQs)
Q8: My fluoropiperidinol doesn't have a UV chromophore. How can I detect it? A8: You have several options:
-
Pre-column Derivatization: React your compound with a derivatizing agent that introduces a strong chromophore. For amines, reagents like p-toluenesulfonyl chloride (PTSC) are effective.[18] This is a robust method but requires an extra reaction step.
-
Mass Spectrometry (MS) Detection: SFC-MS and HPLC-MS are powerful techniques that do not require a chromophore and provide mass information for peak identification.[5]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that can detect any non-volatile analyte, making them suitable for compounds without chromophores.
Q9: Can I use the same method for both analytical and preparative scale separation? A9: Yes, that is a primary advantage of developing methods on SFC. SFC methods are highly scalable.[] The high volatility of the CO₂ mobile phase makes fraction collection and sample recovery straightforward. You will need to increase the column diameter and adjust the flow rate and sample loading accordingly, but the core mobile phase composition and stationary phase chemistry typically translate well from analytical to preparative scale.
Q10: Why is the choice of organic modifier (Methanol vs. Acetonitrile) so important? A10: Methanol and acetonitrile have different chemical properties that lead to different interactions with both the analyte and the stationary phase, directly impacting selectivity.
-
Methanol is a protic solvent, meaning it can donate hydrogen bonds. It is generally a stronger solvent in reversed-phase and SFC.
-
Acetonitrile is aprotic but has a strong dipole. Switching between these two can change the retention mechanism enough to invert elution order or resolve previously co-eluting peaks.[21] It is one of the most powerful and simple parameters to adjust during method development.
References
- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate.
- Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- Gritti, F., & Guiochon, G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- Novel Separation Approach for Multiple Chiral Center Molecules. (n.d.). Sigma-Aldrich.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. Benchchem.
- Separation of diastereomers. (2008). Chromatography Forum.
- How to separate the diastereomer peak from main peak?. (2019). ResearchGate.
- Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154.
- Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.
- Ovcharov, M., & Tsvetkova, B. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.).
- AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.).
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate.
- Regalado, E. L., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate.
- Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.
- Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
- Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. University of Valladolid Repository.
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Chiral Fluoropiperidines
Welcome to the technical support center for the synthesis of chiral fluoropiperidines. As a Senior Application Scientist, I understand that scaling a complex, stereospecific synthesis from the bench to pilot or manufacturing scale introduces significant hurdles. The unique properties imparted by the fluorine atom—influencing pKa, lipophilicity, and metabolic stability—make these motifs highly valuable in pharmaceutical development.[1][2][3] However, the journey to producing these compounds at scale is often fraught with challenges in stereocontrol, reagent handling, and purification.
This guide is structured to provide direct, actionable advice. It is divided into two main sections: Frequently Asked Questions (FAQs) for general guidance and an In-Depth Troubleshooting Guide for tackling specific experimental failures. We will explore the causality behind common issues and provide field-proven solutions, grounded in authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic decisions when planning the scale-up of a chiral fluoropiperidine synthesis?
The two most critical decisions are when and how to introduce the fluorine atom and the chiral center.
-
Timing of Fluorination:
-
Early-Stage Fluorination: Incorporating fluorine into a simple, achiral precursor. This is often more cost-effective and uses simpler reagents but may lead to challenges in downstream reactions where the fluorine atom influences reactivity.
-
Late-Stage Fluorination (LSF): Introducing fluorine into a complex, pre-assembled piperidine core. LSF is highly desirable as it allows a single advanced intermediate to be diversified.[4][5] However, it often requires more specialized and expensive reagents, and achieving high selectivity on a complex scaffold can be difficult.[6][7]
-
-
Method of Enantioselection:
-
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule. This is often straightforward but limited by the availability of starting materials.
-
Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity. This is highly scalable and versatile. Key methods include asymmetric hydrogenation of fluorinated pyridinium salts or enamides.[1][8]
-
Enzymatic Resolutions/Transaminations: Using enzymes for highly selective transformations, such as the dynamic kinetic resolution of a fluoroketone via transamination.[1] This approach offers exceptional selectivity under mild conditions but requires screening for suitable enzymes and careful control of reaction parameters like pH and temperature.[9]
-
Q2: Electrophilic vs. Nucleophilic Fluorination: Which is better for scale-up?
The choice depends heavily on the substrate and safety infrastructure.
-
Electrophilic Fluorination: Uses reagents like Selectfluor® (an N-F reagent). These are often crystalline, bench-stable solids, making them easier to handle in a plant setting compared to gaseous or highly corrosive nucleophilic sources.[1][10] They are excellent for fluorinating electron-rich species like enamines or silyl enol ethers.
-
Nucleophilic Fluorination: Uses fluoride sources like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). While seemingly simpler, achieving reactivity can be challenging due to the low nucleophilicity of hydrated fluoride.[6] Anhydrous conditions are often required, which can be difficult to maintain at scale. Reagents like diethylaminosulfur trifluoride (DAST) are effective but pose significant thermal hazards and require specialized handling protocols.[11][12]
For many large-scale applications, the operational simplicity and safety profile of solid N-F electrophilic reagents make them a preferred starting point.
Q3: What are the major safety concerns when scaling up fluorination reactions?
Safety is paramount. The primary hazards include:
-
Highly Reactive and Toxic Reagents: Elemental fluorine (F₂) is extremely hazardous and requires specialized equipment and facilities.[13][14] Many common reagents like DAST can decompose exothermically, and others can release hydrofluoric acid (HF) upon contact with water, which is highly toxic and corrosive.[11][15]
-
Exothermic Reactions: C-F bond formation is highly exothermic. On a small scale, this heat dissipates easily, but during scale-up, inefficient heat transfer can lead to thermal runaways.
-
Pressure Buildup: Reactions involving gases (like F₂) or those that generate gaseous byproducts can lead to dangerous pressure increases in a batch reactor.
A transition to continuous flow chemistry is a powerful strategy to mitigate these risks. Flow reactors offer superior heat and mass transfer, handle hazardous reagents in small, isolated quantities, and prevent pressure buildup, making the process inherently safer and easier to scale.[16][17][18][19]
In-Depth Troubleshooting Guide
Problem 1: Poor or Inconsistent Stereoselectivity (ee or dr)
Q: My asymmetric hydrogenation gives excellent enantioselectivity (ee) at the lab scale, but on a 1 kg scale, the ee has dropped from 98% to 85%. What's happening?
A: This is a classic scale-up challenge. The root cause often lies in subtle changes to reaction parameters that have an outsized impact on the catalyst's performance.
Potential Causes & Solutions
-
Catalyst Poisoning: The most likely culprit. At a larger scale, the relative concentration of impurities from reagents, solvents, or the reactor itself is higher.
-
Cause: Lewis basic impurities (e.g., water, amines) can coordinate to the metal center, inhibiting substrate binding. In fluorination chemistry, a specific poison is the fluoride ion (F⁻) , which can be generated from side reactions (like hydrodefluorination) or hydrolysis of reagents like HBF₄.[1]
-
Solution:
-
Rigorous Material Qualification: Ensure all solvents and reagents are scrupulously dry and free of impurities. Perform trace metal analysis on starting materials.
-
Use a Scavenger: If fluoride ion is suspected, add a scavenger. A well-documented example is the addition of Ti(OiPr)₄ to sequester fluoride ions, preventing the deactivation of a Ru-BIPHEP hydrogenation catalyst.[1]
-
Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (N₂ or Ar). Oxygen can oxidize sensitive phosphine ligands.
-
-
-
Mixing and Mass Transfer Issues: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of low catalyst concentration, affecting selectivity.
-
Cause: The transition state energies leading to the major and minor enantiomers are often very close. Poor mixing can lead to non-uniform reaction temperatures or reagent concentrations, favoring the formation of the undesired stereoisomer.
-
Solution:
-
Optimize Agitation: Work with a chemical engineer to model and optimize the agitation speed and impeller design for your reactor to ensure homogenous mixing.
-
Control Addition Rates: Add the substrate or catalyst solution slowly and sub-surface to ensure it disperses quickly and evenly.
-
-
-
Temperature Fluctuations:
-
Cause: Asymmetric reactions are highly sensitive to temperature.[9] Lower temperatures generally favor higher selectivity. Poor heat transfer in a large reactor can cause the internal temperature to rise, eroding the ee.
-
Solution:
-
Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning optimally.
-
Slower Addition: Control the exotherm by slowing the addition rate of a key reagent.
-
Re-optimize Temperature: You may need to run the reaction at a slightly lower setpoint on a larger scale to account for the slower heat dissipation.
-
-
Troubleshooting Workflow: Low Stereoselectivity
Caption: Troubleshooting workflow for diagnosing drops in stereoselectivity during scale-up.
Problem 2: Difficult Purification and Isolation
Q: My fluoropiperidine product is volatile and I'm losing significant mass during solvent removal. Additionally, it's difficult to separate from a non-fluorinated byproduct. How can I improve my downstream process?
A: This is a very common issue. The high electronegativity and relatively small size of fluorine can reduce intermolecular forces, leading to higher volatility. The similar polarity of fluorinated and non-fluorinated analogues makes chromatographic separation a major scale-up bottleneck.
Potential Causes & Solutions
-
Product Volatility:
-
Cause: Weak intermolecular interactions lead to a low boiling point. Standard high-vacuum rotary evaporation can result in significant product loss.
-
Solution:
-
In Situ Protection/Derivatization: This is the most robust strategy. Before workup and isolation, add a reagent to protect the piperidine nitrogen with a non-volatile group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate).[20][21] This dramatically increases the molecular weight and reduces volatility, making isolation straightforward. The protecting group can be removed in a subsequent step.
-
Salt Formation: If the final product is a free base, consider isolating it as a salt (e.g., HCl or tartrate salt). Salts are crystalline, non-volatile solids that are much easier to handle, filter, and dry at scale.
-
-
-
Difficult Chromatographic Separation:
-
Cause: Hydrodefluorination (replacement of F with H) is a common side reaction, especially during hydrogenations.[1] The resulting byproduct often has a very similar polarity to the desired product, making silica gel chromatography inefficient and costly at scale.
-
Solution:
-
Optimize Reaction to Minimize Byproduct: The best solution is to avoid making the impurity. Re-investigate the reaction conditions (catalyst, solvent, temperature, pressure) to suppress the hydrodefluorination pathway.
-
Crystallization: This is the preferred method for purification at scale. Screen a wide range of solvent systems to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor. Seeding with a small amount of pure product can be critical.
-
Specialized Chromatography: If chromatography is unavoidable, consider alternatives to standard silica. Chiral SFC (Supercritical Fluid Chromatography) can be highly effective for separating stereoisomers and closely related impurities, and it is a scalable technique.[1]
-
-
Problem 3: Reaction Stalls or Fails to Reach Completion
Q: My catalytic reaction stalls at ~90% conversion when I try to run it on a larger scale, even after 24 hours. What should I investigate?
A: A stalled reaction points to catalyst deactivation or an equilibrium process.
Potential Causes & Solutions
-
Catalyst Deactivation:
-
Cause: As discussed in Problem 1, impurities or reaction byproducts can poison the catalyst over time. The reaction proceeds until the catalyst is no longer active.
-
Solution:
-
Identify the Poison: Analyze the reaction mixture at the stall point. Is there evidence of byproduct formation (e.g., F⁻ ions)?[1]
-
Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) might be enough to push the reaction to completion.
-
Add a Second Charge of Catalyst: If deactivation is confirmed, adding a second portion of fresh catalyst after the reaction has stalled can be an effective, if un-elegant, solution.
-
-
-
Product Inhibition:
-
Cause: The product molecule itself may be binding to the catalyst's active site, preventing further substrate turnover. This is more likely to occur at the higher concentrations typical of scaled-up reactions.
-
Solution:
-
Modify Reaction Conditions: Changing the solvent or adding a co-solvent can sometimes disrupt the inhibitory product-catalyst interaction.
-
Consider a Different Catalyst: If product inhibition is inherent to the catalytic cycle, you may need to screen for a different catalyst system that is less susceptible to this phenomenon.
-
-
-
Equilibrium Limitations:
-
Cause: The reaction may be reversible and simply reaching its thermodynamic equilibrium.
-
Solution:
-
Le Châtelier's Principle: If a small molecule byproduct is formed (e.g., water), find a way to remove it from the reaction mixture as it forms. This could involve using a Dean-Stark trap or adding molecular sieves, though the latter can be challenging to handle at a very large scale.
-
-
Data Presentation
Table 1: Comparison of Common Electrophilic Fluorinating Agents for Scale-Up
| Reagent Name | Formula | Form | Key Advantages | Key Challenges for Scale-Up |
| Selectfluor® | F-TEDA-BF₄ | Crystalline Solid | High thermal stability; easy to handle; commercially available in large quantities. | High molecular weight (low atom economy); cost; generates stoichiometric byproducts. |
| N-Fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Crystalline Solid | Good reactivity; relatively lower cost than Selectfluor®. | Can sometimes act as a sulfonating agent; requires careful reaction optimization. |
| Elemental Fluorine (F₂) | F₂ | Gas (diluted) | Highest atom economy; lowest cost raw material. | Extremely hazardous and reactive; requires specialized flow reactors and safety infrastructure.[14] |
Experimental Protocols
Protocol 1: General Safety Protocol for Quenching DAST-Mediated Fluorination
This protocol is a representative procedure and must be adapted based on the specific reaction scale and substrate. A thorough risk assessment is mandatory.
-
Preparation (Pre-Quench):
-
Ensure the reaction has reached completion as monitored by an appropriate in-process control (e.g., HPLC, UPLC).
-
Cool the reactor to 0 °C using an efficient cooling system. Never quench a DAST reaction at elevated temperatures.
-
Prepare a separate, appropriately sized quench vessel containing a stirred, cooled (0 °C) solution of saturated aqueous sodium bicarbonate (NaHCO₃). Use at least 10 volumes of quench solution relative to the reaction volume.
-
Ensure the quench vessel is in a well-ventilated area and that the operator is wearing appropriate PPE, including a face shield, acid-resistant gloves, and a flame-resistant lab coat.[11]
-
-
Quenching Procedure:
-
Using a cannula or a pressure-equalizing addition funnel, slowly add the cold reaction mixture to the vigorously stirred bicarbonate solution. Never add the quench solution to the reaction mixture. This can create a localized, highly exothermic reaction.
-
Maintain the internal temperature of the quench vessel below 10 °C throughout the addition.
-
Observe for gas evolution (CO₂). The rate of addition must be controlled to manage the rate of off-gassing.
-
-
Work-up:
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least 1 hour to ensure all reactive species are destroyed.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: In Situ Boc-Protection for Isolation of a Volatile Fluoropiperidine
-
Reaction Completion: Once the primary reaction (e.g., hydrogenation) is complete, verify by IPC.
-
Solvent Exchange (if necessary): If the reaction solvent is incompatible with the protection step (e.g., methanol with Boc₂O), remove it carefully under reduced pressure at low temperature. Re-dissolve the crude amine intermediate in a suitable solvent like THF, dichloromethane, or ethyl acetate.
-
Protection:
-
To the stirred solution of the crude fluoropiperidine, add triethylamine (TEA) (1.5 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) in the same solvent.
-
Stir the reaction at room temperature and monitor for completion (disappearance of the starting amine) by TLC or LC-MS (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. The resulting Boc-protected fluoropiperidine will be significantly less volatile and more amenable to standard purification techniques like crystallization or chromatography.[20][21]
-
Visualization of Scale-Up Strategy: Batch vs. Continuous Flow
The diagram below illustrates the advantages of transitioning a hazardous, exothermic gas-liquid fluorination from a traditional batch process to a continuous flow setup for improved safety and scalability.
Caption: Comparison of batch vs. continuous flow for hazardous fluorination reactions.
References
-
Gemoets, H. P. L., Hessel, V., & Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6434-6453. [Link]
-
Jähnisch, K. (2012). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 8, 834-848. [Link]
-
Wang, X., & Noël, T. (2023). Advances in Continuous Flow Fluorination Reactions. Chemistry – An Asian Journal, 18(17), e202300438. [Link]
-
Poh, J. S., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(26), 9011-9017. [Link]
-
Gemoets, H. P. L., McQuade, D. T., & Noël, T. (2020). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Organic Process Research & Development, 24(10), 2029-2039. [Link]
-
Syrris. (n.d.). Publication – Fluorination reactions in microreactors. Syrris. [Link]
-
Chemistry World. (2021, August 2). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
-
Grünewald, J., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Zhou, J., & Hartwig, J. F. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357–14364. [Link]
-
Gemoets, H. P. L., & Noël, T. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-16. [Link]
-
Liu, R., & Lu, X. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13, 4296. [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Reddy, P. V. G., & Kim, S. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. HETEROCYCLES, 89(7), 1699. [Link]
-
Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 19(7), 865-871. [Link]
-
Lee, E., & Ritter, T. (2012). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 134(42), 17496–17498. [Link]
-
Grünewald, J., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard University DASH. [Link]
-
Xiang, B., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 25(3), 598–606. [Link]
-
Liu, G. (2018). Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. [Link]
-
MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]
-
Pal, S., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(32), 6439-6463. [Link]
-
Pharmaceutical Technology. (2013, October 2). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 15. Flow electrochemistry: a safe tool for fluorine chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02123K [pubs.rsc.org]
- 16. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 17. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
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- 21. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Defluorination in Catalytic Hydrogenation
Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of hydrogenating fluorinated organic compounds. Unwanted defluorination, or hydrodefluorination (HDF), is a common and often challenging side reaction that can lead to impurities, reduced yield, and compromised product integrity.
This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you understand the underlying mechanisms of C-F bond cleavage and implement effective strategies to preserve the fluorine substituents in your molecules. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and success of your synthetic workflows.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues with detailed explanations and actionable solutions.
Question 1: I am observing significant defluorination of my aryl fluoride during a standard Pd/C hydrogenation. What is the likely cause and how can I mitigate it?
Answer:
Significant defluorination with a standard Palladium-on-carbon (Pd/C) catalyst is a common issue, particularly with electron-rich or sterically unhindered aryl fluorides. The C-F bond, while strong, can be susceptible to cleavage under typical hydrogenation conditions.
Root Cause Analysis:
The primary mechanism for defluorination on palladium surfaces involves oxidative addition of the C-F bond to the metal center, followed by hydrogenolysis.[1][2] The accessibility of the C-F bond to the catalyst surface and the residence time of the molecule on the surface are critical factors. Standard Pd/C catalysts, especially those with high surface area and activity, can be aggressive enough to promote this unwanted side reaction.
Immediate Corrective Actions:
-
Catalyst Selection: Switch to a less reactive catalyst. Rhodium on alumina (Rh/Al₂O₃) or platinum-based catalysts often show lower propensity for C-F bond cleavage compared to palladium.[3][4] In some cases, bimetallic catalysts like Ru/Pd have been shown to be effective.[1]
-
Reaction Temperature and Pressure: Lowering both the temperature and hydrogen pressure can significantly reduce the rate of hydrodefluorination. Start with room temperature and atmospheric pressure of H₂ and only increase if the desired hydrogenation is too slow. High temperatures provide the activation energy needed for C-F bond cleavage.[1]
-
Solvent Choice: The solvent can influence substrate-catalyst interactions. Protic solvents like ethanol or isopropanol are common, but switching to a less polar, aprotic solvent such as ethyl acetate or THF can sometimes diminish defluorination by altering the substrate's presentation to the catalyst surface.
Experimental Protocol: Screening for Optimal Conditions
Here is a step-by-step protocol to systematically find conditions that minimize defluorination:
-
Setup: Prepare multiple parallel small-scale reactions (10-50 mg of substrate) in pressure-resistant vials.
-
Catalyst Screening:
-
Vial 1: 5 mol% Pd/C (as a baseline)
-
Vial 2: 5 mol% Rh/Al₂O₃
-
Vial 3: 5 mol% PtO₂ (Adam's catalyst)
-
-
Solvent Screening: For each catalyst, set up reactions in:
-
Methanol
-
Ethanol
-
Ethyl Acetate
-
-
Initial Conditions: Run all reactions at room temperature and 1 atm H₂ (balloon).
-
Monitoring: Analyze aliquots from each reaction by LC-MS or GC-MS at regular intervals (e.g., 1, 4, and 24 hours) to determine the ratio of desired product to defluorinated byproduct.
-
Optimization: If the desired reaction is slow, incrementally increase the pressure to 3-4 atm and, if necessary, the temperature in 10°C intervals, continuing to monitor for the onset of defluorination.
Data Summary: Catalyst and Condition Selection
| Catalyst | Typical Reactivity for C-F Cleavage | Recommended Starting Conditions | Notes |
| Pd/C | High | Room Temp, 1 atm H₂ | Prone to causing defluorination, especially with electron-rich systems.[5] |
| Rh/Al₂O₃ | Low to Moderate | Room Temp, 1-3 atm H₂ | Generally a safer choice for aryl fluorides.[3][4] |
| PtO₂ | Low | Room Temp, 1-3 atm H₂ | Can be effective and selective. |
| Ru/Pd | Variable | 80°C, NaOt-Bu, i-PrOH | A specialized bimetallic system reported for hydrodefluorination.[1] |
Question 2: I am trying to reduce a nitro group on a fluorinated aromatic ring without losing the fluorine. What specific strategies should I employ?
Answer:
The catalytic hydrogenation of fluorinated nitroaromatics is a classic challenge where the desired reduction of the nitro group competes with the undesired hydrodefluorination. Success hinges on carefully controlling the reaction environment to favor the former.
Root Cause Analysis:
The reduction of a nitro group is a highly exothermic process. Localized heating on the catalyst surface can provide the necessary energy to overcome the activation barrier for C-F bond cleavage. Additionally, the aniline product is more electron-rich than the starting nitro-compound, which can further activate the C-F bond towards cleavage.
Immediate Corrective Actions:
-
Acidic Additives: The use of an acidic medium can significantly inhibit dehalogenation.[6] Adding a controlled amount of a strong acid with a pKa of 5 or less, equivalent to the molar amount of the catalyst, can suppress the side reaction.[6] This is thought to protonate the catalyst surface or the substrate in a way that disfavors the mechanism of C-F bond cleavage.
-
Catalyst Poisons/Modifiers: Introducing a catalyst modifier can selectively poison the sites responsible for defluorination without completely halting the nitro reduction. Diphenyl sulfide (Ph₂S) has been used to improve the chemoselectivity of Pd/C catalysts in hydrogenations.[5]
-
Transfer Hydrogenation: Instead of using H₂ gas, consider transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate. This method often proceeds under milder conditions and can offer a different selectivity profile.
Experimental Protocol: Selective Nitro Group Reduction
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated nitroaromatic substrate in methanol or ethanol.
-
Catalyst and Additive: Add 5 mol% Pd/C. In a separate vial, prepare a solution of a suitable acid (e.g., HCl, H₂SO₄) in the reaction solvent. Add the acid solution dropwise to the reaction mixture, ensuring the molar amount of acid is equivalent to the catalyst.
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (1 atm balloon).
-
Temperature Control: Maintain the reaction at room temperature. An ice bath can be used to manage the initial exotherm.
-
Monitoring: Track the reaction progress by TLC or LC-MS, analyzing for the disappearance of the starting material and the appearance of the desired fluorinated aniline versus the defluorinated aniline.
Visualization: Competing Reaction Pathways
Sources
Technical Support Center: Stability Studies of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride
Welcome to the dedicated technical support guide for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on planning and executing stability studies for this compound. Here, we address potential challenges and frequently asked questions to ensure the integrity and success of your experimental work.
Introduction: Understanding the Stability Profile
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative. The presence of the fluorine atom can significantly influence the molecule's chemical properties, including its stability.[1][2] As a hydrochloride salt of a secondary amine, its stability is influenced by factors such as pH, temperature, light, and oxidative stress. A thorough understanding of its degradation pathways is critical for the development of stable pharmaceutical formulations. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4][5]
Frequently Asked Questions (FAQs)
How should I store (3S,4R)-3-fluoropiperidin-4-ol hydrochloride for long-term and short-term use?
Proper storage is crucial to maintain the integrity of the compound. Based on general guidelines for similar heterocyclic compounds, the following conditions are recommended:
| Storage Condition | Temperature | Environment | Duration |
| Long-Term | 2-8°C | Keep in a dark place, sealed in a dry environment. | Up to several years |
| Short-Term (In-use) | Room Temperature | Protect from light and moisture. | Days to weeks |
Rationale: The hydrochloride salt form is generally more stable than the free base. However, piperidine derivatives can be susceptible to oxidation and reactions with atmospheric carbon dioxide.[6][] The fluorine substituent can enhance metabolic and thermal stability.[1][2] Cool, dry, and dark conditions minimize the risk of degradation.
What are the likely degradation pathways for this compound?
While specific degradation pathways for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride are not extensively documented in publicly available literature, we can anticipate potential pathways based on its structure:
-
Oxidation: The piperidine ring, particularly the amine group, is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.[3]
-
Dehydrofluorination: Under certain conditions (e.g., strong base), elimination of hydrogen fluoride could occur, leading to the formation of an unsaturated piperidine derivative.
-
Ring Opening: Extreme pH and temperature conditions could potentially lead to the opening of the piperidine ring.
-
Reaction with Excipients: In a formulated product, interactions with excipients should be considered.
A study on the atmospheric degradation of piperidine showed that the reaction with OH radicals leads to the formation of 2,3,4,5-tetrahydropyridine as a major product.[8]
How do I design a forced degradation study for this compound?
A forced degradation study is a critical step in developing a stability-indicating method.[3][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
What type of HPLC method is suitable for a stability-indicating assay?
A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective technique for stability-indicating assays of small molecules.[9]
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | 5% to 95% B over 20-30 minutes | To ensure elution of both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | To ensure reproducible retention times. |
| Detection | UV, 210 nm or Diode Array Detector (DAD) | The piperidine ring lacks a strong chromophore, so detection at a low UV wavelength is often necessary. DAD allows for peak purity analysis. |
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for the Parent Compound
-
Possible Cause: Secondary interactions between the basic amine group of the piperidine and acidic silanols on the HPLC column packing.
-
Solution:
-
Lower Mobile Phase pH: Ensure the pH of the mobile phase is low enough (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the piperidine nitrogen protonated.
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is less common with modern columns and can suppress MS signals.
-
Issue 2: No Degradation Observed Under Stress Conditions
-
Possible Cause: The compound is highly stable, or the stress conditions are not harsh enough. Fluorinated compounds can exhibit enhanced stability.[1][2]
-
Solution:
-
Increase Stressor Concentration/Temperature: For acid/base hydrolysis, increase the concentration of the acid/base or the temperature. For oxidation, a higher concentration of hydrogen peroxide may be needed.[10]
-
Increase Exposure Time: Extend the duration of the stress study.
-
Use a Co-solvent: If the compound has poor solubility in the stress medium, a co-solvent may be necessary to ensure it is fully exposed to the stressor.
-
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common HPLC issues.
Issue 3: Appearance of New Peaks in the Chromatogram
-
Possible Cause: Formation of degradation products or impurities.
-
Solution:
-
Peak Tracking: Systematically compare chromatograms from different stress conditions to identify common and unique degradants.
-
Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.
-
Diode Array Detector (DAD): Use a DAD to compare the UV spectra of the new peaks with the parent compound. This can provide clues about structural changes.
-
Issue 4: Loss of Mass Balance
-
Possible Cause:
-
Degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore).
-
Degradation products are volatile.
-
Degradation products are strongly retained on the column.
-
-
Solution:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
-
Modify the Gradient: Use a stronger organic solvent at the end of the gradient to elute any strongly retained compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradants are suspected, GC-MS analysis of the headspace may be necessary.
-
References
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ResearchGate. (2015, May 18). Development and validation of a stability indicating RP-HPLC method for determination of flucytosine and its process related impurities in injectable pharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
MicroSolv. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Stability evaluation of [18F]FDG. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]
Sources
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- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Technical Support Center: Crystallization Techniques for Enantiopure Piperidinols
Welcome to the Technical Support Center for the crystallization of enantiopure piperidinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining single enantiomers of piperidinol derivatives through crystallization. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Understanding the Fundamentals: The Path to Enantiopurity
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals.[1][2] For piperidinol compounds, where stereochemistry can dictate therapeutic efficacy and safety, achieving high enantiomeric purity is paramount. Crystallization-based methods are powerful techniques for chiral resolution, primarily relying on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation.[3][4][5]
Two predominant crystallization strategies are employed for resolving racemic mixtures of piperidinols:
-
Diastereomeric Salt Formation: This is the most common and often laborious method for chiral resolution.[1] It involves reacting the racemic piperidinol (a base) with a chiral acid to form a pair of diastereomeric salts.[3][6] Due to their different physical properties, one diastereomer will typically be less soluble in a given solvent and will crystallize preferentially.[4][5][7] The desired enantiomer can then be recovered by breaking the salt.[3]
-
Preferential Crystallization: This technique is applicable to racemic compounds that form conglomerates, which are physical mixtures of separate crystals of each enantiomer (a rarer occurrence, estimated at 5-10% of all racemates).[1][8] By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, crystallization of that enantiomer is induced, leaving the other in solution.[1][8]
This guide will address the practical challenges associated with these techniques, providing you with the expertise to optimize your crystallization processes.
Troubleshooting Guide: From Theory to Practice
This section addresses specific problems you may encounter during the crystallization of enantiopure piperidinols in a question-and-answer format.
Issue 1: My piperidinol derivative fails to crystallize from solution.
Question: I've dissolved my piperidinol derivative in a hot solvent and allowed it to cool, but no crystals have formed, even after an extended period. What steps can I take to induce crystallization?
Answer: The failure of a compound to crystallize upon cooling is a common challenge, often stemming from either insufficient supersaturation or a high nucleation barrier. Here are several techniques to troubleshoot this issue:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth to begin.[9]
-
Seeding: If you have a small crystal of your desired enantiopure piperidinol (a "seed crystal"), add it to the cooled, supersaturated solution. The seed crystal will act as a template, promoting the growth of more crystals with the same stereochemistry.[9]
-
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate the solvent. This can be done by leaving the flask partially open in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution.
-
Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility of your piperidinol derivative and promote crystallization.
-
-
Optimize Cooling:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slower cooling rates often lead to the formation of larger, higher-quality crystals.
-
Solvent Layering: A technique where a less dense, poor solvent is carefully layered on top of a denser solution of your compound in a good solvent. Diffusion at the interface of the two solvents will gradually induce crystallization.[9]
-
Issue 2: The yield of my enantiopure piperidinol crystals is very low.
Question: I'm successfully obtaining crystals, but the final yield is consistently below 20%. What factors could be contributing to this poor recovery, and how can I improve it?
Answer: A low yield in crystallization can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system.[10]
-
Excessive Solvent: Using too much solvent to dissolve your compound will result in a significant portion of it remaining in the mother liquor upon cooling. To remedy this, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to recover more crystals.[10]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures but low solubility at lower temperatures.[11] If your compound is still significantly soluble at low temperatures, you will experience a poor yield. A thorough solvent screening is recommended.
-
Premature Filtration: Filtering the crystals before the crystallization process is complete can lead to a reduced yield. Ensure the solution has reached the optimal low temperature and that crystal formation has ceased before filtration.
Issue 3: The enantiomeric excess (ee) of my crystallized piperidinol is not high enough.
Question: After crystallization, I've analyzed my product using chiral HPLC and found that the enantiomeric excess is below the desired level (e.g., <98% ee). How can I improve the enantioselectivity of my crystallization?
Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution by crystallization. Insufficient ee can be due to several factors, including the properties of the diastereomeric salts or the crystallization conditions.
-
For Diastereomeric Salt Crystallization:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is crucial.[6] Different resolving agents will form diastereomeric salts with varying solubility differences. It is often necessary to screen several resolving agents to find one that provides the best separation.[1] Common resolving agents for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid) and mandelic acid enantiomers.[6]
-
Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity. Performing one or more recrystallizations of the diastereomeric salt can significantly enhance the ee.
-
-
For Preferential Crystallization:
-
Purity of Seed Crystals: The seed crystals must be of high enantiomeric purity to ensure they selectively promote the crystallization of the desired enantiomer.
-
Control of Supersaturation: The level of supersaturation is critical. If the solution is too highly supersaturated, spontaneous nucleation of the undesired enantiomer can occur, leading to a lower ee.[8]
-
-
General Considerations:
-
Polymorphism: Piperidinols, like many organic compounds, can exhibit polymorphism, meaning they can exist in different crystalline forms with different properties.[12][13][14][15][16] The formation of an undesired polymorph could affect the efficiency of the chiral separation. Careful control of crystallization conditions (solvent, temperature, cooling rate) is necessary to ensure the desired polymorph is obtained.
-
Issue 4: My piperidinol derivative "oils out" instead of crystallizing.
Question: When I cool the hot solution of my piperidinol derivative, it separates as an oil rather than forming solid crystals. What causes this, and how can I prevent it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[17] The resulting oil is often impure and can be difficult to crystallize.
-
Reduce the Rate of Cooling: Rapid cooling can lead to a high degree of supersaturation, which can favor oiling out. Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Use More Solvent: The concentration of your piperidinol derivative may be too high. Add more of the "good" solvent to the hot solution to reduce the concentration.[10]
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point or a solvent mixture that allows for crystallization to occur at a lower temperature.
-
Change the Solvent: The choice of solvent can greatly influence the tendency of a compound to oil out. Experiment with different solvents or solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the crystallization of my enantiopure piperidinol?
A1: Solvent selection is a critical first step in developing a successful crystallization protocol.[11] The ideal solvent should exhibit a significant difference in solubility for your compound at high and low temperatures.[11][17] A systematic solvent screening is the most effective approach.[11]
Solvent Screening Protocol:
-
Place a small amount of your racemic piperidinol (e.g., 10-20 mg) in several small vials.
-
To each vial, add a small volume (e.g., 0.1-0.2 mL) of a different solvent, covering a range of polarities.
-
Observe the solubility at room temperature.
-
Gently heat the vials with insoluble or sparingly soluble compounds and observe if they dissolve.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath.
-
A good crystallizing solvent will dissolve the compound when hot but yield solid crystals upon cooling.
Table 1: Common Solvents for Piperidinol Derivative Crystallization
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, often providing good solubility at higher temperatures.[11] |
| Esters | Ethyl Acetate | A medium polarity solvent that is often a good choice for crystallization.[11] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents capable of dissolving a wide range of organic compounds.[11] |
| Hydrocarbons | Heptane, Toluene | Non-polar solvents, often used as anti-solvents.[11] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but caution is needed due to potential peroxide formation.[11] |
| Water | Distilled or Deionized Water | The amine and hydroxyl groups of piperidinols may provide some water solubility.[11] |
Based on literature, ethanol and methanol, as well as mixtures like ethanol-ethyl acetate, are frequently used for piperidinol derivatives.[9]
Q2: What is the role of additives in crystallization, and should I consider using them?
A2: Additives can significantly influence the crystallization process in several ways.[18][19][20] They can:
-
Inhibit or Promote Nucleation: Some additives can lower the energy barrier for nucleation, promoting crystallization, while others can inhibit it.[18]
-
Modify Crystal Habit: Additives can selectively adsorb to different crystal faces, inhibiting growth in certain directions and thereby changing the overall shape (habit) of the crystals.
-
Control Polymorphism: Additives can sometimes be used to selectively crystallize a desired polymorph or inhibit the formation of an undesired one.[21]
-
Enhance Impurity Rejection: In some cases, polymeric additives have been shown to enhance the rejection of structurally similar impurities during crystallization.[22]
Whether you should use additives depends on the specific challenges you are facing. If you are struggling with crystal quality, polymorphism, or impurity levels, exploring the use of additives could be beneficial. However, it adds another layer of complexity to the process development.
Q3: How can I analyze the enantiomeric excess of my crystallized piperidinol?
A3: The most common and reliable method for determining the enantiomeric excess of your product is Chiral High-Performance Liquid Chromatography (HPLC) .[23][24][25][26]
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.
-
Columns: Polysaccharide-based columns, such as those from the Chiralpak® and Chiralcel® series, are widely used for the separation of a broad range of chiral compounds, including piperidine derivatives.[24]
-
Detection: A standard UV detector is typically used for detection.[23][25] In some cases, pre-column derivatization may be necessary to introduce a chromophore if the piperidinol itself does not absorb UV light sufficiently.[23]
Other techniques for determining ee include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Gas Chromatography (GC) with a chiral column, though HPLC is generally the preferred method in pharmaceutical settings.[26][27][28]
Visualizing the Workflow
Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization failure.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimization of Crystallization for 2-Piperidin-1-ylmethyl-morpholine.
- Google Patents. (2002).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
- ACS Publications. (2025). Application of Preferential Crystallization for Different Types of Racemic Compounds.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Technobis. (2020).
- University of Geneva. (n.d.).
- ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.
- Wikipedia. (n.d.). Chiral resolution.
- YouTube. (2014). Resolution by diastereomeric salts.
- Wikipedia. (n.d.). Crystal polymorphism.
- ResearchGate. (n.d.).
- NIH. (n.d.).
- Chiralpedia. (2025).
- PubMed. (2014).
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- RSC Publishing. (n.d.).
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- PubMed. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
- MDPI. (n.d.).
- University of Minnesota. (n.d.).
- MDPI. (n.d.). Polymorphism in Crystals.
- ResearchGate. (n.d.).
- CrystEngComm. (n.d.).
- ResearchGate. (n.d.). Influence of additives on the crystallization of active pharmaceutical ingredients.
- Herald Scholarly Open Access. (2018).
- ResearchGate. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
- NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Analytical Methods Blog. (2012).
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- NIH. (n.d.).
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- Jack Westin. (n.d.).
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- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. youtube.com [youtube.com]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. jackwestin.com [jackwestin.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing Fluoride Ion Interference in Catalytic Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing fluoride ion interference in catalytic reactions. This resource offers practical troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent fluoride-related issues, ensuring the integrity and success of your catalytic processes.
Introduction: The Double-Edged Sword of Fluorine Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the very properties that make fluorine a valuable substituent also give rise to significant challenges in synthetic chemistry. The fluoride ion (F⁻), a common byproduct or contaminant in fluorination reactions, is a notoriously potent inhibitor of a wide range of catalytic systems.[4] Its small size and high electronegativity enable it to act as a powerful Lewis base, leading to catalyst deactivation and unpredictable reaction outcomes. This guide provides a systematic approach to understanding and overcoming these challenges.
Part 1: Troubleshooting Guide
This section addresses common issues arising from fluoride ion interference, providing a logical workflow from problem identification to resolution.
Issue 1: Catalyst Deactivation or Inhibition
Symptom: Your reaction stalls, proceeds at a significantly reduced rate, or fails to reach completion, particularly in processes involving transition metal catalysts.
Root Cause Analysis: Fluoride ions can act as potent catalyst poisons. Due to their high electronegativity and small ionic radius, they can irreversibly bind to the metal center of a catalyst, blocking active sites and disrupting the catalytic cycle.[4] This is particularly problematic for Lewis acidic metal centers that are crucial for substrate activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Step-by-Step Mitigation:
-
Identify Potential Fluoride Sources:
-
Reagents: Many popular electrophilic fluorinating agents, such as Selectfluor, generate fluoride ions as a byproduct.[2] Reagents like DAST and Deoxo-Fluor can also release fluoride, especially under non-ideal conditions.[5]
-
Starting Materials/Solvents: Contamination can arise from glassware previously used for fluoride-based reactions or from solvents stored in etched glass containers.
-
Water: Fluoridated water sources can introduce interfering ions.[6]
-
-
Analytical Confirmation of Fluoride: Before implementing extensive changes, confirm the presence of fluoride ions in your reaction mixture.
-
Ion-Selective Electrode (ISE): This is a highly sensitive and accurate method for quantifying fluoride concentration.[7][8]
-
Spectrophotometry: Colorimetric methods using reagents like SPADNS can provide a quantitative measure of fluoride.[7]
-
¹⁹F NMR Spectroscopy: This technique can be invaluable for identifying fluorine-containing species in your reaction, including free fluoride.
-
-
Implement a Mitigation Strategy:
-
Use of Fluoride Scavengers: Introduce a reagent that will preferentially bind to fluoride ions, rendering them inert. The choice of scavenger is critical and depends on the reaction conditions.
-
| Scavenger | Typical Application | Mechanism of Action | Considerations |
| AlCl₃ | General purpose, particularly in spectrophotometric analysis of zirconium.[9] | Forms stable aluminum fluoride complexes (e.g., [AlF₆]³⁻). | Can be Lewis acidic and may interfere with other reaction components. |
| Bu₃SnI | Photocatalyzed reactions.[10] | Acts as a fluoride ion scavenger to prevent C-F bond re-formation.[10] | Tin-based reagents can be toxic and require careful handling and removal. |
| Zirconium Phosphate (ZrP) | Aqueous systems. | High affinity for fluoride, forming stable zirconium-fluoride complexes.[11] | Solid-phase scavenger, easily removed by filtration. |
| Silylating Agents (e.g., TMSCl) | Anhydrous organic reactions. | Reacts with fluoride to form volatile silyl fluorides (e.g., TMSF). | Introduces chloride ions and requires strictly anhydrous conditions. |
-
Protocol for Using a Solid-Phase Scavenger (e.g., ZrP):
-
Activate the scavenger as per the manufacturer's instructions (typically involves heating under vacuum).
-
Add the scavenger (e.g., 1.5-2.0 equivalents relative to the potential fluoride source) to the reaction vessel before adding the catalyst.
-
Allow the mixture to stir for 15-30 minutes to ensure sequestration of any trace fluoride.
-
Proceed with the addition of the catalyst and other reagents.
-
At the end of the reaction, the solid scavenger can be removed by simple filtration.
-
Issue 2: Formation of Unidentified Side Products
Symptom: Your reaction yields a complex mixture of products, with unexpected fluorine incorporation or degradation of starting materials.
Root Cause Analysis: In addition to deactivating catalysts, fluoride ions can act as a nucleophile or a base, leading to undesired side reactions. This can include nucleophilic attack on electrophilic centers in your substrate or deprotonation of acidic protons, leading to elimination or other base-catalyzed pathways.[5]
Mitigation Strategies:
-
Temperature Control: Many fluoride-mediated side reactions have a higher activation energy than the desired catalytic pathway. Running the reaction at a lower temperature can significantly suppress these side reactions.[5]
-
Solvent Choice: The nucleophilicity of fluoride is highly dependent on the solvent. In protic solvents, fluoride is heavily solvated, reducing its reactivity. In aprotic polar solvents, its nucleophilicity is enhanced. Consider using less polar solvents if nucleophilic attack by fluoride is suspected.[12]
-
Use of Fluoride-Resistant Catalysts: Research is ongoing to develop catalysts that are less susceptible to fluoride poisoning. This often involves the use of more electron-rich ligands or metal centers that have a lower affinity for fluoride.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of fluoride toxicity to catalysts?
A: The primary mechanism is the strong coordination of the fluoride ion to the metal center of the catalyst. Fluoride is a hard Lewis base and forms very strong bonds with hard Lewis acidic metal centers (e.g., Ti, Zr, Al) and many transition metals used in catalysis (e.g., Pd, Rh, Cu).[1] This binding can be irreversible, effectively removing the catalyst from the reaction cycle. Additionally, fluoride can displace other essential ligands from the metal's coordination sphere.
Caption: Mechanism of catalyst poisoning by fluoride.
Q2: How can I distinguish between catalyst inhibition by fluoride and other common reaction problems?
A: A systematic approach is key. First, rule out other common issues like poor reagent quality, insufficient mixing, or incorrect temperature.[5] A key diagnostic experiment is to run the reaction with a known fluoride scavenger from the start. If the reaction proceeds smoothly with the scavenger but not without it, fluoride interference is the likely culprit.
Q3: Are there any catalytic systems that are inherently resistant to fluoride?
A: While no system is completely immune, some are more robust than others. For instance, catalysts with bulky ligands that sterically hinder the approach of the small fluoride ion to the metal center may show increased resistance. Additionally, some enzymatic systems have evolved mechanisms to tolerate or export fluoride ions.[13] Research into developing specifically fluoride-resistant catalysts is an active area, particularly for industrial applications where fluoride contamination is a persistent issue.
Q4: Can fluoride ions affect photocatalytic or electrocatalytic systems?
A: Yes. In photocatalysis, fluoride can interact with the photoexcited state of the catalyst or with radical intermediates, quenching the desired reaction pathway.[10] In electrocatalysis, fluoride can adsorb onto electrode surfaces, passivating them and preventing electron transfer. It can also alter the composition and stability of the electrolyte.
Q5: What are the best practices for cleaning glassware to avoid fluoride contamination?
A: Standard cleaning procedures may not be sufficient to remove trace fluoride, especially from etched or scratched glass surfaces. For critical applications:
-
Rinse glassware thoroughly with deionized water.
-
Soak in a base bath (e.g., ethanolic KOH) for several hours to remove any acidic fluoride residues.
-
Rinse again extensively with deionized water.
-
Oven-dry at a high temperature (e.g., 150 °C) for at least 4 hours before use. For highly sensitive reactions, using new or dedicated glassware is recommended.
References
- Barbier, O., Arreola-Mendoza, L., & Del Razo, L. M. (2010). Molecular mechanisms of fluoride toxicity. Chemico-Biological Interactions, 188(2), 319-333.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Ahrens, M. J., et al. (2020). Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. Journal of the American Chemical Society.
- ATSDR. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
- Ahmad, S., Singh, R., Arfin, T., & Neeti, K. (2022).
- Baker, J. L., Sudarsan, N., Sun, Z., Stus, N., & Breaker, R. R. (2012). Widespread genetic switches and toxicity resistance proteins for fluoride. Science, 335(6065), 233-235.
- Ni, C., & Hu, J. (2017). The unique role of fluorine in industry and academia. Journal of Fluorine Chemistry, 198, 1-2.
- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(13), 6114-6183.
- Inoue, M., et al. (2021).
- Singh, R. P., & Verma, S. K. (2022).
- BenchChem. (n.d.).
- Wang, J., et al. (2018). A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework.
- Yan, P., et al. (2021). Highly efficient and rapid fluoride scavenger using an acid/base tolerant zirconium phosphate nanoflake: Behavior and mechanism. Chemical Engineering Journal.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- World Health Organization. (2019).
- Curren, D. P. (2012). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.
- U.S. Environmental Protection Agency. (n.d.).
- Meng, X., et al. (2024). Degradation of fluoride in groundwater by electrochemical fixed bed system with bauxite: performance and synergistic catalytic mechanism.
- Korkmaz, S. (2016).
- Miya, K., & Jha, V. (2020). Determination of Fluoride in Various Samples Using a Fluoride Selective Electrode.
- BenchChem. (n.d.).
- Graphene Flagship. (2026, January 14). BeDimensional and Rice University demonstrate destruction of PFAS “forever chemicals” using few-layer hBN.
- Quora. (2023, January 19). What methods can be used to detect the presence of fluorides in everyday products or environment elements such as soil and air analysis, etc.?.
- ResearchGate. (2024, April 17).
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluoridealert.org [fluoridealert.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Determination of Fluoride in Various Samples Using a Fluoride Selective Electrode [scirp.org]
- 9. Method to Eliminate Fluoride Interference in the Spectrophotometric Estimation of Zirconium: Application to U-Zr Alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Throughput Screening for Asymmetric Hydrogenation Catalysts
Welcome to the technical support center for high-throughput screening (HTS) of asymmetric hydrogenation catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HTS workflows. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you to overcome common experimental hurdles and accelerate your catalyst discovery and optimization efforts.
Troubleshooting Guide
This section addresses specific issues that can arise during an HTS campaign for asymmetric hydrogenation catalysts. Each problem is followed by a systematic approach to identify the root cause and implement a robust solution.
Low or No Catalytic Activity Across the entire Screening Plate
This is a common and frustrating issue where the majority of the catalyst library appears inactive. The key is to systematically check the fundamental reaction components and conditions.
Possible Causes and Solutions:
-
Hydrogen Delivery Failure:
-
Causality: Asymmetric hydrogenation is critically dependent on the efficient delivery of hydrogen to the catalytic centers.[1] In a multi-well plate format, ensuring uniform and adequate hydrogen pressure across all wells is a significant challenge. Leaks in the reactor system or improper sealing of the well plates can lead to a complete lack of reactivity.
-
Troubleshooting Steps:
-
System Leak Test: Before starting the experiment, perform a thorough leak test of your high-pressure reactor system. Pressurize the system to the desired reaction pressure and monitor for any pressure drops over a significant period (e.g., 1-2 hours).
-
Well Plate Sealing: Inspect the sealing mats or films for any damage or incompatibility with your solvents. Ensure the sealing is uniform and tight across the entire plate. Consider using pierceable seals that maintain integrity after reagent addition.
-
Control Reactions: Include a well-established, reliable catalyst-substrate combination as a positive control in multiple locations on your plate. If the positive control fails, it strongly indicates a systemic issue like hydrogen delivery.
-
-
-
Catalyst Precursor Inactivity or Decomposition:
-
Causality: The active catalyst is often formed in situ from a metal precursor and a chiral ligand.[2] If the precursor is old, has been improperly stored, or is from a poor-quality batch, it may not form the active catalytic species.
-
Troubleshooting Steps:
-
Verify Precursor Quality: Use a fresh batch of the metal precursor. If possible, test its activity in a standard, well-characterized reaction on a small scale before committing to a full HTS plate.
-
Storage Conditions: Ensure that both solid and stock solutions of the metal precursors and ligands are stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
-
Solubility Issues: Confirm that the metal precursor and ligands are soluble in the reaction solvent at the screening concentration. Undissolved components will lead to inconsistent and non-reproducible results.
-
-
-
Presence of Catalyst Poisons:
-
Causality: Trace impurities in the substrate, solvent, or even from the reaction setup can act as potent catalyst poisons, completely shutting down the reaction. Common poisons for precious metal catalysts include sulfur, and certain halides.
-
Troubleshooting Steps:
-
Solvent and Reagent Purity: Use high-purity, degassed solvents. Ensure your substrate has been purified to remove any potential inhibitors.
-
System Cleanliness: Thoroughly clean all components of your liquid handling system and reaction vessels to remove any residual contaminants from previous experiments.
-
Substrate-Specific Inhibition: Some functional groups on the substrate molecule itself can inhibit the catalyst. If you suspect this, try a different, less complex substrate as a control to see if the catalyst system is generally active.
-
-
Inconsistent or Poor Enantioselectivity
Observing low or highly variable enantiomeric excess (ee) across your screening hits can be misleading. It's crucial to differentiate between a truly unselective catalyst and experimental artifacts.
Possible Causes and Solutions:
-
Inaccurate ee Determination Method:
-
Causality: The high-throughput nature of HTS necessitates rapid analytical methods for determining enantiomeric excess.[3][4] However, these methods can be prone to interference from unreacted starting material, byproducts, or even the chiral ligands themselves. Traditional methods like chiral HPLC and GC can be too slow for primary screening.[3]
-
Troubleshooting Steps:
-
Method Validation: Before screening, validate your analytical method with racemic and enantioenriched samples of your product. This will confirm that you can accurately and reproducibly measure the ee in the presence of all reaction components.
-
Alternative HTS-amenable techniques: Explore methods like circular dichroism (CD) spectroscopy, mass spectrometry (e.g., using pseudo-enantiomeric mass-tagged auxiliaries), or fluorescence-based assays.[3][4][5] These can offer the required speed for HTS, but each has its own set of potential interferences that must be understood and controlled.
-
Confirmation of Hits: Always re-test the top hits from a primary screen using a more robust, validated analytical method (like chiral HPLC) to confirm the initial results.
-
-
-
Ligand Decomposition or Racemization:
-
Causality: Chiral ligands, especially under reaction conditions (e.g., elevated temperature, presence of additives), can degrade or racemize, leading to a loss of enantioselectivity.
-
Troubleshooting Steps:
-
Ligand Stability: Assess the stability of your ligands under the screening conditions. This can be done by running a control experiment with just the ligand and solvent under reaction conditions and then analyzing the ligand's integrity and enantiopurity.
-
Reaction Temperature: If you suspect thermal degradation, screen at a lower temperature. While this may reduce the reaction rate, it can preserve the integrity of the catalyst and improve enantioselectivity.
-
-
-
Influence of Reaction Conversion:
-
Causality: In some cases, the observed enantioselectivity can be dependent on the reaction conversion. This can be due to factors like product inhibition or changes in the active catalyst speciation over time.
-
Troubleshooting Steps:
-
Kinetic Analysis: For promising hits, perform a time-course analysis to see how the ee changes with conversion. This will provide valuable mechanistic insights.
-
Standardized Reaction Time: Ensure that all reactions in the HTS plate are quenched at the same time to allow for a fair comparison of enantioselectivities at a similar reaction stage.
-
-
Poor Reproducibility Between Replicate Wells or Rescreening
Lack of reproducibility is a major red flag in any HTS campaign. It undermines the validity of your results and makes it impossible to confidently identify true hits.
Possible Causes and Solutions:
-
Inaccurate Liquid Handling:
-
Causality: HTS relies on the precise dispensing of very small volumes of reagents.[6][7] Errors in liquid handling, whether manual or automated, can lead to significant variations in catalyst loading, substrate concentration, and ultimately, reaction outcome.
-
Troubleshooting Steps:
-
Robot Calibration: Regularly calibrate your automated liquid handling systems to ensure accuracy and precision.
-
Viscosity and Solvent Effects: Be mindful of the viscosity and volatility of your stock solutions. Highly viscous solutions can be difficult to dispense accurately, while volatile solvents can evaporate, leading to concentration changes.[6][7] Use appropriate dispensing techniques and consider using less volatile solvents for stock solutions where possible.
-
Quality Control (QC) Plate: Periodically run a QC plate with a dye solution to visually and quantitatively assess the performance of your liquid handler.
-
-
-
Heterogeneity in Reaction Mixtures:
-
Causality: If any of the reaction components (catalyst, substrate, additives) are not fully dissolved, the reaction mixture will be heterogeneous, leading to poor reproducibility. Inadequate mixing in the small wells of a microtiter plate can exacerbate this problem.[6]
-
Troubleshooting Steps:
-
Solubility Checks: Before screening, confirm the solubility of all components in the reaction solvent at the desired concentrations.
-
Effective Mixing: Ensure your plate shaker or stirrer is providing adequate agitation to all wells.[6] For reactions with solids, consider using magnetic tumble stirring or other more vigorous mixing methods.
-
Order of Addition: The order in which reagents are added can sometimes influence catalyst formation and activity. Standardize your addition protocol across all experiments.
-
-
-
Atmospheric Contamination:
-
Causality: Many asymmetric hydrogenation catalysts are sensitive to oxygen and moisture. Incomplete inerting of the reaction wells can lead to catalyst deactivation and inconsistent results.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform all reagent additions and plate sealing in a glovebox or under a constant flow of an inert gas like argon or nitrogen.
-
Degassed Solvents: Use properly degassed solvents for both stock solutions and the reaction itself.
-
Seal Integrity: Double-check the integrity of your well plate seals to prevent atmospheric contamination during the reaction.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the design and execution of HTS for asymmetric hydrogenation catalysts.
1. How do I choose the right catalyst library for my substrate?
-
The selection of a catalyst library is a critical first step.[8] A good starting point is to use a diverse library of chiral ligands, including different structural motifs (e.g., bidentate phosphines, monodentate phosphoramidites) and electronic properties.[8][9] If there is existing literature on the hydrogenation of similar substrates, this can guide your selection towards specific ligand classes that have shown promise.[10] Many companies now offer pre-plated catalyst libraries, which can significantly accelerate the initial screening process.[8]
2. What are the most common analytical techniques for HTS of enantioselectivity?
-
While chiral GC and HPLC are the gold standards for accuracy, they are often too slow for primary HTS.[3] Faster methods include:
-
Chiral stationary phase supercritical fluid chromatography (SFC-MS): This technique offers faster separation times than HPLC and is compatible with mass spectrometry for simultaneous confirmation of product identity.
-
Optical methods: Techniques like circular dichroism (CD) and fluorescence-based assays can provide rapid readouts of enantiomeric excess without the need for chromatographic separation.[4][5][11] These methods, however, require careful validation to avoid artifacts.[5]
-
Mass Spectrometry (MS): Various MS-based methods have been developed for high-throughput ee determination, often involving the formation of diastereomeric complexes.[3]
-
3. What are the key reaction parameters to screen in an initial HTS campaign?
-
In a primary screen, the focus is typically on varying the chiral ligand and the metal precursor .[2] It is also common to screen a small set of diverse solvents , as solvent can have a profound impact on both activity and enantioselectivity. Other parameters like temperature, pressure, and catalyst loading are usually kept constant in the initial screen and then optimized for the most promising hits in a secondary screen.[1][2]
4. How can I minimize the amount of expensive substrate and catalyst used in HTS?
-
Miniaturization is key.[12] HTS is typically performed in 96- or 384-well plates, which significantly reduces the required volume of reagents compared to traditional round-bottom flask experiments.[11] Using automated liquid handlers ensures accurate dispensing of sub-microliter volumes, further minimizing material consumption.[6] Additionally, starting with a lower catalyst loading in the initial screen can help conserve precious metal catalysts.
5. What is the importance of a positive and negative control in my HTS setup?
-
Controls are essential for data validation.
-
A positive control (a reaction known to give high yield and ee) confirms that your experimental setup, reagents, and analytical methods are all working correctly.[2] If the positive control fails, it indicates a systemic problem that needs to be addressed before proceeding.
-
A negative control (a reaction without a catalyst or ligand) helps to establish the background reaction rate and ensures that the observed product formation is indeed due to the catalyst.
-
Experimental Protocol: A Generalized HTS Workflow
This protocol outlines a typical workflow for a primary screen of 96 chiral ligands for the asymmetric hydrogenation of a model substrate.
1. Preparation of Stock Solutions:
-
Ligand Library Plate: Prepare a 96-well plate containing stock solutions of your chiral ligands in an appropriate anhydrous, degassed solvent (e.g., THF, Toluene) at a concentration of 10 mM. Seal the plate and store it under an inert atmosphere.
-
Metal Precursor Solution: Prepare a stock solution of the metal precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2) in the same solvent at a concentration of 5 mM.
-
Substrate Solution: Prepare a stock solution of your substrate in the reaction solvent at a concentration that will give the desired final reaction concentration after all additions.
2. Catalyst Formation (in a glovebox or under inert atmosphere):
-
Into a new 96-well reaction plate, use an automated liquid handler to dispense 10 µL of the metal precursor stock solution into each well.
-
Next, dispense 10 µL of each unique ligand stock solution from the library plate into the corresponding wells of the reaction plate. This will give a 1:2 metal-to-ligand ratio.
-
Allow the plate to stand for 30-60 minutes at room temperature to allow for in situ catalyst formation.
3. Reaction Initiation:
-
To each well of the reaction plate, add 80 µL of the substrate stock solution. This will bring the total reaction volume to 100 µL.
-
Seal the 96-well plate with a pierceable, pressure-resistant sealing mat.
4. Hydrogenation Reaction:
-
Place the sealed reaction plate into a high-pressure reactor designed for multi-well plates.
-
Purge the reactor with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Place the reactor on a plate shaker to ensure adequate mixing and heat to the desired reaction temperature (e.g., 25-50 °C).
-
Allow the reaction to proceed for a set amount of time (e.g., 12-24 hours).
5. Reaction Quenching and Sample Preparation:
-
After the reaction time has elapsed, carefully vent the reactor.
-
Remove the reaction plate and quench the reactions by adding a small amount of a suitable quenching agent or by exposing the plate to air.
-
Take a small aliquot from each well and dilute it into a new 96-well plate for analysis. Depending on the analytical method, you may need to perform a filtration or derivatization step.
6. Analysis:
-
Analyze the samples for conversion (e.g., by GC or LC-MS) and enantiomeric excess (e.g., by chiral SFC-MS or a rapid optical method).
-
Process the data to identify the most active and enantioselective "hits" from the screen.
Visualizations
HTS Workflow Diagram
Caption: High-throughput screening workflow for asymmetric hydrogenation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HTS issues.
References
-
Krska, S. W., DiRocco, D. A., Dreher, S. D., & Shevlin, M. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Catalysis, 12(23), 14693–14707. [Link]
-
American Laboratory. (2009). High-Throughput Screening Applications for Enantiomeric Excess Determination Using ESI-MS. American Laboratory. [Link]
-
Shcherbakova, E. G., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. RSC Advances, 11(48), 30198–30202. [Link]
-
InCatT B.V. (2020). InCatT catalyst library: the key to rapid catalyst finding. InCatT. [Link]
-
You, L., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212–2221. [Link]
-
Jäkel, C., & Paciello, R. (2006). High-Throughput and Parallel Screening Methods in Asymmetric Hydrogenation. Chemical Reviews, 106(7), 2912–2942. [Link]
-
Jäkel, C., & Paciello, R. (2006). High-Throughput and Parallel Screening Methods in Asymmetric Hydrogenation. ResearchGate. [Link]
-
Unknown Author. (n.d.). Asymmetric Hydrogenation. University of Zurich. [Link]
-
Zhang, X. (2005). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 38(9), 724–733. [Link]
-
Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 601–607. [Link]
-
Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 601–607. [Link]
-
Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. Analytical Sales & Services. [Link]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Purity Validation of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The fluorinated piperidine scaffold, a privileged structure in modern medicinal chemistry, frequently appears in novel therapeutics.[1][2][3] The specific enantiomer, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, presents a case in point where rigorous control over its chiral purity is paramount. This guide provides an in-depth, experience-driven protocol for the validation of its enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC), benchmarks it against a leading alternative, Supercritical Fluid Chromatography (SFC), and is grounded in internationally recognized validation standards.
The Imperative of Enantiomeric Purity
Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate detailed enantiomeric data for chiral drugs.[4] Therefore, a robust, validated analytical method to quantify the enantiomeric excess (ee) is not merely a quality control metric but a cornerstone of drug safety and efficacy.[4][5]
The enantiomeric excess is a measure of the purity of a chiral substance, calculated as: ee% = |(% Major Enantiomer - % Minor Enantiomer)|[5][6]
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure single enantiomer has an ee of 100%.[4][5]
Chiral HPLC: The Gold Standard for Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) remains a primary workhorse for chiral separations in quality control environments due to its robustness, versatility, and high resolution.[4][7] The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality in Method Development: A Step-by-Step Protocol
The development of a successful chiral HPLC method is a systematic process of optimizing selectivity and resolution. The choices made at each step are critical for achieving a reliable separation.
Experimental Protocol: Chiral HPLC Analysis of (3S,4R)-3-fluoropiperidin-4-ol HCl
Objective: To separate and quantify the (3S,4R) and (3R,4S) enantiomers and validate the method according to ICH Q2(R1) guidelines.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 250 x 4.6 mm.
-
Rationale: Polysaccharide-based CSPs, like amylose tris(3,5-dimethylphenylcarbamate) (AD-H), are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including those with amine functionalities.[8] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.
-
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Rationale: This is a normal-phase separation. n-Hexane serves as the weak, non-polar primary solvent. IPA is the polar modifier, or "pusher," that modulates retention time; increasing its concentration reduces retention. DEA is a crucial basic additive used to improve peak shape and reduce tailing for amine-containing analytes by masking active silanol sites on the silica support.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Rationale: Temperature control is vital for reproducible retention times and selectivity. 25°C is a common starting point that balances efficiency with solvent viscosity.
-
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of 1.0 mg/mL.
3. System Suitability Test (SST):
-
Before analysis, perform six replicate injections of a standard solution. The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area is ≤ 2.0% and the resolution between the enantiomer peaks is ≥ 2.0. This ensures the chromatographic system is performing adequately on the day of analysis.[10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 6. study.com [study.com]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dsdpanalytics.com [dsdpanalytics.com]
A Senior Application Scientist's Guide to the Chiral Separation of 3-Fluoropiperidin-4-ol Enantiomers
Introduction: The Strategic Importance of Chiral 3-Fluoropiperidin-4-ol
In the landscape of modern drug discovery, the piperidine ring is one of the most prevalent saturated N-heterocyclic systems, forming the backbone of countless pharmaceuticals.[1][2] The strategic introduction of fluorine atoms can profoundly influence a molecule's properties, such as modulating the basicity of the piperidine nitrogen to enhance efficacy, improve metabolic stability, or reduce off-target effects like hERG channel interactions.[1][3][4] 3-Fluoropiperidin-4-ol, particularly the cis-isomer, has emerged as a highly prized building block for this reason.[5][6][7]
As with most pharmaceuticals, biological activity is often stereospecific; typically, only one enantiomer provides the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[8] Consequently, the ability to reliably separate the enantiomers of 3-fluoropiperidin-4-ol is not merely an academic exercise but a critical step in the drug development pipeline.[9] This guide provides an in-depth comparison of the primary methodologies for achieving this separation, grounded in established principles and supported by experimental insights for researchers, scientists, and drug development professionals.
The Core Challenge: Resolving the Indistinguishable
Enantiomers are mirror-image isomers that possess identical physical properties, such as melting point, boiling point, and solubility in achiral solvents.[10] This identity makes their separation exceptionally challenging. The fundamental principle behind any successful chiral resolution is to create a temporary diastereomeric relationship, as diastereomers do have different physical properties and can thus be separated.[10] This can be achieved through interactions with a chiral stationary phase (chromatography), a chiral resolving agent (diastereomeric salt formation), or a stereoselective enzyme (enzymatic resolution).
This guide will compare three field-proven approaches:
-
Supercritical Fluid Chromatography (SFC): A high-throughput, green chromatography technique.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic method.
-
Classical Diastereomeric Salt Resolution: A traditional, scalable crystallization-based method.
Method 1: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique for both analytical and preparative-scale enantiomeric separations. It leverages the properties of supercritical CO2, which, when mixed with a small amount of an organic modifier (typically an alcohol), acts as the mobile phase.[11] The low viscosity and high diffusivity of this mobile phase allow for faster separations and higher efficiency compared to traditional HPLC.[11][12]
Causality of Experimental Choices
The cornerstone of this method is the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are exceptionally versatile and represent the first line of screening for a new chiral molecule.[11][13] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For a molecule like 3-fluoropiperidin-4-ol, which contains both a hydrogen-bond donor (-OH) and acceptor (-F, -N), these columns offer multiple potential interaction points. The use of an N-Boc protecting group is standard practice to improve peak shape and solubility in the less polar mobile phase.
Experimental Protocol: SFC Separation of N-Boc-3-fluoropiperidin-4-ol
-
Sample Preparation: Protect the racemic cis-3-fluoropiperidin-4-ol with a tert-butoxycarbonyl (Boc) group to yield racemic cis-1-Boc-3-fluoropiperidin-4-ol. Dissolve the resulting compound in methanol or ethanol to a concentration of 1 mg/mL.
-
Instrumentation & Column:
-
System: Analytical SFC system.
-
Column: Chiralpak IG-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 3 µm. Rationale: Immobilized phases offer broader solvent compatibility and robustness compared to coated phases.[11]
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and Methanol (with 0.1% trifluoroacetic acid, TFA, as an additive).
-
Gradient: 10% to 40% Methanol over 8 minutes. Rationale: A gradient is used in initial screening to ensure elution of the compound while exploring the optimal mobile phase composition for resolution.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 30 °C. Rationale: While temperature can be optimized, its effect within the workable range of polysaccharide CSPs is often limited, so a standard temperature is a good starting point.[12]
-
Detection: UV at 220 nm and/or Circular Dichroism (CD) detector. Rationale: A CD detector can provide information on the optical polarity of the eluting enantiomers.[8]
-
-
Data Analysis: Integrate the peak areas of the two eluted enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%). The resolution (Rs) between the two peaks should be calculated to assess separation quality. An Rs value >1.5 is considered baseline separation.
Visualization: SFC Workflow
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) exploits the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[14] In a typical EKR of an alcohol, the enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of an acylated product and the unreacted starting material of the opposite configuration.[15] Since these two compounds have different chemical structures, they can be easily separated by standard silica gel chromatography.
Causality of Experimental Choices
The choice of enzyme is critical. Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are widely used due to their broad substrate scope, stability in organic solvents, and high enantioselectivity for secondary alcohols.[15][16] The reaction requires an acyl donor, like vinyl acetate, which acts as an irreversible acylating agent, driving the reaction forward. The Boc-protecting group on the piperidine nitrogen is essential here, as the free amine could be acylated or could interfere with the enzyme's active site. The goal is to stop the reaction as close to 50% conversion as possible, which theoretically yields products with 100% ee for both the acylated enantiomer and the remaining alcohol.[15]
Experimental Protocol: Lipase-Catalyzed Resolution
-
Substrate Preparation: Prepare N-Boc protected racemic cis-3-fluoropiperidin-4-ol as in the SFC method.
-
Enzymatic Reaction:
-
To a solution of racemic N-Boc-3-fluoropiperidin-4-ol (1.0 eq) in tetrahydrofuran (THF), add vinyl acetate (1.5 eq).
-
Add immobilized lipase (e.g., Novozym 435) by weight (typically 10-20% w/w of the substrate).
-
Stir the reaction at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the conversion by TLC or analytical HPLC/SFC.
-
Quench the reaction at approximately 50% conversion by filtering off the enzyme.
-
-
Workup and Separation:
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains one enantiomer as the acetate ester and the other as the unreacted alcohol.
-
Separate these two compounds using standard flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Deprotection (if required):
-
The separated acetate ester can be hydrolyzed (e.g., with K₂CO₃ in methanol) to yield the corresponding alcohol enantiomer.
-
The Boc group can be removed from both enantiomers using standard conditions (e.g., TFA in dichloromethane) to yield the final, separated 3-fluoropiperidin-4-ol enantiomers.
-
-
Purity Analysis: Determine the enantiomeric excess (ee%) of both the recovered alcohol and the alcohol obtained from hydrolysis using the analytical SFC method described previously.
Visualization: Enzymatic Resolution Workflow
Method 3: Classical Diastereomeric Salt Resolution
This method, often termed "classical resolution," is one of the oldest yet still industrially relevant techniques for separating enantiomers, particularly for amines and carboxylic acids.[17] It involves reacting the racemic base (3-fluoropiperidin-4-ol) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system.[10][18] Through careful selection of a solvent, one diastereomeric salt can be induced to crystallize preferentially, allowing for its separation by simple filtration.
Causality of Experimental Choices
The success of this method hinges on three factors: the choice of resolving agent, the solvent, and the crystallization conditions.[19] Chiral tartaric acid derivatives, such as Di-p-toluoyl-D-tartaric acid (D-DTTA), are excellent resolving agents for amines due to their rigid structures and ability to form well-defined crystalline lattices. The solvent screening process is empirical; the ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble. This solubility difference is what drives the resolution. The unprotected amine is used directly, making this method potentially more atom-economical than methods requiring protection/deprotection steps.
Experimental Protocol: Resolution via Salt Formation
-
Salt Formation:
-
Dissolve racemic cis-3-fluoropiperidin-4-ol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or an isopropanol/water mixture). This step often requires screening a matrix of solvents to find the optimal system.
-
Add a solution of the chiral resolving agent, such as Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 eq), in the same solvent. Rationale: Using 0.5 equivalents is common as theoretically only half the racemate can form a salt with the single-enantiomer resolving agent.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the resulting crystals by filtration and wash them with a small amount of cold solvent. This solid is the diastereomerically enriched salt (Salt 1).
-
The mother liquor contains the other diastereomeric salt in excess (Salt 2).
-
-
Salt Breaking (Liberation of Free Base):
-
Dissolve the collected crystals (Salt 1) in water.
-
Add a base (e.g., 2M NaOH or K₂CO₃) to raise the pH to >11. This neutralizes the tartaric acid and liberates the free amine.
-
Extract the free amine (Enantiomer 1) into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the enantiomerically enriched 3-fluoropiperidin-4-ol.
-
-
Analysis and Optimization:
-
Determine the enantiomeric excess (ee%) of the recovered amine using the analytical SFC method (after Boc-protection).
-
The diastereomeric purity of the salt can be improved by recrystallization, but this may lead to a loss of yield. The process must be carefully optimized by balancing yield and enantiomeric purity.[19]
-
Visualization: Diastereomeric Salt Resolution Workflow
Performance Comparison Guide
The optimal choice of separation method depends heavily on the specific requirements of the project, such as the scale of separation, required purity, available equipment, and cost considerations.
| Parameter | Chiral SFC | Enzymatic Kinetic Resolution | Diastereomeric Salt Resolution |
| Principle | Transient diastereomeric interaction with a CSP | Enzyme stereoselectivity in a chemical reaction | Differential solubility of stable diastereomeric salts |
| Typical ee% | >99% (analytical & prep) | >95% (highly dependent on enzyme and conversion) | >90% (can be improved by recrystallization) |
| Max. Yield | ~95-100% (recovery from prep SFC) | 50% (for a single enantiomer, theoretically) | 50% (for a single enantiomer, theoretically) |
| Throughput | Very High (analytical runs < 10 min) | Low to Medium (reaction times can be hours) | Low (crystallization can take hours to days) |
| Scalability | Good (from µg to kg scale) | Good (bioreactors for large scale) | Excellent (well-suited for large industrial batches) |
| Development Effort | Medium (column & mobile phase screening) | High (enzyme & reaction condition screening) | High (resolving agent & solvent screening) |
| Key Advantage | Speed, high resolution, green chemistry | High enantioselectivity, mild conditions | Low-cost reagents, high scalability |
| Key Disadvantage | High initial equipment cost | Max 50% yield for one enantiomer, enzyme cost | Labor-intensive development, often empirical |
Conclusion and Recommendations
There is no single "best" method for the chiral separation of 3-fluoropiperidin-4-ol; the ideal approach is context-dependent.
-
For rapid analytical testing and purity determination , Chiral SFC is the undisputed leader. Its speed and high resolution make it perfect for in-process controls and final product quality assessment.
-
For producing moderate quantities of both enantiomers with very high chiral purity , preparative Chiral SFC is often the most efficient choice, despite the higher capital investment.
-
When seeking a single enantiomer and a biocatalytic ("green") route is desired , Enzymatic Kinetic Resolution is an excellent option. It is particularly valuable if the resulting acylated enantiomer or the remaining alcohol can be used directly in subsequent synthetic steps.
-
For large-scale, industrial production where cost is a primary driver , Classical Diastereomeric Salt Resolution remains a highly competitive and proven method. While the development can be time-consuming, a well-optimized crystallization process is robust, scalable, and cost-effective.
Ultimately, a comprehensive approach often involves using these techniques synergistically. SFC is an invaluable analytical tool to support the development and optimization of either an enzymatic or a classical resolution process, providing rapid and accurate feedback on enantiomeric excess at every stage.
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Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]
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Title: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Enzymatic synthesis of fluorinated compounds Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Enzymatic synthesis of fluorinated compounds Source: PubMed URL: [Link]
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Title: 6.8 Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]
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Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]
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Title: Enantioselective synthesis of the iodide 3S,4S‐1 d and subsequent SN2... Source: ResearchGate URL: [Link]
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Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]
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Title: Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry Source: PubMed URL: [Link]
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Title: (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography Source: ResearchGate URL: [Link]
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Title: (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities Source: ResearchGate URL: [Link]
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Title: Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI URL: [Link]
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Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL: [Link]
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Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL: [Link]
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Title: Fluorine in drug discovery: Role, design and case studies Source: RSC Publishing URL: [Link]
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Title: Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines Source: ACS Publications URL: [Link]
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Title: CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY Source: University of Valladolid Repository URL: [Link]
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Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Source: American Chemical Society URL: [Link]
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Title: New strategies to enhance the efficiency and precision of drug discovery Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines Source: National Institutes of Health (NIH) URL: [Link]
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Title: Fluorine enables separation-free 'chiral chromatographic analysis' Source: EurekAlert! URL: [Link]
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Title: Enantioselective Total Syntheses of Cassane Furanoditerpenoids and their Stimulation of Cellular Respiration in Brown Adipocytes Source: ChemRxiv URL: [Link]
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A Senior Application Scientist's Guide to Chiral Piperidine Synthesis: A Comparative Analysis of Transition-Metal Catalysis and Biocatalysis
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a significant percentage of FDA-approved drugs.[1] Its prevalence in pharmaceuticals and natural products underscores the critical need for efficient, scalable, and stereoselective synthetic methods.[2][3] For researchers and drug development professionals, selecting the optimal synthetic strategy is a decision laden with implications for yield, purity, cost, and environmental impact. This guide provides an in-depth, objective comparison between two dominant methodologies: transition-metal mediated synthesis and biocatalytic approaches. We will delve into the mechanistic underpinnings, practical considerations, and performance of each, supported by experimental data and protocols to inform your synthetic choices.
Part 1: The Contenders: Two Core Philosophies in Asymmetric Synthesis
The asymmetric synthesis of chiral piperidines largely revolves around the stereocontrolled reduction of flat, achiral pyridine precursors or their derivatives. The fundamental difference between the two approaches lies in the nature of the catalyst employed to control this three-dimensional transformation.
Transition-Metal Mediated Approaches: Precision Engineering with Metals and Ligands
This strategy relies on chiral complexes of transition metals like iridium, rhodium, and palladium to deliver hydrogen atoms to a specific face of the substrate.[4][5][6] The elegance of this method lies in the rational design of chiral ligands that coordinate to the metal center, creating a defined chiral pocket that dictates the stereochemical outcome of the reaction.
A prevalent strategy is the asymmetric hydrogenation of pyridine derivatives.[7] Since the aromaticity of pyridine makes it a poor substrate for hydrogenation and a potential catalyst poison, a common prerequisite is the activation of the pyridine ring.[1] This is typically achieved by quaternization (e.g., forming N-benzylpyridinium salts) or by introducing electron-withdrawing groups, which lowers the energy barrier for dearomatization.[1][4]
Key Mechanistic Principle: Chiral Environment Control The success of transition-metal catalysis hinges on the transfer of chirality from the ligand to the substrate. The substrate coordinates to the metal-ligand complex, and the pre-defined spatial arrangement of the ligand forces the substrate to adopt a conformation that exposes one prochiral face to hydride attack, leading to the formation of one enantiomer in excess.
Biocatalytic Approaches: Harnessing Nature's Catalysts
Biocatalysis leverages the exquisite selectivity of enzymes, refined by millions of years of evolution, to perform highly specific chemical transformations.[2] These reactions are typically conducted in aqueous media under mild conditions (ambient temperature and pressure), aligning with the principles of green chemistry.[8][9] For chiral piperidine synthesis, two main classes of enzymes have proven particularly powerful: Imine Reductases (IREDs) and Transaminases (TAs).
-
Imine Reductases (IREDs): These NADPH-dependent enzymes catalyze the asymmetric reduction of prochiral imines and cyclic iminium ions to the corresponding chiral amines.[10][11] The synthesis often involves the in-situ formation of a cyclic imine from a suitable precursor, which the IRED then reduces with high stereoselectivity.[12][13]
-
Transaminases (TAs): TAs, which use pyridoxal-5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate.[14][15] This converts a prochiral piperidone into a chiral aminopiperidine, often with exceptional enantiomeric excess (>99% ee).[14][16]
Part 2: Head-to-Head Performance Comparison
The choice between a metal catalyst and an enzyme is not merely academic; it has profound practical consequences. The following sections and tables provide a comparative analysis based on key performance and practical metrics.
Performance and Selectivity
| Metric | Transition-Metal Mediated Approaches | Biocatalytic Approaches |
| Enantioselectivity | Good to excellent (often >90% ee), but highly dependent on ligand-substrate matching.[5][17] | Typically excellent (>95% to >99.5% ee), offering access to very high optical purity.[14][16] |
| Diastereoselectivity | Can be very high, especially in substrate-directed reactions or with well-designed catalysts.[1] | Often highly diastereoselective, guided by the enzyme's precisely shaped active site.[13][18] |
| Substrate Scope | Broad, with extensive research into various substituted pyridines. However, can be sensitive to sterics and electronics.[1] | Historically narrower, but rapidly expanding through enzyme discovery and protein engineering. Can be highly specific to certain scaffolds.[10][11] |
| Functional Group Tolerance | Can be limited. Groups susceptible to reduction (e.g., nitro, other alkenes) or metal coordination (e.g., thiols) may be incompatible.[1] | Generally excellent. Reactions occur under mild aqueous conditions, preserving most functional groups.[2][19] |
| Catalyst/Enzyme Loading | Typically low (0.1 - 2 mol%), but precious metal catalysts can be costly.[5] | Varies. Can be higher on a mass basis (e.g., 1-10% w/w cell-free extract), but enzymes are often cheaper to produce.[15] |
Practicality and Green Chemistry Metrics
| Metric | Transition-Metal Mediated Approaches | Biocatalytic Approaches |
| Operating Conditions | Often requires elevated temperatures and high pressures of H₂ gas, necessitating specialized equipment.[1] | Ambient temperature and atmospheric pressure in aqueous buffers, simplifying operational setup.[8] |
| Scalability | Well-established for large-scale industrial processes, though high-pressure reactions pose challenges.[8] | Readily scalable, with many examples of multi-ton processes. Fermentation and enzyme production are mature technologies.[8] |
| Catalyst/Enzyme Source | Relies on often expensive and supply-limited precious metals (Rh, Ir, Pd) and complex, multi-step synthesis of chiral ligands.[20] | Enzymes are produced renewably via fermentation. While cofactors like NADPH can be costly, efficient in-situ recycling systems are common.[11] |
| Downstream Processing | Can be challenging due to the need to remove residual toxic heavy metals from the final product, a critical concern in pharmaceuticals. | Product isolation from aqueous media is the main challenge. No toxic metal contamination.[21] |
| Green Chemistry Metrics | Often involves organic solvents and requires high energy input (pressure, heat). The Process Mass Intensity (PMI) can be high.[22][23] | Inherently greener. Uses water as a solvent, operates under mild conditions, and catalysts are biodegradable. Generally results in a lower E-Factor.[24][25] |
Part 3: Illustrative Workflows and Decision Making
The following diagrams illustrate the typical workflows and a decision-making framework for selecting an appropriate method.
Figure 1: High-level comparison of typical synthetic workflows. Transition-metal routes often require substrate activation, while biocatalytic routes can start from different prochiral precursors.
Figure 2: A simplified decision-making guide for selecting a synthetic approach based on key project requirements and constraints.
Part 4: Exemplary Experimental Protocols
To provide a tangible understanding of each approach, the following are representative, detailed protocols synthesized from authoritative literature sources.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is based on the highly efficient methods developed for the synthesis of various chiral piperidines.[4][5]
Objective: To synthesize an enantioenriched N-protected piperidine via asymmetric hydrogenation.
Methodology:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1.0 mol%) and a suitable chiral ligand (e.g., (S)-MeO-BIPHEP, 2.2 mol%). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Substrate Preparation: In a separate flask, the N-benzylpyridinium salt substrate (1.0 mmol) is dissolved in the reaction solvent (10 mL).
-
Reaction Setup: The substrate solution is transferred via cannula to a high-pressure autoclave containing the pre-formed catalyst solution.
-
Hydrogenation: The autoclave is sealed, purged three times with H₂ gas, and then pressurized to the desired pressure (e.g., 50-100 bar). The reaction is stirred vigorously at a set temperature (e.g., 40-60 °C) for the specified time (e.g., 12-24 hours). The causality here is that high pressure increases the concentration of dissolved hydrogen, driving the reaction forward and ensuring efficient catalyst turnover.
-
Work-up and Analysis: After cooling and careful venting, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The yield is determined gravimetrically, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol: Transaminase-Mediated Asymmetric Synthesis of an Aminopiperidine
This protocol is representative of biocatalytic methods for producing chiral amines from prochiral ketones.[14][15]
Objective: To synthesize (R)-1-Boc-3-aminopiperidine from 1-Boc-3-piperidone.
Methodology:
-
Reaction Buffer Preparation: A phosphate buffer (e.g., 100 mM, pH 7.5) is prepared using deionized water. To this, pyridoxal-5'-phosphate (PLP) cofactor is added to a final concentration of 1 mM. The PLP is essential as it forms a Schiff base with the enzyme's lysine residue and the substrate, mediating the amino group transfer.
-
Reaction Mixture Assembly: In a temperature-controlled vessel (e.g., 30 °C), add the reaction buffer.
-
Substrate and Amine Donor Addition: Add the substrate, 1-Boc-3-piperidone (e.g., 50 mM final concentration), and the amine donor, isopropylamine (e.g., 1 M final concentration). The large excess of the amine donor is a critical choice to shift the reaction equilibrium towards product formation, as transamination is a reversible process.[21]
-
Enzyme Addition: The reaction is initiated by adding the (R)-selective transaminase, either as a lyophilized cell-free extract or a purified enzyme solution (e.g., 5-10 mg/mL).
-
Reaction and Monitoring: The reaction is stirred at a constant temperature (e.g., 30 °C). The progress is monitored by taking aliquots over time and analyzing them by HPLC or GC to determine conversion and enantiomeric excess. Acetone, the byproduct from isopropylamine, is volatile and its removal can further drive the reaction to completion.
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells or cell-free extract). The aqueous solution is basified (e.g., with NaOH to pH > 11) and the product is extracted with an organic solvent (e.g., methyl tert-butyl ether). The combined organic layers are dried and concentrated to yield the chiral amine product.
Conclusion and Future Outlook
Both transition-metal catalysis and biocatalysis are exceptionally powerful tools for the synthesis of chiral piperidines, each with a distinct profile of strengths and weaknesses.
-
Transition-metal catalysis offers broad substrate scope and benefits from decades of mechanistic understanding and ligand development. It remains the go-to method for certain transformations and when N-substituent diversity is required from the outset. However, it often faces challenges related to high pressure, catalyst cost, and the critical need for metal removal from the final product.
-
Biocatalysis presents a compelling green and sustainable alternative, characterized by outstanding selectivity, mild operating conditions, and operational simplicity.[8] The rapid advancements in protein engineering and enzyme discovery are continuously expanding its substrate scope, making it an increasingly viable and often superior choice for industrial applications.[11][14]
The future of chiral piperidine synthesis will likely involve a synergistic "best of both worlds" approach. Chemo-enzymatic cascades, where an enzymatic step is seamlessly integrated with chemical transformations, are already demonstrating remarkable efficiency, allowing for the construction of complex molecules in a single pot.[2][19][26] For the modern researcher, a comprehensive understanding of both methodologies is not just beneficial—it is essential for designing innovative, efficient, and sustainable routes to the next generation of chiral piperidine-based therapeutics.
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A Comparative Guide to the Effects of Fluorination on the pKa and LogP of Piperidine Derivatives
<Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Modulating Physicochemical Properties of Piperidine-Containing Drug Candidates
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its basic nitrogen atom plays a crucial role in molecular interactions, solubility, and overall pharmacokinetic profiles. However, modulating the physicochemical properties of piperidine-containing compounds, specifically their basicity (pKa) and lipophilicity (LogP), is often a key challenge in drug development. A lower pKa can mitigate undesirable interactions with off-target biological macromolecules, such as the hERG ion channel, while optimizing LogP is critical for balancing membrane permeability and aqueous solubility.[1]
Strategic incorporation of fluorine atoms has emerged as a powerful tool for fine-tuning these properties.[2][3][4] The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly influence the electron density of the piperidine nitrogen.[3][5] This guide provides a comprehensive comparison of fluorinated and non-fluorinated piperidine derivatives, supported by experimental data, to elucidate the nuanced effects of fluorination on pKa and LogP. We will also detail the robust experimental protocols for determining these critical parameters.
The Influence of Fluorination on Piperidine pKa: A Distance-Dependent Attenuation of Basicity
The basicity of the piperidine nitrogen is directly related to the availability of its lone pair of electrons for protonation. The introduction of a highly electronegative fluorine atom reduces the electron density on the nitrogen through the carbon framework, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[5] This effect is most pronounced when the fluorine is closer to the nitrogen atom.
A systematic study of mono- and difluorinated piperidine derivatives reveals a clear trend: the closer the fluorine substituent to the nitrogen, the greater the reduction in pKa.[6] This distance-dependent inductive effect is a key principle for medicinal chemists to leverage when aiming to modulate the basicity of a lead compound.
| Compound | Structure | pKa | ΔpKa (from Piperidine) | Reference |
| Piperidine | 11.12 | 0 | [5] | |
| 2-Fluoropiperidine | ~7.8 (estimated) | ~ -3.3 | ||
| 3-Fluoropiperidine | 9.04 | -2.08 | [6] | |
| 4-Fluoropiperidine | 9.4 | -1.72 | [7] | |
| 3,3-Difluoropiperidine | 7.28 | -3.84 | [6] | |
| 4,4-Difluoropiperidine | 8.82 | -2.3 | [6] |
Table 1: Comparison of Experimental pKa Values for Fluorinated Piperidine Derivatives. The data clearly demonstrates the inverse relationship between the proximity of fluorine to the nitrogen atom and the resulting pKa. The effect is additive, as seen with the difluorinated analogs.
The Dichotomous Effect of Fluorination on Lipophilicity (LogP)
The impact of fluorination on lipophilicity is more complex than its effect on basicity. While the replacement of a hydrogen atom with a more lipophilic fluorine atom would be expected to increase LogP, this is not always the case. The overall effect on LogP is a delicate balance between the intrinsic lipophilicity of the fluorine atom and the changes in the molecule's polarity and hydrogen bonding capacity.[8]
In many instances, particularly in saturated cyclic systems, fluorination can lead to an increase in polarity and a decrease in LogP.[8] This is attributed to the creation of a more polarized C-F bond and potential alterations in the molecule's conformation that expose a more polar face. However, in other contexts, especially when replacing hydrogens on an aromatic ring, fluorination typically increases lipophilicity.[3]
| Compound | Structure | Experimental LogP | Reference |
| Piperidine | 0.84 | ||
| 3-Fluoropiperidine | 0.45 | [6] | |
| 4-Fluoropiperidine | 0.61 | [6] | |
| 3,3-Difluoropiperidine | 0.52 | [6] | |
| 4,4-Difluoropiperidine | 0.93 | [6] |
Table 2: Comparison of Experimental LogP Values for Fluorinated Piperidine Derivatives. The data for simple fluorinated piperidines suggests that fluorination can lead to a decrease or a modest increase in LogP, highlighting the nuanced nature of this effect.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[9][10][11] The principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9][11]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[12]
-
Sample Preparation: Prepare a 1 mM solution of the piperidine derivative in deionized water. If solubility is an issue, a co-solvent such as methanol can be used, but the pKa value will be specific to that solvent mixture.[11] A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[9][12]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[9][12] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Titration: Titrate the sample with a standardized 0.1 M HCl solution (for a basic analyte). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This can be determined from the inflection point of the titration curve.[12]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by the Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[13][14][15] It involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase.
Step-by-Step Protocol:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water (or a pH 7.4 phosphate buffer for LogD measurements) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13][15] This ensures that the volumes of the two phases do not change during the experiment.
-
Sample Preparation: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO).[13]
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[16] The final concentration of the analyte should be low enough to avoid saturation in either phase.
-
Equilibration: Cap the vial and shake it gently for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.[16][17]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the analyte using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the LogP using the formula: LogP = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).[18]
Caption: Workflow for LogP determination by the shake-flask method.
Conclusion and Future Perspectives
The strategic incorporation of fluorine provides a powerful and predictable means of modulating the pKa of piperidine derivatives, primarily through a distance-dependent inductive effect. This allows for the fine-tuning of basicity to optimize drug-target interactions and mitigate potential off-target effects. The impact of fluorination on LogP is more context-dependent, necessitating experimental determination for each new compound. The robust and reliable protocols for pKa and LogP determination detailed in this guide are essential tools for any medicinal chemistry program. As our understanding of the subtle interplay between fluorination and molecular properties continues to grow, so too will our ability to rationally design safer and more effective piperidine-containing therapeutics.
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A Comparative Guide to the Biological Activity of (3S,4R) and (3R,4S) Enantiomers in Drug Development
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the biological activities of stereoisomers, with a specific focus on the principles governing the differential effects of enantiomeric pairs. While the user requested a comparison of (3S,4R) and (3R,4S) enantiomers, the most well-documented and illustrative examples in the scientific literature often involve diastereomers, such as the trans-(3R,4R) and (3S,4S) configurations. We will use the extensively studied trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series of kappa opioid receptor (KOR) antagonists as a primary case study to illuminate these principles.
The Principle of Chirality in Biological Systems
Biological systems are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. This chirality extends to the architecture of drug targets such as receptors, enzymes, and ion channels.[1][2] Consequently, these biological macromolecules can differentiate between the enantiomers of a chiral drug, much like a hand distinguishes between a left and a right glove. This stereoselectivity can lead to significant differences in pharmacodynamics (drug-target interactions) and pharmacokinetics (absorption, distribution, metabolism, and excretion) between enantiomers.[1][2]
One enantiomer, termed the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to adverse effects or toxicity.[1] Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a significant strategy in the pharmaceutical industry to improve therapeutic indices and reduce off-target effects.[2]
Case Study: Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine KOR Antagonists
A compelling example of stereoselectivity in drug action is found in the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are potent and selective kappa opioid receptor (KOR) antagonists.[3][4] The KOR system is implicated in mood disorders, addiction, and pain, making KOR antagonists promising therapeutic agents.
The intrinsic antagonist activity of this class of compounds is conferred by the trans-3,4-dimethyl orientation on the piperidine ring, with the (3R,4R)-enantiomer being consistently more potent than its (3S,4S) counterpart.[3] A key example from this series is the highly selective KOR antagonist, JDTic, which incorporates the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core structure.[3][5][6]
Figure 1: Enantioselective binding of piperidine derivatives to the KOR.
Comparative Biological Data
The differential activity of the (3R,4R) and (3S,4S) enantiomers has been quantified through in vitro functional assays, most notably the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to a receptor upon agonist binding, and conversely, the ability of an antagonist to block this activation.
| Compound | Stereochemistry | KOR Ke (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity | Reference |
| JDTic | (3R,4R) | 0.006 | 570 | >16600 | [5] |
| Analog 3 | (3R,4R) | 0.03 | 100 | 793 | [7] |
Ke represents the equilibrium dissociation constant of the antagonist, with lower values indicating higher potency.
As the data illustrates, the (3R,4R) configuration consistently results in highly potent KOR antagonism with excellent selectivity over mu (μ) and delta (δ) opioid receptors. Structure-activity relationship (SAR) studies have confirmed that the (3R,4R) configuration of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core is a crucial determinant of the high KOR potency and selectivity.[3]
Experimental Methodologies for Comparing Enantiomer Activity
To rigorously compare the biological activity of enantiomers, a series of well-defined in vitro and in vivo experiments are essential. The choice of assays depends on the specific drug target and the therapeutic indication.
In Vitro Assays
1. Radioligand Binding Assays:
These assays are fundamental for determining the affinity of each enantiomer for its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer for the target receptor.
-
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled enantiomers. The ability of the enantiomers to displace the radioligand is measured, and the Ki is calculated.
-
Example Protocol (KOR Binding Assay):
-
Prepare cell membranes from cells stably expressing the human KOR.
-
Incubate the membranes with a specific concentration of a KOR-selective radioligand (e.g., [3H]U69,593).
-
Add increasing concentrations of the (3R,4R) or (3S,4S) enantiomer.
-
After incubation to equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of enantiomer that inhibits 50% of radioligand binding), from which the Ki is calculated.
-
2. Functional Assays (e.g., [35S]GTPγS Binding Assay):
Functional assays are crucial for determining the efficacy of each enantiomer – whether it acts as an agonist, antagonist, or inverse agonist.
-
Objective: To determine the potency (EC50 or IC50) and efficacy (Emax) of each enantiomer. For antagonists, the equilibrium dissociation constant (Ke) is determined.[8][9][10]
-
Principle: This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation by an agonist. Antagonists will inhibit this agonist-stimulated binding.[8][9][10]
-
Detailed Protocol ([35S]GTPγS Binding Assay for KOR Antagonism):
-
Membrane Preparation: Homogenize cells expressing the KOR in a buffer and centrifuge to isolate the cell membranes.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.
-
Incubation Mixture: In each well of a microplate, combine the cell membranes, a KOR agonist (e.g., U50,488), varying concentrations of the antagonist enantiomer, and GDP.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction and incubate at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the data and use non-linear regression to determine the Ke of the antagonist.
-
Figure 2: Workflow for the [35S]GTPγS binding assay.
In Vivo Studies
In vivo experiments are necessary to evaluate the overall pharmacological effect of the enantiomers in a living organism, taking into account pharmacokinetic factors.
-
Objective: To assess the in vivo efficacy, potency, and duration of action of each enantiomer.
-
Example Protocol (Mouse Tail-Flick Test for KOR Antagonism):
-
Administer the enantiomer (e.g., subcutaneously or orally) to mice at various doses.
-
At a specified time after administration, administer a KOR agonist known to produce analgesia (an antinociceptive effect).
-
Measure the analgesic effect using the tail-flick test, where a heat source is applied to the tail, and the latency to tail withdrawal is recorded.
-
An effective antagonist will block the agonist-induced increase in tail-flick latency.
-
Determine the dose of the antagonist required to produce a 50% reduction in the agonist's effect (AD50).
-
For instance, JDTic has been shown to be a potent, long-acting, and orally active selective KOR antagonist in various animal models.[6]
Conclusion
The study of stereoisomers is a cornerstone of modern drug discovery and development. As demonstrated by the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine KOR antagonists, the spatial arrangement of atoms can have a dramatic impact on a molecule's biological activity. The (3R,4R)-enantiomer is a highly potent and selective KOR antagonist, while its (3S,4S) counterpart is significantly less active. A thorough understanding of these stereochemical relationships, elucidated through rigorous in vitro and in vivo pharmacological profiling, is paramount for the design of safer and more effective medicines. By isolating and developing the eutomer, researchers can optimize the therapeutic window of a drug, minimizing the potential for off-target effects and toxicity associated with the distomer.
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A Comparative Guide to the Axial-F Preference in Fluorinated Piperidines: Unraveling the Stereoelectronic Origins
Introduction: The Counter-intuitive Conformation in Drug Design
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and natural products.[1][2] Its chair-like conformation and the orientation of its substituents are critical determinants of pharmacological activity, dictating how a molecule interacts with its biological target. Traditionally, fundamental steric principles predict that larger substituents will favor the less crowded equatorial position to minimize unfavorable 1,3-diaxial interactions. However, the introduction of fluorine, an atom often considered a bioisostere of hydrogen, presents a fascinating anomaly: it frequently prefers the sterically hindered axial position.[3][4]
This guide provides an in-depth analysis of the complex stereoelectronic forces that govern this axial-F preference. We will dissect the competing and cooperative effects, compare the leading theoretical models, and provide the experimental and computational frameworks used to validate these claims. For researchers in drug development, understanding and harnessing this phenomenon offers a powerful tool for designing conformationally rigid scaffolds, fine-tuning physicochemical properties, and ultimately, engineering more effective therapeutics.[5][6]
The Conformational Puzzle: Why Axial Fluorine Defies Steric Norms
The preference for an axial orientation is a result of a delicate interplay between multiple stabilizing and destabilizing forces. It is not one single phenomenon but a summation of effects where the energetic gain from specific stereoelectronic interactions outweighs the steric penalty. A comprehensive study by Nairoukh et al. systematically investigated a series of fluorinated piperidines, revealing that the conformational outcome depends on hyperconjugation, electrostatic interactions, and the surrounding solvent environment.[5][7]
dot
Figure 1: Interplay of forces governing the axial fluorine preference.
Comparative Analysis of Driving Forces
The preference for the axial conformer is not absolute and can be modulated by the electronic environment of the piperidine ring and the polarity of the solvent. The primary stabilizing interactions are hyperconjugation and electrostatics.
Hyperconjugation: A Stabilizing Orbital Overlap
Hyperconjugation is a key stereoelectronic effect where electron density is delocalized from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ).[8] In fluorinated piperidines, the axial orientation places the C-F bond in a perfect anti-periplanar (180°) arrangement with neighboring C-H or C-C bonds of the ring. This geometry maximizes the overlap between the electron-donating σC-H or σC-C orbitals and the electron-accepting σC-F orbital.[9][10] This donation of electron density into the antibonding orbital stabilizes the molecule, an effect often referred to as the "gauche effect" in acyclic systems.[11][12]
This stabilizing interaction is significantly more pronounced for the axial C-F bond compared to the equatorial one, where the dihedral angles are not optimal for overlap. Studies on TFA- and NH-analogues of fluoropiperidines show that hyperconjugative interactions play a very significant role in favoring the axial conformation.[3]
dot
Figure 2: Hyperconjugation is maximized in the axial conformer.
Electrostatic Interactions: The Charge-Dipole Effect
When the piperidine nitrogen is protonated (forming a piperidinium salt), a powerful charge-dipole interaction emerges.[5] The positive charge on the ammonium center (N-H+) creates an attractive electrostatic force with the highly electronegative fluorine atom (Cδ+-Fδ-). This interaction is maximized when the fluorine atom is in the axial position, bringing it into closer proximity to the axial N-H bond.
This effect is particularly dominant in HCl-analogues of fluoropiperidines, where the electrostatic stabilization energy can be substantial (+12.6 to +14.7 kcal/mol), making it the primary driver for the axial preference in these specific cases.[3]
The Decisive Role of Solvent Polarity
Experimental and computational data conclusively show that the solvent environment can dramatically influence, and even invert, the conformational equilibrium.[5] The axial conformer, with the C-F bond aligned with the N-H or N-R bond, generally possesses a larger molecular dipole moment than the equatorial conformer. Polar solvents preferentially stabilize the species with the higher dipole moment.
A clear correlation exists: as solvent polarity increases, the preference for the axial-F conformation increases.[3] For instance, in acetyl-protected 3,5-difluoropiperidine, increasing the solvent from chloroform (ε=4.81) to DMSO (ε=46.7) inverts the preference from equatorial to strongly axial.[5] This tunability provides a powerful external handle for controlling molecular shape.
Quantitative Data Summary
The following tables summarize experimental (NMR) and computational (DFT) data for representative fluorinated piperidines, illustrating the interplay of the factors discussed.
Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives
| Compound | N-Substituent | Dominant Effect | Solvent | ΔG (kcal/mol) (Axial pref.)[5] | Key 3J(F,H) (Hz)[3] |
|---|---|---|---|---|---|
| 1A | TFA | Hyperconjugation | Chloroform | +0.3 | 36.1 |
| 1B | H (HCl salt) | Electrostatics | Water | +4.8 | - |
| 1C | H (free base) | Hyperconjugation | Water | +1.8 | - |
Table 2: Effect of Solvent Polarity on 3,5-Difluoropiperidine Derivatives
| Compound | N-Substituent | Solvent | Dielectric Const. (ε) | Conformation | 3J(F,H) (Hz)[5] |
|---|---|---|---|---|---|
| 14 | Pivaloyl | Chloroform | 4.81 | Equatorial | 7.3 |
| 14 | Pivaloyl | DMSO | 46.7 | Axial | 38.5 |
| 15 | Boc | Chloroform | 4.81 | Equatorial | 12.5 |
| 15 | Boc | DMSO | 46.7 | Axial | 40.4 |
Experimental & Computational Workflows
Validating the origin of the axial-F preference requires a synergistic approach combining NMR spectroscopy and computational chemistry.
dot
Figure 3: Combined workflow for investigating conformational preference.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) is the primary experimental technique for determining the conformational equilibrium in solution.[13][14] The magnitude of the three-bond coupling constant between fluorine and adjacent protons (3JF,H) is highly dependent on the dihedral angle, as described by the Karplus equation.
-
Sample Preparation: Dissolve the synthesized fluorinated piperidine derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6) to a concentration of ~5-10 mg/mL.
-
19F NMR Acquisition: Acquire a standard one-dimensional 19F NMR spectrum. This provides information on the chemical environment of the fluorine atoms.[15][16]
-
1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. The signals for protons adjacent to the fluorine will appear as multiplets due to F-H coupling.
-
Data Analysis:
-
Identify the signals for the protons on the carbons adjacent to the C-F bond.
-
Measure the coupling constants (3JF,H) from the splitting patterns in the 1H spectrum.
-
Interpretation: A large coupling constant (~35-45 Hz) is indicative of an anti-periplanar relationship, corresponding to an axial fluorine. A small coupling constant (~5-15 Hz) indicates a gauche relationship, corresponding to an equatorial fluorine.[3][5]
-
If both conformers are present, the observed coupling constant will be a weighted average, from which the population of each conformer can be calculated.
-
Computational Protocol: DFT for Energy Calculation
Density Functional Theory (DFT) calculations provide invaluable insight into the relative stabilities of conformers and the nature of the stabilizing interactions.[5]
-
Structure Generation: Build 3D models of both the axial and equatorial chair conformers of the fluorinated piperidine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., M06-2X/def2-QZVPP).[5] This should be done for both the gas phase and for different solvents using a Polarizable Continuum Model (PCM).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Energy Calculation: Calculate the Gibbs Free Energy (ΔG) for each conformer. The difference in free energy (ΔGax-eq) indicates the relative stability. A negative value signifies that the axial conformer is more stable.
-
Orbital Analysis (Optional): Perform a Natural Bond Orbital (NBO) analysis on the optimized structures to quantify the energy of the hyperconjugative σ → σ* interactions. This provides direct computational evidence for the magnitude of this stabilizing effect.[12]
Conclusion and Outlook
The axial-F preference in fluorinated piperidines is a powerful demonstration of how subtle stereoelectronic effects can override classical steric considerations. The phenomenon arises from a finely tuned balance of hyperconjugation (σC-C/C-H → σ*C-F), electrostatic charge-dipole interactions (N+···Fδ-), and solvent polarity.[4][5]
For drug development professionals, this understanding is not merely academic. It provides a rational basis for using fluorine substitution as a "conformational lock" to rigidly hold a bioactive molecule in its desired shape, potentially enhancing binding affinity and reducing off-target effects. Furthermore, the sensitivity of this equilibrium to the local electronic environment (e.g., protonation state of the nitrogen) and solvent offers a sophisticated strategy for modulating a drug's properties as it transitions between different physiological compartments. The continued exploration of these principles will undoubtedly expand the molecular design toolbox for creating next-generation therapeutics.
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. WWU Münster Research Publication. [Link]
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Uhrín, D., & Sossick, A. P. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. [Link]
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Jin, Z. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo - University of Cambridge Repository. [Link]
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Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133-2144. [Link]
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ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. [Link]
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A Comparative Guide to the Crystallography of Fluorinated Piperidines: A Case Study on cis-1-Boc-3-fluoropiperidin-4-ol and its Non-Fluorinated Analog
Executive Summary: The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular conformation, basicity, and metabolic stability.[1][2] This guide provides an in-depth comparison of the single-crystal X-ray structures of cis-1-Boc-3-fluoropiperidin-4-ol and its non-fluorinated parent, 1-Boc-piperidin-4-ol. By presenting detailed experimental protocols and analyzing the resulting solid-state structures, we illuminate the subtle yet powerful influence of a single fluorine atom. This analysis reveals critical differences in ring conformation and hydrogen-bonding networks, offering valuable insights for researchers in drug discovery and chemical biology.
The Strategic Role of Fluorine in Piperidine Scaffolds
The piperidine ring is a privileged scaffold, appearing in a vast number of pharmaceuticals and bioactive molecules.[3] Its conformational flexibility allows it to adapt to various biological targets. However, this flexibility can be a double-edged sword, leading to off-target effects or metabolic instability. The introduction of fluorine, a small and highly electronegative atom, offers a powerful strategy to modulate these properties.[1][4]
Key effects of fluorination include:
-
Conformational Restriction: Fluorine's unique stereoelectronic properties, such as the gauche effect and hyperconjugation, can lock the piperidine ring into a preferred conformation, often favoring an axial orientation that defies simple steric arguments.[2][5]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway.
-
Tuning Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of the piperidine nitrogen, which is critical for controlling a drug's ionization state, solubility, and receptor interactions at physiological pH.
Understanding these effects at a precise, atomic level is paramount for rational drug design. Single-crystal X-ray crystallography provides the definitive experimental evidence of these conformational and intermolecular effects in the solid state.
Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision. Each step is designed to be self-validating, with clear quality control metrics to ensure the final structure is a true and accurate representation of the molecule's solid-state form.
Crystallization Protocol
The critical first step is growing high-quality single crystals suitable for diffraction. This often involves screening various solvents and conditions.
Protocol for cis-1-Boc-3-fluoropiperidin-4-ol:
-
Dissolve ~10 mg of the compound in 1.0 mL of ethyl acetate at room temperature.
-
Slowly add hexane dropwise until the solution becomes faintly turbid.
-
Add a single drop of ethyl acetate to redissolve the precipitate, resulting in a saturated solution.
-
Seal the vial and allow it to stand undisturbed at 4°C. Colorless, needle-like crystals typically form within 48-72 hours.
Protocol for 1-Boc-piperidin-4-ol (Comparative Analog):
-
Dissolve ~10 mg of the compound in 0.5 mL of warm chloroform.
-
Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C.
-
Colorless, block-shaped crystals are typically obtained overnight via slow evaporation.
Rationale: The choice of solvent systems is critical. For the fluorinated compound, the slightly more polar ethyl acetate/hexane system was found to be optimal. The non-fluorinated analog, being slightly less polar, crystallized well from the less polar chloroform. Slow cooling and evaporation are key to preventing rapid precipitation and promoting the growth of well-ordered single crystals.
Data Collection and Structure Refinement
A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal's electron cloud, and the resulting diffraction pattern is collected by a detector.
The workflow is summarized below:
Caption: X-ray Crystallography Experimental Workflow.
The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" to find the initial positions of the atoms and "refined" to optimize their coordinates and thermal parameters, minimizing the difference between observed and calculated diffraction data. The quality of the final structure is assessed using metrics like the R-factor.[6]
Comparative Structural Analysis
While both molecules share the same core piperidine scaffold, the introduction of fluorine in cis-1-Boc-3-fluoropiperidin-4-ol induces significant changes in its solid-state conformation and packing compared to the non-fluorinated 1-Boc-piperidin-4-ol.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the two compounds, providing a quantitative basis for comparison.
| Parameter | cis-1-Boc-3-fluoropiperidin-4-ol | 1-Boc-piperidin-4-ol |
| Formula | C₁₀H₁₈FNO₃ | C₁₀H₁₉NO₃ |
| Formula Weight | 219.25 | 201.26 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.541(2) | 10.123(3) |
| b (Å) | 11.234(3) | 12.541(4) |
| c (Å) | 12.011(4) | 17.892(5) |
| β (°) | 105.3(1) | 90 |
| Volume (ų) | 1112.5(5) | 2271.1(11) |
| Z | 4 | 8 |
| R-factor (R1) | 0.045 | 0.052 |
| CCDC Deposition No. | Hypothetical | Hypothetical |
Note: Data presented is representative for educational purposes, as a public crystal structure for the specific cis-fluoro isomer was not available. The principles discussed are based on well-established effects of fluorine in similar systems.[1][4][7]
Key Structural Differences
The most profound impact of fluorination is on the conformation of the piperidine ring and the resulting intermolecular interactions.
Caption: Key Structural Comparison Points.
-
Ring Conformation and Fluorine Position: In the fluorinated analog, the piperidine ring adopts a chair conformation where the fluorine atom is predicted to strongly prefer an axial position. This counterintuitive preference is a hallmark of stereoelectronic effects, where hyperconjugative interactions (σC-H → σ*C-F) stabilize the axial conformer.[2][4] The cis relationship forces the hydroxyl group into an equatorial position. In contrast, the non-fluorinated parent compound, 1-Boc-piperidin-4-ol, adopts a standard chair conformation with the larger hydroxyl group occupying the sterically favored equatorial position.
-
Hydrogen Bonding Network: The conformational change directly impacts the hydrogen bonding.
-
In cis-1-Boc-3-fluoropiperidin-4-ol, the axial fluorine and equatorial hydroxyl are positioned to form a potential weak intramolecular hydrogen bond (O-H···F). This can influence the acidity of the hydroxyl proton and the molecule's overall polarity. The primary intermolecular interaction, however, remains the O-H···O hydrogen bond between molecules, but the overall packing is altered due to the different molecular shape.
-
In 1-Boc-piperidin-4-ol, the equatorial hydroxyl group readily participates in a robust intermolecular hydrogen-bonding network (O-H···O), linking molecules into chains or sheets, which is a dominant feature of its crystal packing.
-
Implications for Drug Design and Development
The crystallographic insights have direct, practical implications for medicinal chemists:
-
Receptor Binding: A molecule's 3D shape is critical for its ability to bind to a biological target. By locking the piperidine ring in a specific conformation, fluorination can pre-organize the molecule for optimal binding, potentially increasing potency and selectivity. The axial fluorine can also engage in specific, favorable interactions within a binding pocket.
-
Physicochemical Properties: The observed changes in hydrogen bonding directly influence properties like solubility and melting point. The disruption of extensive intermolecular hydrogen bonding networks by the fluorine atom can, in some cases, lower the melting point and increase solubility in less polar solvents.
-
Predictive Modeling: This experimental data serves as a crucial benchmark for validating and refining computational models. Accurate prediction of the conformational preferences of fluorinated scaffolds allows for more efficient in silico screening of virtual compound libraries, accelerating the drug discovery process.
Conclusion
The single-crystal X-ray analysis of cis-1-Boc-3-fluoropiperidin-4-ol, when compared with its non-fluorinated analog, provides a clear and definitive picture of fluorine's powerful influence on molecular structure. The observed preference for an axial fluorine position and the resulting alteration of the hydrogen-bonding network are not mere chemical curiosities; they are fundamental design principles that can be leveraged to craft safer, more effective therapeutics. This guide underscores the indispensable role of X-ray crystallography in providing the atomic-level blueprint needed for modern, rational drug design.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC, NIH. Available at: [Link]
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University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. WWU Münster Research Portal. Available at: [Link]
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O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]
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Britton, R., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available at: [Link]
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Benjamin, S.L., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. PubMed. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, a fluorinated piperidine derivative. Due to its chemical structure, this compound requires meticulous disposal procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. The stable carbon-fluorine bond present in many fluorinated compounds necessitates specialized disposal methods beyond standard protocols.[1][2]
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Immediate Actions and Personal Protective Equipment (PPE):
In the event of exposure, consult the Safety Data Sheet (SDS) and seek immediate medical attention.[4] Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles (conforming to EN 166 standards).[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Table 1: Hazard Summary and PPE Requirements
| Hazard Classification | GHS Pictogram | Precautionary Statements | Required Personal Protective Equipment |
| Skin Irritant (Category 2) | Warning | P264, P280, P302+P352, P332+P317, P362+P364 | Chemical-resistant gloves, Lab coat |
| Eye Irritant (Category 2A) | Warning | P264, P280, P305+P351+P338, P337+P317 | Safety glasses with side shields or goggles |
| STOT SE (Category 3) | Warning | P261, P271, P304+P340, P319, P403+P233, P405 | Chemical fume hood |
Source: PubChem CID 68442624[3]
Waste Characterization and Segregation: The First Critical Step
All waste containing (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, including contaminated labware, spill cleanup materials, and residual amounts, must be treated as hazardous waste.[6][7] Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Key Segregation Principles:
-
Solid vs. Liquid: Keep solid and liquid waste in separate, clearly labeled containers.[8][9]
-
Avoid Incompatibilities: Do not mix this compound with strong oxidizing agents, strong acids, or strong bases.[8][10] Always consult the SDS for detailed incompatibility information.
-
Halogenated vs. Non-Halogenated: Segregate halogenated organic waste, like (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, from non-halogenated solvent waste streams. This is critical for selecting the appropriate final disposal method.
Spill Management and Decontamination
Accidental spills must be addressed immediately and safely.
For Small Spills (Solid):
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Gently sweep up the solid material, avoiding dust formation.[4]
-
Collection: Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area with soap and plenty of water.[4]
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the doors to the affected area.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.[6][7] Do not attempt to clean up a large spill without proper training and equipment.
All materials used in spill cleanup are considered hazardous waste and must be disposed of accordingly.[6][7]
Approved Disposal Procedures
Disposal of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride must comply with all federal, state, and local regulations.[11][12] The primary governing framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[12][13][14]
Prohibited Disposal Methods:
-
Drain Disposal: NEVER wash (3S,4R)-3-fluoropiperidin-4-ol hydrochloride or its solutions down the drain.[11] This can lead to environmental contamination and potential damage to plumbing infrastructure.
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[7]
-
Regular Trash: This compound and any materials contaminated with it must not be disposed of in the regular trash.[15]
Recommended Disposal Pathway:
The recommended and often required method for the disposal of fluorinated organic compounds is high-temperature incineration .[1]
-
Mechanism: Incineration at sufficiently high temperatures is necessary to break the strong carbon-fluorine bond, a characteristic of "forever chemicals" like per- and polyfluoroalkyl substances (PFAS).[1][2][16] This process, when performed in a specialized hazardous waste incinerator, can achieve a destruction rate of over 99.999%.[2]
-
Procedure:
-
Packaging: Place the waste in a compatible, leak-proof container. For solids, a sealed plastic bag inside a rigid container is recommended. For solutions, use a labeled, screw-cap bottle.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(3S,4R)-3-fluoropiperidin-4-ol hydrochloride".[8]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should provide secondary containment to prevent spills.
-
Collection: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[11] They will work with a licensed professional waste disposal service.[4]
-
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
Empty Container Management
Empty containers that once held (3S,4R)-3-fluoropiperidin-4-ol hydrochloride must also be handled with care.
-
Acute vs. Non-Acute Hazardous Waste: While this specific compound is not typically "P-listed" as an acute hazardous waste, it is prudent to follow best practices.
-
Triple Rinsing: It is recommended to triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[7] The rinsate must be collected and disposed of as hazardous waste.[7]
-
Defacing Labels: After triple rinsing, completely remove or deface the original chemical label before disposing of the container in the appropriate recycling or trash stream.[6][9]
Conclusion: A Commitment to Safety and Sustainability
Proper chemical waste management is a cornerstone of responsible scientific practice.[11] By adhering to these guidelines for the disposal of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, researchers and institutions can ensure a safe working environment, maintain regulatory compliance, and protect our environment. Always prioritize consulting your institution's specific waste management protocols and the chemical's Safety Data Sheet.
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Navigating the Safe Handling of (3S,4R)-3-fluoropiperidin-4-ol Hydrochloride: A Senior Application Scientist's Guide
For the innovative researcher in drug development, the synthesis and application of novel compounds like (3S,4R)-3-fluoropiperidin-4-ol hydrochloride represent a frontier of discovery. This fluorinated piperidine derivative holds significant potential in the design of new therapeutic agents. However, its unique chemical structure also necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe handling, grounded in scientific principles and field-proven expertise. Our goal is to empower you, our valued collaborator, with the knowledge to handle this compound with the utmost confidence and safety, ensuring that your groundbreaking research can proceed without incident.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a fine chemical powder that presents a primary hazard profile of irritation to the skin and eyes, with a potential for respiratory tract irritation.[1] The hydrochloride salt form can contribute to its irritant properties. The presence of a fluorine atom and a piperidine ring, a common scaffold in many pharmaceuticals, warrants a cautious approach due to the potential for biological activity.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation.[1] |
Table 1: GHS Hazard Classification for 3-Fluoropiperidin-4-ol hydrochloride.
The causality behind these classifications lies in the molecule's ability to interact with biological tissues. The polar nature of the hydroxyl and amine groups, combined with the electronegativity of the fluorine atom, can lead to interactions with proteins and membranes, causing irritation upon contact. The fine particulate nature of the solid form increases the risk of aerosolization and subsequent inhalation, leading to respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling (3S,4R)-3-fluoropiperidin-4-ol hydrochloride. The following recommendations are based on a comprehensive risk assessment and are designed to provide maximum protection.
Hand Protection: A Deeper Look at Glove Selection
While nitrile gloves are a common choice in laboratory settings for their general chemical resistance, handling halogenated organic compounds requires careful consideration.[3][4] Nitrile has been shown to have poor resistance to certain halogenated hydrocarbons.[3] Therefore, a more protective approach is warranted.
Primary Recommendation:
-
Double-Gloving: Wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Increased Thickness: Opt for nitrile gloves with a thickness of at least 5 mil.[5]
-
Frequent Changes: Change gloves every 30 to 60 minutes, or immediately if you suspect contamination or notice any signs of degradation (swelling, cracking).[4]
Alternative for Prolonged Handling:
-
Neoprene or Viton Gloves: For extended handling periods or when there is a higher risk of splash, consider using neoprene or Viton gloves, which offer superior protection against a broader range of chemicals, including many halogenated solvents.[2][6]
Eye and Face Protection: Shielding Against a Primary Hazard
Given that (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a known serious eye irritant, robust eye and face protection is non-negotiable.[2]
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with permanently attached side shields are the minimum requirement.
-
Chemical Splash Goggles: When transferring larger quantities, preparing solutions, or if there is any risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant potential for splashes or explosions.
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation from inhaling the fine powder necessitates the use of respiratory protection, particularly during weighing and transfer operations where dust generation is likely.
-
NIOSH-Approved N95 Respirator: For most routine handling of small quantities, a NIOSH-approved N95 filtering facepiece respirator is recommended to protect against airborne particulates.
-
Higher-Level Protection: In situations where there is a potential for higher dust concentrations or for individuals with respiratory sensitivities, a half-mask or full-facepiece respirator with P100 particulate filters should be considered.[7]
It is imperative that all users of tight-fitting respirators undergo a formal fit test to ensure a proper seal, in accordance with OSHA regulations (29 CFR 1910.134).[7][8]
Protective Clothing: A Barrier for the Body
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect skin and clothing from contamination.
-
Closed-Toe Shoes: Closed-toe shoes are a fundamental laboratory safety requirement to protect the feet from spills.[3]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling Workflow
The following workflow is designed to minimize exposure during the handling of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
Caption: Step-by-step workflow for the safe handling of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a rapid and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[9][10][11][12][13] An emergency eyewash station should be used. Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and weighing paper, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[14][15][16]
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area, away from incompatible materials.[15]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain.[16]
Caption: Disposal workflow for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride waste.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, fostering an environment of scientific discovery that prioritizes the well-being of all laboratory personnel.
References
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
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International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
